Fluoroglycofen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO7/c17-11-5-8(16(18,19)20)1-4-13(11)28-9-2-3-12(21(25)26)10(6-9)15(24)27-7-14(22)23/h1-6H,7H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHEVIQIYRFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868440 | |
| Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77501-60-1, 118340-11-7 | |
| Record name | Fluoroglycofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoroglycofen [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoyl)oxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118340117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, carboxymethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOROGLYCOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U44V3F1K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluoroglycofen-Ethyl: A Technical Guide to its Mechanism of Action in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether chemical class. It is primarily used for the control of annual broadleaf weeds and some grasses in various agricultural settings.[1] Its herbicidal activity stems from the disruption of a critical enzymatic step in the tetrapyrrole biosynthesis pathway, leading to a cascade of events that result in rapid cell death. This technical guide provides an in-depth exploration of the core mechanism of action of this compound-ethyl in plants, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
The primary molecular target of this compound-ethyl is the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[1][2] PPO is a critical enzyme located in the tetrapyrrole biosynthetic pathway, which is responsible for the synthesis of essential molecules such as chlorophylls and hemes.[1] this compound-ethyl acts as a competitive inhibitor of PPO.[2]
The inhibition of PPO by this compound-ethyl disrupts the normal flow of intermediates through the chlorophyll and heme biosynthesis pathways. Specifically, it leads to the accumulation of the PPO substrate, protoporphyrinogen IX (Protogen IX). This accumulation is a pivotal step in the herbicidal process. The excess Protogen IX leaks from its normal location within the plastids into the cytoplasm. In the cytoplasm, it is rapidly oxidized to protoporphyrin IX (Proto IX) by a PPO-like activity that is less sensitive to diphenyl ether herbicides.
This abnormal accumulation of Proto IX, a potent photosensitizer, is the hallmark of PPO-inhibiting herbicides.
The Consequence of PPO Inhibition: A Cascade of Destructive Events
The accumulation of protoporphyrin IX in the cytoplasm initiates a series of destructive, light-dependent events:
-
Generation of Reactive Oxygen Species (ROS): In the presence of light, the accumulated Proto IX becomes photoexcited and transfers this energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is a primary type of reactive oxygen species (ROS) that is highly damaging to cellular components.
-
Lipid Peroxidation and Membrane Disruption: Singlet oxygen initiates a chain reaction of lipid peroxidation, causing widespread damage to cellular membranes, including the plasma membrane and organellar membranes. This destruction of membrane integrity leads to the leakage of cellular contents and a loss of cellular compartmentalization.
-
Cellular Leakage and Death: The compromised cell membranes result in the uncontrolled efflux of electrolytes and other cellular components, leading to rapid desiccation and cell death. This manifests as the characteristic necrotic lesions and rapid "burn-down" symptoms observed in susceptible plants treated with this compound-ethyl.
Quantitative Data
| Parameter | Herbicide | Plant Species | Value | Reference |
| PPO Inhibition | Acifluorfen | Rat Hepatocytes | Induces PPIX accumulation | |
| Lipid Peroxidation | This compound | Grape (Vitis vinifera) | 31.4% increase in MDA (Lower Conc.) | |
| This compound | Grape (Vitis vinifera) | 51.4% increase in MDA (Higher Conc.) |
Note: MDA (Malondialdehyde) is a key indicator of lipid peroxidation.
Signaling Pathways and Downstream Effects
The massive production of ROS triggered by this compound-ethyl not only causes direct cellular damage but also acts as a signal that initiates a broader stress response within the plant. This involves a complex interplay between ROS and various plant signaling pathways, including hormonal responses.
The oxidative stress can lead to changes in gene expression, activating defense-related genes and pathways. While specific gene expression studies for this compound-ethyl are limited, it is known that PPO-inhibiting herbicides can induce the expression of genes involved in stress responses. For instance, in Arabidopsis thaliana, the expression of the glutathione S-transferase gene AmGSTF1 from the resistant weed black-grass conferred resistance to multiple herbicides, including the diphenyl ether this compound-ethyl, and was associated with changes in secondary metabolism and antioxidant pathways.
The diagram below illustrates the central mechanism of action and the subsequent cascade of events.
Caption: Core mechanism of this compound-ethyl action.
The following diagram illustrates the workflow for assessing the impact of this compound-ethyl on plants.
Caption: Experimental workflow for mechanism of action studies.
This diagram shows the logical relationship between PPO inhibition and downstream cellular events.
Caption: Logical cascade of this compound-ethyl's herbicidal effect.
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Activity Assay
Objective: To determine the inhibitory effect of this compound-ethyl on PPO activity.
Principle: This assay measures the rate of conversion of protoporphyrinogen IX (the substrate) to protoporphyrin IX (the product) by PPO. The reaction can be monitored spectrophotometrically or fluorometrically.
Materials:
-
Plant tissue (e.g., isolated chloroplasts or etioplasts)
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM MgCl₂, 1 mM DTT)
-
Protoporphyrinogen IX solution
-
This compound-ethyl solutions of varying concentrations
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and then centrifuge the supernatant at a higher speed to pellet the organelles containing PPO. Resuspend the pellet in a minimal volume of extraction buffer.
-
Reaction Mixture: In a cuvette or microplate well, combine the enzyme extract, reaction buffer, and a specific concentration of this compound-ethyl.
-
Initiation of Reaction: Add protoporphyrinogen IX to the reaction mixture to start the reaction.
-
Measurement: Monitor the increase in absorbance or fluorescence over time as protoporphyrinogen IX is converted to protoporphyrin IX.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound-ethyl. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Quantification of Protoporphyrin IX Accumulation
Objective: To measure the amount of protoporphyrin IX that accumulates in plant tissue after treatment with this compound-ethyl.
Principle: Protoporphyrin IX is extracted from the plant tissue and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
Plant tissue treated with this compound-ethyl
-
Extraction solvent (e.g., acetone:0.1 N NH₄OH, 9:1 v/v)
-
HPLC system with a fluorescence detector
-
Protoporphyrin IX standard
Procedure:
-
Extraction: Homogenize the treated plant tissue in the extraction solvent. Centrifuge to pellet the debris.
-
HPLC Analysis: Inject the supernatant onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Detection: Use a fluorescence detector with excitation and emission wavelengths suitable for protoporphyrin IX (e.g., excitation at ~400 nm and emission at ~630 nm).
-
Quantification: Compare the peak area of protoporphyrin IX in the sample to a standard curve generated with known concentrations of a protoporphyrin IX standard.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
Objective: To assess the extent of lipid peroxidation in plant tissues treated with this compound-ethyl.
Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Materials:
-
Plant tissue treated with this compound-ethyl
-
Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)
-
Spectrophotometer
Procedure:
-
Extraction: Homogenize the plant tissue in the TCA solution. Centrifuge to clarify the supernatant.
-
Reaction: Mix the supernatant with the TBA solution and heat in a water bath (e.g., 95°C for 30 minutes).
-
Measurement: Cool the reaction mixture and measure the absorbance at 532 nm and 600 nm (to correct for non-specific turbidity).
-
Calculation: Calculate the MDA concentration using its extinction coefficient.
Conclusion
The mechanism of action of this compound-ethyl is a well-defined process initiated by the specific inhibition of protoporphyrinogen oxidase. This leads to the light-dependent accumulation of the photosensitizer protoporphyrin IX, which in turn generates a cascade of reactive oxygen species, causing rapid and extensive cellular damage. This in-depth understanding of its mode of action is crucial for its effective and sustainable use in agriculture and provides a valuable framework for the development of new herbicidal compounds and for research into plant stress responses. Further research to obtain more specific quantitative data for this compound-ethyl and to further elucidate the downstream signaling pathways will continue to refine our understanding of this important class of herbicides.
References
An In-depth Technical Guide to the Chemical Synthesis of Fluoroglycofen-ethyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predominant chemical synthesis process for Fluoroglycofen-ethyl, a significant herbicidal compound. The information presented herein is curated for professionals in the fields of chemical research and development.
Overview of the Primary Synthesis Route
The most common commercial synthesis of this compound-ethyl involves a two-stage process:
-
Synthesis of the key intermediate, Acifluorfen: This is achieved through a multi-step process culminating in the formation of a diphenyl ether structure.
-
Esterification of Acifluorfen: The carboxylic acid group of Acifluorfen is esterified using ethyl chloroacetate to yield the final product, this compound-ethyl.
This guide will detail both stages, providing reaction mechanisms, experimental protocols, and quantitative data.
Synthesis of the Precursor: Acifluorfen
The synthesis of Acifluorfen is a critical preliminary stage. A common pathway involves the Ullmann condensation of 2-chloro-4-(trifluoromethyl)phenol with 2-nitro-5-fluorobenzonitrile, followed by hydrolysis.
Acifluorfen Synthesis Workflow
The following diagram illustrates the key steps in a common synthesis route for Acifluorfen.
Caption: Synthesis pathway for the precursor Acifluorfen.
Core Synthesis: this compound-ethyl from Acifluorfen
The final and crucial stage is the esterification of Acifluorfen. This is typically a base-catalyzed nucleophilic substitution reaction.
Reaction Mechanism
The reaction proceeds via a mechanism analogous to a Williamson ether synthesis, where the carboxylate anion of Acifluorfen acts as the nucleophile.
-
Deprotonation: A base, such as potassium carbonate or sodium hydroxide, deprotonates the carboxylic acid of Acifluorfen to form a carboxylate salt. This enhances the nucleophilicity of the oxygen.
-
Nucleophilic Attack (SN2): The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. This proceeds via an SN2 mechanism, with the chloride ion acting as the leaving group.
The following diagram visualizes this SN2 reaction mechanism.
An In-depth Technical Guide to the Physical and Chemical Properties of Fluoroglycofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Fluoroglycofen and its prevalent derivative, this compound-ethyl. This compound is a selective herbicide belonging to the nitrophenyl ether class of compounds. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This document collates available data on its physical and chemical characteristics, stability, and mode of action. Detailed experimental protocols for the determination of key physicochemical properties are also provided, adhering to internationally recognized guidelines.
Chemical Identity and Physical Properties
This compound is the parent carboxylic acid, while this compound-ethyl is the ethyl ester, which is the common commercially available form. The properties of both are presented below for clarity.
Table 1: Chemical Identification of this compound and this compound-ethyl
| Property | This compound | This compound-ethyl |
| IUPAC Name | ({5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid[1] | (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[2][3] |
| CAS Number | 77501-60-1[1][4] | 77501-90-7 |
| Molecular Formula | C₁₆H₉ClF₃NO₇ | C₁₈H₁₃ClF₃NO₇ |
| Molecular Weight | 419.69 g/mol | 447.75 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)--INVALID-LINK--[O-])C(=O)OCC(=O)O | CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)--INVALID-LINK--[O-] |
| Physical State | Not specified (likely solid) | Dark amber solid |
Table 2: Physicochemical Properties of this compound and this compound-ethyl
| Property | Value (this compound-ethyl) | Reference |
| Melting Point | 65 °C | |
| Boiling Point | 487.7 ± 45.0 °C (Predicted) | |
| Water Solubility | 0.604 mg/L (temperature not stated) | |
| Vapor Pressure | 5.30 x 10⁻⁵ mPa (at 20 °C) | |
| Octanol-Water Partition Coefficient (log P) | 3.65 | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Flash Point | 248.8 ± 28.7 °C |
Chemical Stability and Reactivity
This compound-ethyl is generally stable under normal environmental conditions. However, it is susceptible to degradation under certain conditions:
-
Hydrolysis: this compound-ethyl is rapidly hydrolyzed to its parent acid, this compound, in soil and water. The rate of hydrolysis is dependent on pH and temperature.
-
Acid/Base Stability: The compound may degrade in the presence of strong acids or bases.
-
Microbial Degradation: In soil, microbial degradation of this compound-ethyl to this compound and subsequent metabolites occurs.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound, like other diphenyl ether herbicides, acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the synthesis of protoporphyrin IX, a precursor to both chlorophylls and hemes.
Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. In the presence of light and oxygen, Protoporphyrinogen IX is non-enzymatically oxidized to Protoporphyrin IX. This accumulated Protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.
Experimental Protocols
The determination of the physicochemical properties of this compound and its derivatives should be conducted following standardized and validated methods to ensure data quality and comparability. The OECD Guidelines for the Testing of Chemicals and the methods from the Collaborative International Pesticides Analytical Council (CIPAC) are the internationally accepted standards.
Melting Point Determination (OECD Guideline 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This method involves heating a small, finely powdered sample and observing the temperature range over which melting occurs.
Apparatus:
-
Melting point apparatus (e.g., capillary tube apparatus with a heated block or liquid bath, or a hot stage microscope).
-
Calibrated thermometer.
-
Capillary tubes (sealed at one end).
Procedure:
-
Sample Preparation: A small amount of the dry test substance is finely powdered.
-
Capillary Filling: The capillary tube is filled with the powdered substance to a height of approximately 3 mm.
-
Measurement: The filled capillary is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate. A preliminary rapid heating can be performed to determine the approximate melting point. For the final determination, the heating rate should be slow (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperatures at which the first signs of melting are observed and at which the substance is completely molten are recorded. This range represents the melting range of the substance.
Water Solubility Determination (OECD Guideline 105)
Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature. The two primary methods are the flask method (for solubilities > 10 mg/L) and the column elution method (for solubilities < 10 mg/L).
Apparatus (Flask Method):
-
Constant temperature water bath or shaker.
-
Flasks with stoppers.
-
Analytical balance.
-
Centrifuge (if necessary).
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS).
Procedure (Flask Method):
-
Equilibration: An excess amount of the test substance is added to a known volume of water in a flask.
-
Agitation: The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand at the test temperature to allow for phase separation. If necessary, centrifugation is used to separate the solid and liquid phases.
-
Sampling and Analysis: A sample of the aqueous phase is carefully taken, ensuring no solid particles are included. The concentration of the dissolved substance in the aqueous sample is determined using a suitable and validated analytical method.
Vapor Pressure Determination (OECD Guideline 104)
Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its solid or liquid phase at a given temperature. Various methods can be used depending on the expected vapor pressure range, including the dynamic method, static method, and effusion methods.
Procedure (Static Method - Example):
-
Sample Introduction: A sample of the test substance is introduced into a vacuum-tight apparatus.
-
Degassing: The sample is thoroughly degassed to remove any dissolved or adsorbed gases.
-
Equilibration: The apparatus is brought to the desired constant temperature, and the system is allowed to reach equilibrium.
-
Pressure Measurement: The pressure of the vapor in equilibrium with the substance is measured using a suitable pressure gauge.
-
Multiple Temperatures: Measurements are repeated at several different temperatures to establish the vapor pressure curve.
n-Octanol/Water Partition Coefficient (log P) Determination (OECD Guideline 107)
Principle: The n-octanol/water partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in n-octanol and water. It is a measure of a chemical's lipophilicity. The shake-flask method is commonly used.
Procedure (Shake-Flask Method):
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
-
Test Solution Preparation: A known amount of the test substance is dissolved in either n-octanol or water.
-
Partitioning: The two phases are mixed in a vessel and shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated, typically by centrifugation.
-
Analysis: The concentration of the test substance in each phase is determined by a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as log P.
Synthesis and Degradation
Synthesis of this compound-ethyl
The commercial production of this compound-ethyl typically involves the esterification of acifluorfen. A general synthetic route is as follows:
-
Acifluorfen is reacted with a suitable base (e.g., potassium carbonate) in a solvent such as toluene.
-
Ethyl chloroacetate is then added to the reaction mixture.
-
The mixture is heated to facilitate the esterification reaction, forming this compound-ethyl.
-
The product is then isolated and purified through extraction and distillation.
Microbial Degradation of this compound-ethyl
Studies have shown that this compound-ethyl can be degraded by soil microorganisms. A proposed degradation pathway involves the following steps:
-
Hydrolysis of the ethyl ester to form this compound.
-
Further degradation to acifluorfen.
-
Subsequent breakdown into smaller, less complex molecules.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound and its ethyl ester. The provided data, based on available literature, offers a valuable resource for researchers and professionals in the fields of agrochemistry, environmental science, and drug development. The outlined experimental protocols, based on international standards, provide a framework for the accurate and reliable determination of these essential parameters. A thorough understanding of these properties is critical for assessing the environmental fate, biological activity, and potential applications of this class of compounds.
References
- 1. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Fluoroglycofen: An In-depth Technical Guide
An Overview of a Selective Herbicide's Journey from Laboratory to Field
Fluoroglycofen is a selective, post-emergence herbicide valued for its control of broadleaf weeds and certain grasses in a variety of agricultural crops. As a member of the nitrophenyl ether class of herbicides, its development marked a significant advancement in weed management technology. This technical guide delves into the core aspects of its discovery, mechanism of action, development, and key experimental findings that have defined its use in modern agriculture.
Discovery and Historical Development
The foundational research leading to the development of this compound can be traced back to the work of Rohm and Haas Company (now part of Dow AgroSciences). In the late 1970s and early 1980s, extensive research into nitrophenyl ethers as herbicidal agents was underway. A key European patent application filed by Rohm and Haas in 1979, and subsequently published in 1980, for "Novel substituted nitrodiphenyl ethers" laid the groundwork for a new class of herbicides, which included the structural basis of what would become this compound.[1] This period of innovation was driven by the need for more effective and selective herbicides to improve crop yields.
This compound is often used in its ethyl ester form, this compound-ethyl, which enhances its uptake by plants.[2][3] The trade names for products containing this compound-ethyl include 'Compete' and 'RH-0265'.[2]
Mechanism of Action: Protoporphyrinogen Oxidase Inhibition
The herbicidal activity of this compound stems from its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO).[4] This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme in plants.
The inhibition of PPO by this compound leads to the following cascade of events:
-
Accumulation of Protoporphyrinogen IX: With the PPO enzyme blocked, its substrate, protoporphyrinogen IX, accumulates within the plant cell.
-
Extracellular Oxidation: This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX.
-
Photosensitization and Reactive Oxygen Species (ROS) Generation: In the presence of light, protoporphyrin IX acts as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to produce highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).
-
Lipid Peroxidation and Cell Death: Singlet oxygen is extremely damaging to cellular components, particularly the lipids that make up cell membranes. It initiates a chain reaction of lipid peroxidation, leading to the loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death.
This light-dependent mechanism of action results in the characteristic rapid wilting and necrosis of susceptible weeds following application.
Chemical Synthesis
The commercial synthesis of this compound-ethyl typically involves the reaction of acifluorfen with other chemical precursors. A common synthetic route involves dissolving acifluorfen and caustic soda flakes in ethyl chloroacetate. The reaction temperature is controlled to facilitate the formation of the this compound-ethyl ester. This process has been refined to achieve high yields and purity of the final product.
Quantitative Data Summary
The following tables summarize key quantitative data related to the toxicological profile of this compound-ethyl.
Table 1: Toxicological Data for this compound-ethyl
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat | 1500 mg/kg | |
| Acute Percutaneous LD50 | Rabbit | >5000 mg/kg | |
| Skin Irritation | Rabbit | Slight irritant | |
| Eye Irritation | Rabbit | Slight irritant | |
| Long-term Feeding (1-year) | Dog | No-effect level: 320 mg/kg diet | |
| Mutagenicity (Ames test) | - | Non-mutagenic |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the properties of this compound.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on the PPO enzyme.
Methodology:
-
Enzyme Extraction: PPO is extracted and partially purified from a plant source, such as etiolated seedlings or isolated chloroplasts.
-
Substrate Preparation: The substrate, protoporphyrinogen IX, is freshly prepared by the reduction of protoporphyrin IX using a reducing agent like sodium amalgam.
-
Assay Reaction: The assay is conducted in a reaction mixture containing a suitable buffer, a detergent to solubilize the membrane-bound enzyme, and the extracted PPO.
-
Inhibitor Addition: Various concentrations of this compound (or this compound-ethyl, which is hydrolyzed to the active acid form) are added to the reaction mixture.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the protoporphyrinogen IX substrate. The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX. This can be done spectrophotometrically or fluorometrically, as protoporphyrin IX has a characteristic absorbance and fluorescence spectrum.
-
Data Analysis: The rate of protoporphyrin IX formation in the presence of the inhibitor is compared to a control without the inhibitor. The concentration of this compound that causes a 50% reduction in enzyme activity (IC50) is then calculated.
Lipid Peroxidation Assay (TBARS Method)
Objective: To quantify the extent of membrane damage in plant tissues treated with this compound by measuring lipid peroxidation.
Methodology:
-
Plant Treatment: Susceptible plant species are treated with various concentrations of this compound-ethyl and exposed to light. Control plants are treated with a blank formulation.
-
Tissue Homogenization: At specified time points after treatment, leaf tissue is harvested and homogenized in a solution of trichloroacetic acid (TCA).
-
Reaction with Thiobarbituric Acid (TBA): The homogenate is centrifuged, and the supernatant is mixed with a solution of thiobarbituric acid (TBA).
-
Color Development: The mixture is heated in a water bath to facilitate the reaction between malondialdehyde (MDA), a byproduct of lipid peroxidation, and TBA, which forms a pink-colored complex.
-
Spectrophotometric Measurement: After cooling, the absorbance of the pink complex is measured at a specific wavelength (typically around 532 nm). The absorbance at a non-specific wavelength (e.g., 600 nm) is also measured and subtracted to correct for background turbidity.
-
Quantification: The concentration of the MDA-TBA complex is calculated using an extinction coefficient, and the results are expressed as the amount of MDA per gram of plant tissue. An increase in MDA content in treated plants compared to controls indicates an increase in lipid peroxidation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows related to the action of this compound.
Figure 1: Mechanism of action of this compound herbicide.
Figure 2: Experimental workflow for the TBARS lipid peroxidation assay.
Figure 3: Signaling pathway from protoporphyrin IX accumulation to cell death.
References
Environmental Fate and Degradation of Fluoroglycofen in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroglycofen is a protoporphyrinogen oxidase (PPO) inhibiting herbicide used for the control of broadleaf weeds. It is typically applied as this compound-ethyl, which rapidly hydrolyzes to its active acid form, this compound, in the soil environment.[1] Understanding the environmental fate and degradation pathways of this compound is critical for assessing its persistence, mobility, and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation of this compound in soil, including its degradation pathways, key metabolites, and the factors influencing its dissipation.
Physicochemical Properties
| Property | Value (for this compound-ethyl) | Interpretation |
| Aqueous Solubility | Low | Limited leaching potential |
| Volatility | Low | Unlikely to be lost to the atmosphere |
Degradation of this compound in Soil
The dissipation of this compound from soil is a multifaceted process involving both biotic and abiotic mechanisms. The primary route of degradation is microbial metabolism, although hydrolysis of its parent ester and potential photodegradation of its metabolites also play a role.
Abiotic Degradation
Hydrolysis: this compound-ethyl, the form in which the herbicide is commonly applied, undergoes rapid hydrolysis in soil and water to form this compound, the herbicidally active acid.[1] This initial transformation is a critical step in its environmental fate.
Photodegradation: While studies on the direct photolysis of this compound on soil surfaces are limited, its major metabolite, acifluorfen, is known to undergo photodegradation. The pathways for acifluorfen photolysis include decarboxylation, dehalogenation, substitution of the chlorine group, and cleavage of the ether linkage.
Biotic Degradation
Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[1] Several bacterial strains have been identified that are capable of utilizing this compound or its ethyl ester as a source of carbon and energy.
A notable bacterium, Lysinibacillus sp. KS-1, has been shown to degrade this compound, with optimal degradation occurring at a temperature of 30°C and a pH of 7.0.[2] Another bacterium, Mycobacterium phocaicum MBWY-1, can degrade this compound-ethyl under similar optimal conditions.
Degradation Pathways and Metabolites
The degradation of this compound proceeds through a series of metabolic steps, leading to the formation of several intermediate compounds. The primary metabolite of concern is acifluorfen.
Based on studies of this compound and its ethyl ester, the following metabolites have been identified:
-
Acifluorfen: A major and recurring metabolite formed through the cleavage of the ester and ether linkages.
-
Decarboxylate-acifluorfen: A subsequent breakdown product of acifluorfen.[2]
-
{5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid
-
5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate
-
5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl
-
3-chloro-4-hydroxyl benzotrifluoride
The term "deethyl-fluoroglycofen" has been mentioned in the literature concerning the degradation of this compound by Lysinibacillus sp. KS-1. Given that this compound is the acid form and does not possess an ethyl group, it is highly probable that this refers to the initial hydrolysis of this compound-ethyl to this compound.
The following diagram illustrates the initial hydrolysis of this compound-ethyl.
The subsequent microbial degradation of this compound leads to the formation of several metabolites. The proposed pathway is depicted below.
Quantitative Data on Environmental Fate
Quantitative data on the environmental fate of this compound is limited, with most available information pertaining to its ethyl ester.
Table 1: Soil Dissipation of this compound-ethyl
| Location | Half-life (DT50) | Reference |
| Shanxi | 34.8 hours | |
| Heilongjiang | 48.5 hours |
Table 2: Abiotic Degradation of this compound-ethyl
| Degradation Process | Medium | DT50 | Reference |
| Aqueous Photolysis | pH 7 Water | 0.25 days |
No specific DT50 or sorption coefficient (Kd/Koc) values for this compound in soil are currently available in the public literature.
Experimental Protocols
The following section outlines typical experimental methodologies used to assess the environmental fate of herbicides like this compound in soil, based on internationally recognized guidelines.
Aerobic Soil Metabolism (based on OECD Guideline 307)
This study aims to determine the rate and pathway of degradation of a test substance in soil under aerobic conditions.
Workflow:
Methodology:
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved (typically to <2 mm), and characterized (pH, organic carbon content, texture, etc.). The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: ¹⁴C-radiolabeled this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.
-
Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20°C). A stream of carbon dioxide-free, humidified air is passed through the system to maintain aerobic conditions and trap evolved ¹⁴CO₂.
-
Sampling and Extraction: Duplicate or triplicate samples are taken at predetermined intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile/water mixtures) to recover the parent compound and its metabolites.
-
Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its degradation products.
-
Data Analysis: The decline of the parent compound is used to calculate the degradation half-life (DT50). The formation and decline of major metabolites are also modeled.
Adsorption-Desorption (based on OECD Guideline 106)
This study determines the sorption of a chemical to different soil types, which is crucial for assessing its potential for leaching.
Methodology:
-
Soil and Solution Preparation: A range of soils with varying organic carbon content, clay content, and pH are used. A solution of the test substance (e.g., ¹⁴C-fluoroglycofen) in a 0.01 M CaCl₂ solution is prepared.
-
Equilibration: Soil and the test solution are mixed in centrifuge tubes at a defined soil-to-solution ratio. The tubes are shaken at a constant temperature until equilibrium is reached.
-
Analysis: The tubes are centrifuged, and the concentration of the test substance in the supernatant is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Calculation of Sorption Coefficients: The soil-water partition coefficient (Kd) is calculated. This is often normalized to the organic carbon content of the soil to give the organic carbon-water partition coefficient (Koc).
Conclusion
The environmental fate of this compound in soil is primarily driven by the rapid hydrolysis of its parent ester, this compound-ethyl, followed by microbial degradation of the resulting this compound acid. While acifluorfen has been identified as a major metabolite, a complete and quantitative understanding of the degradation pathway and the influence of various environmental factors remains an area for further research. The lack of comprehensive public data on the soil dissipation rates and sorption characteristics of this compound itself highlights the need for more detailed studies to fully assess its environmental risk profile. Future research should focus on obtaining precise DT50 and Koc values for this compound in a variety of soil types and environmental conditions.
References
Fluoroglycofen: A Toxicological Profile and Risk Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile and risk assessment of fluoroglycofen, a herbicide belonging to the diphenyl ether class. This document is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Executive Summary
This compound is an herbicide that functions through the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. Its toxicological profile is characterized by moderate acute toxicity via the oral route. In soil and water, this compound-ethyl, a common derivative, rapidly hydrolyzes to its corresponding acid metabolite. While some toxicity data is available, significant data gaps exist in the public domain regarding its chronic toxicity, carcinogenicity, and reproductive and developmental effects. This guide summarizes the available quantitative data, details experimental methodologies for key cited studies where available, and visualizes the known mode of action.
Toxicological Profile
Acute Toxicity
This compound-ethyl exhibits moderate acute toxicity following oral administration.
Table 1: Acute Toxicity of this compound-ethyl
| Study Type | Species | Route | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | 1500 mg/kg bw | [1] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | >5000 mg/kg bw | [1] |
| Skin Irritation | Rabbit | Dermal | - | Slight irritant | [1] |
| Eye Irritation | Rabbit | Ocular | - | Slight irritant | [1] |
Experimental Protocols:
Detailed experimental protocols for the above studies, such as adherence to specific OECD guidelines, are not extensively available in the public literature. Acute oral toxicity studies typically involve the administration of a single dose of the substance to fasted animals, followed by observation for a set period (e.g., 14 days) to monitor for mortality and clinical signs of toxicity.
Subchronic and Chronic Toxicity
Information on the subchronic and chronic toxicity of this compound is limited. A one-year feeding study in dogs has been reported.
Table 2: Subchronic/Chronic Toxicity of this compound-ethyl
| Study Type | Species | Duration | NOAEL | Effects Observed at Higher Doses | Reference |
| Feeding Study | Dog | 1 year | 320 mg/kg diet | Not specified in available literature | [1] |
Experimental Protocols:
A one-year chronic feeding study in dogs would typically involve daily administration of the test substance in the diet at various dose levels. Key endpoints would include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examinations. The specific dose levels and detailed findings for the this compound-ethyl study are not available in the reviewed literature.
Carcinogenicity
There is no publicly available data on the carcinogenic potential of this compound. Carcinogenicity studies in rodents (typically rats and mice) are standard requirements for pesticide registration.
Genotoxicity
This compound-ethyl was found to be non-mutagenic in the Ames test.
Table 3: Genotoxicity of this compound-ethyl
| Test System | Strain | Metabolic Activation | Result | Reference |
| Ames Test | Not specified | Not specified | Non-mutagenic |
Experimental Protocols:
The Ames test (bacterial reverse mutation assay) is a widely used method to assess the mutagenic potential of chemicals. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, which renders them unable to synthesize histidine. The test evaluates the ability of a chemical to induce reverse mutations, allowing the bacteria to grow in a histidine-free medium.
Reproductive and Developmental Toxicity
Publicly available information on the reproductive and developmental toxicity of this compound is scarce. One source indicates a "moderate alert" for reproduction/development effects but does not provide specific details on the studies or findings.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound-ethyl is known to be rapidly hydrolyzed to its corresponding acid in soil and water. This suggests that a similar hydrolytic metabolism likely occurs in biological systems. However, a comprehensive ADME profile, including rates of absorption, tissue distribution, metabolic pathways, and routes and rates of excretion in mammals, is not detailed in the available literature.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the synthesis of both chlorophyll in plants and heme in animals.
Signaling Pathway
The inhibition of PPO disrupts the tetrapyrrole biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX (PPGIX). This accumulated PPGIX leaks from its site of synthesis and is rapidly oxidized, in the presence of light and oxygen, to protoporphyrin IX (PPIX). The excess PPIX generates reactive oxygen species (ROS), which cause lipid peroxidation of cell membranes, leading to membrane disruption and ultimately cell death.
Caption: Inhibition of PPO by this compound leads to ROS-mediated cell death.
Risk Assessment
A comprehensive, publicly available risk assessment for this compound, including the establishment of an Acceptable Daily Intake (ADI) or a Reference Dose (RfD) by major regulatory agencies, could not be found in the searched literature. The ADI is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The RfD is a similar concept used by the U.S. EPA.
Workflow for Risk Assessment
The general workflow for a chemical risk assessment involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Caption: A typical workflow for chemical risk assessment.
Conclusion
This compound is a PPO-inhibiting herbicide with moderate acute oral toxicity. While its mode of action is well-understood, there is a significant lack of publicly available data on its chronic toxicity, carcinogenicity, and reproductive/developmental effects, which are crucial for a comprehensive risk assessment. The rapid hydrolysis of this compound-ethyl to its acid metabolite is a key characteristic of its environmental fate and likely metabolism. Further research and access to proprietary regulatory studies would be necessary to complete a thorough toxicological profile and establish health-based guidance values such as an ADI or RfD.
References
Effects of Fluoroglycofen on Non-target Soil Microorganisms: An In-depth Technical Guide
Disclaimer: Scientific literature extensively detailing the broad ecotoxicological effects of fluoroglycofen on non-target soil microbial communities is limited. This guide synthesizes the available information on this compound and incorporates data from closely related diphenyl ether herbicides, such as oxyfluorfen and fomesafen, to provide insights into potential impacts. This information should be interpreted as indicative of the potential effects of this class of herbicides, rather than a definitive assessment of this compound itself.
Introduction
This compound is a selective, post-emergence herbicide belonging to the nitrophenyl ether class, primarily used for the control of broadleaf weeds and some grasses in various crops.[1] Its active form in the environment is this compound acid, resulting from the rapid hydrolysis of this compound-ethyl in soil and water.[2] Subsequently, microbial degradation is a key process in its environmental dissipation.[2] Given the critical role of soil microorganisms in maintaining soil health and fertility through processes like nutrient cycling and organic matter decomposition, understanding the non-target effects of herbicides like this compound is paramount for sustainable agricultural practices and environmental risk assessment.
This technical guide provides a comprehensive overview of the known and potential effects of this compound on non-target soil microorganisms, intended for researchers, scientists, and professionals in drug development and ecotoxicology. It summarizes quantitative data on microbial parameters, details relevant experimental protocols, and visualizes key processes and workflows.
Microbial Degradation of this compound
The primary mechanism for the breakdown of this compound in the soil is microbial degradation.[2] Research has identified specific microorganisms capable of utilizing this herbicide as a source of carbon and energy.
A key bacterium, identified as Mycobacterium phocaicum MBWY-1, has been shown to degrade this compound-ethyl. This strain can completely break down 100 mg/L of the herbicide within 72 hours under optimal conditions (30°C and pH 7.0).[3] The degradation by this bacterium leads to the formation of several metabolites. The proposed degradation pathway involves a series of hydrolytic and cleavage reactions.
The inoculation of soil with Mycobacterium phocaicum MBWY-1 has been demonstrated to significantly enhance the degradation rate of this compound-ethyl in both sterilized and non-sterilized soil, highlighting the potential for bioremediation strategies.
Effects on Soil Microbial Biomass and Activity
Direct quantitative data on the effects of this compound on soil microbial biomass and overall activity are scarce. However, studies on the related diphenyl ether herbicide oxyfluorfen provide valuable insights into the potential impacts.
Quantitative Data from Related Herbicides
The following tables summarize findings from studies on oxyfluorfen, which shares structural similarities with this compound.
Table 1: Effect of Oxyfluorfen on Soil Microbial Respiration (Carbon Turnover)
| Treatment (mg oxyfluorfen/kg soil) | Deviation from Control (Day 7) | Deviation from Control (Day 28) |
| 0.27 | +6.02% | +2.77% |
| 2.7 | +11.32% | +7.02% |
Table 2: Effect of Oxyfluorfen on Soil Nitrification
| Treatment (mg oxyfluorfen/kg soil) | Deviation from Control (Day 7) | Deviation from Control (Day 14) |
| 0.27 | -8.44% | -2.07% |
| 2.7 | -9.48% | -14.65% |
These data suggest that diphenyl ether herbicides can have a transient and dose-dependent effect on microbial activity. Short-term stimulation of respiration may occur as some microorganisms utilize the herbicide as a carbon source, while inhibitory effects on specific processes like nitrification can also be observed.
Effects on Soil Enzyme Activities
Soil enzymes are sensitive indicators of soil health and can be affected by the presence of herbicides. While specific data for this compound is lacking, research on oxyfluorfen demonstrates a dose-dependent inhibitory effect on several key enzymes.
Table 3: Effect of Oxyfluorfen on Soil Enzyme Activities (Field Conditions)
| Enzyme | Effect at Normal Dose | Recovery Time |
| Dehydrogenase | Initial decrease of 17% at day 7, followed by an increase | Approximately 14 days |
| Phosphatase | Dose-dependent decrease | More than 21 days |
| Urease | Dose-dependent decrease | More than 21 days |
| Protease | Dose-dependent decrease | More than 21 days |
These findings indicate that while the overall microbial respiration might recover or even be stimulated, specific enzymatic functions crucial for nutrient cycling can be inhibited for extended periods.
Effects on Soil Microbial Community Structure
Herbicides can induce shifts in the composition and diversity of soil microbial communities. Although no studies have specifically published data on the effects of this compound on microbial community structure using techniques like Phospholipid Fatty Acid (PLFA) or Denaturing Gradient Gel Electrophoresis (DGGE) analysis, research on other diphenyl ether herbicides has shown such impacts. For instance, long-term application of fomesafen has been shown to alter the soil bacterial community composition by increasing the relative abundance of Proteobacteria and Actinobacteria, while decreasing Verrucomicrobia.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the effects of herbicides like this compound on soil microorganisms.
Soil Sampling and Herbicide Application
Microbial Biomass Carbon (MBC) Analysis (Chloroform Fumigation-Extraction Method)
-
Sample Preparation: At each sampling time point, take two subsamples of soil from each microcosm.
-
Fumigation: Place one subsample in a vacuum desiccator with chloroform and evacuate for 5 minutes. Leave for 24 hours in the dark.
-
Extraction: Extract both the fumigated and non-fumigated soil subsamples with a 0.5 M K₂SO₄ solution by shaking for 30 minutes.
-
Analysis: Filter the extracts and analyze the total organic carbon in the filtrates using a TOC analyzer.
-
Calculation: Calculate MBC using the formula: MBC = (C_fumigated - C_non-fumigated) / k_EC, where k_EC is an extraction efficiency factor (typically 0.45).
Soil Enzyme Activity Assays
-
Incubation: Incubate 1 g of soil with 0.5 mL of 3% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) and 1 mL of Tris buffer (pH 7.6) for 24 hours at 37°C in the dark.
-
Extraction: Add 10 mL of methanol, shake vigorously, and centrifuge.
-
Measurement: Measure the absorbance of the supernatant at 485 nm. The activity is expressed as µg of triphenyl formazan (TPF) produced per gram of soil per hour.
-
Incubation: Incubate 1 g of soil with 4 mL of modified universal buffer (MUB) and 1 mL of p-nitrophenyl phosphate (pNPP) solution for 1 hour at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH.
-
Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 410 nm. Activity is expressed as µg of p-nitrophenol (pNP) released per gram of soil per hour.
-
Incubation: Incubate 5 g of soil with 2.5 mL of a 10% urea solution for 2 hours at 37°C.
-
Extraction: Extract the ammonium produced with a 2 M KCl solution.
-
Measurement: Determine the ammonium concentration in the extract using a colorimetric method, such as the Berthelot reaction. Activity is expressed as µg of NH₄⁺-N released per gram of soil per hour.
Microbial Community Structure Analysis
-
Lipid Extraction: Extract total lipids from freeze-dried soil samples using a one-phase extraction with a chloroform:methanol:citrate buffer.
-
Fractionation: Separate the total lipids into neutral lipids, glycolipids, and polar lipids (containing phospholipids) using solid-phase extraction on a silica column.
-
Methanolysis: Convert the fatty acids in the polar lipid fraction to fatty acid methyl esters (FAMEs) by mild alkaline methanolysis.
-
Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify individual PLFAs.
-
Data Interpretation: Use specific PLFAs as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes) to assess changes in the microbial community structure.
-
DNA Extraction: Extract total DNA from soil samples using a commercial soil DNA isolation kit.
-
PCR Amplification: Amplify a specific region of the 16S rRNA gene (for bacteria) or 18S rRNA/ITS region (for fungi) using universal primers, with a GC-clamp attached to one of the primers.
-
DGGE: Separate the PCR products on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea and formamide). DNA fragments of the same length but with different sequences will melt at different denaturant concentrations and stop migrating, resulting in a banding pattern.
-
Analysis: Analyze the banding patterns to assess changes in the microbial community composition. Bands can be excised, re-amplified, and sequenced for taxonomic identification.
Conclusion and Research Gaps
The available evidence on the microbial degradation of this compound, primarily through the action of bacteria like Mycobacterium phocaicum, suggests that bioremediation could be a viable strategy for contaminated soils. However, a significant knowledge gap exists regarding the broader ecotoxicological effects of this compound on non-target soil microorganisms.
Data from related diphenyl ether herbicides, such as oxyfluorfen, indicate the potential for this compound to cause transient and dose-dependent effects on microbial biomass and activity, and potentially more persistent inhibition of key soil enzymes involved in nutrient cycling. These herbicides may also induce shifts in the microbial community structure.
To conduct a thorough environmental risk assessment of this compound, further research is critically needed to generate specific quantitative data on its impact on:
-
Soil microbial biomass and respiration under various soil types and environmental conditions.
-
A wider range of soil enzyme activities to understand its functional impact on biogeochemical cycles.
-
The structure and diversity of both bacterial and fungal communities using modern molecular techniques like next-generation sequencing.
Such studies are essential for developing best management practices for the use of this compound and for safeguarding the long-term health and productivity of agricultural soils.
References
The Impact of Fluoroglycofen on Photosynthetic Processes in Weeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroglycofen, a member of the diphenyl ether class of herbicides, is a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its herbicidal activity is not a direct consequence of inhibiting the photosynthetic electron transport chain, but rather a secondary effect initiated by the accumulation of a photodynamic molecule. This guide provides an in-depth technical overview of the mechanism of action of this compound, its impact on the photosynthetic apparatus of weeds, and detailed protocols for relevant experimental investigations.
Core Mechanism of Action: Protoporphyrinogen Oxidase Inhibition
This compound's primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme located in the chloroplast envelope that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX)[1]. Proto IX is a precursor for both chlorophylls and hemes.
The inhibition of PPO by this compound leads to the accumulation of Protogen IX within the plastids. This excess Protogen IX diffuses out of the chloroplast and into the cytoplasm, where it is rapidly oxidized to Proto IX by a different, herbicide-insensitive peroxidase.
In the presence of light and molecular oxygen, the accumulated Proto IX acts as a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen and other reactive oxygen species (ROS) initiate a cascade of lipid peroxidation reactions in cellular membranes, including the plasmalemma and tonoplast. The loss of membrane integrity leads to rapid cellular leakage, desiccation, and ultimately, cell death.
Impact on Photosynthesis
While this compound does not directly inhibit the photosynthetic electron transport chain, the resulting oxidative stress and cellular damage have profound secondary effects on the photosynthetic process.
Reduction in Net Photosynthetic Rate
The extensive membrane damage caused by lipid peroxidation leads to a rapid decrease in the net photosynthetic rate (Pn). This is due to several factors, including the leakage of cellular contents, disruption of chloroplast integrity, and the inhibition of key photosynthetic enzymes. Studies on grape leaves have shown a dose-dependent reduction in Pn following this compound application. At higher concentrations, the Pn was significantly reduced, with the most substantial decreases observed in the initial days after treatment[2].
Effects on Photosynthetic Pigments
The impact of this compound on chlorophyll and carotenoid content can be complex. Initially, the accumulation of the photosensitizer Proto IX can lead to the photobleaching of chlorophylls and carotenoids. However, some studies have reported an increase in chlorophyll content in non-target plants at certain concentrations, potentially as a compensatory response to the initial stress[2]. The overall effect is dependent on the plant species, the concentration of the herbicide, and the duration of exposure.
Damage to Chloroplast Ultrastructure
The reactive oxygen species generated by the action of this compound can cause significant damage to the ultrastructure of chloroplasts. This includes swelling of the thylakoids, disruption of the grana stacking, and eventual breakdown of the entire chloroplast envelope.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound and other PPO-inhibiting herbicides on various physiological parameters in plants. It is important to note that specific data for this compound across a wide range of weed species is limited in publicly available literature. Therefore, data for other PPO inhibitors are included to provide a representative understanding of the effects of this class of herbicides.
Table 1: Inhibitory Concentration (IC50) of PPO-Inhibiting Herbicides on Protoporphyrinogen Oxidase
| Herbicide | Plant Species | IC50 (nM) | Reference |
| Acifluorfen | Cucumis sativus (Cucumber) | ~10 | [3] |
| Fomesafen | Human | 110 | [4] |
| Saflufenacil | Various Plant Species | 22-28 | |
| Lactofen | Plant | 25 | |
| Oxadiazon | Plant | 60 |
Table 2: Effect of this compound on Net Photosynthesis Rate (Pn) in Grape Leaves
| Treatment | Days After Treatment | Pn Reduction (%) |
| High Concentration | 30 | 43.9 |
Data synthesized from a study on grape leaves, a non-target crop, as a representative example of this compound's effect on photosynthesis. The exact concentrations were not specified in the abstract.
Table 3: Effect of this compound on Malondialdehyde (MDA) Content in Grape Leaves
| Treatment | Days After Treatment | Increase in MDA Content (%) |
| T5 | 30 | 31.4 |
| T6 | 4 | 51.4 |
MDA is an indicator of lipid peroxidation. Data from a study on grape leaves shows a significant increase in oxidative stress after this compound application.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the inhibition of PPO by this compound by quantifying the formation of protoporphyrin IX from protoporphyrinogen IX.
Materials:
-
Weed leaf tissue
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM MgCl₂)
-
This compound stock solution
-
Protoporphyrinogen IX solution
-
Fluorometer or microplate reader
Procedure:
-
Enzyme Extraction: Homogenize fresh weed leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and then centrifuge the supernatant at a higher speed to pellet chloroplasts. Lyse the chloroplasts and collect the stromal fraction containing PPO.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Reaction: In a microplate, add the PPO enzyme extract to wells containing the different concentrations of this compound and a control with no inhibitor. Pre-incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding protoporphyrinogen IX to each well.
-
Incubation: Incubate the plate in the dark at a controlled temperature (e.g., 30°C) for a specific time.
-
Fluorescence Measurement: Measure the fluorescence of the product, protoporphyrin IX, using an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
-
Data Analysis: Plot the percentage of PPO inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Measurement of Net Photosynthesis Rate
This protocol outlines the use of a portable gas exchange system to measure the net CO₂ assimilation rate in weeds treated with this compound.
Materials:
-
Weed plants treated with different concentrations of this compound and control plants
-
Portable photosynthesis system (e.g., LI-COR LI-6800)
Procedure:
-
Plant Treatment: Treat weed plants at a similar growth stage with a range of this compound concentrations and include an untreated control group.
-
Acclimation: Allow the plants to acclimate to the conditions in the measurement chamber of the photosynthesis system (e.g., light intensity, CO₂ concentration, temperature, and humidity).
-
Measurement: Clamp a fully expanded, healthy leaf into the chamber. Once the gas exchange parameters stabilize, record the net photosynthesis rate (Pn), stomatal conductance (gs), and intercellular CO₂ concentration (Ci).
-
Data Collection: Repeat the measurements on multiple leaves from different plants for each treatment group to ensure statistical robustness.
-
Data Analysis: Compare the Pn values between the different treatment groups and the control to determine the dose-dependent effect of this compound.
Chlorophyll Fluorescence Measurement
This protocol measures the maximum quantum efficiency of Photosystem II (PSII) using a portable fluorometer, which is a sensitive indicator of photosynthetic performance and stress.
Materials:
-
Weed plants treated with this compound and control plants
-
Portable chlorophyll fluorometer (e.g., Handy PEA, PAM-2500)
-
Leaf clips
Procedure:
-
Plant Treatment: Treat weeds as described in the photosynthesis measurement protocol.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes using leaf clips to ensure that all reaction centers of PSII are open.
-
Measurement:
-
Measure the minimal fluorescence level (F₀) by applying a weak modulated measuring light.
-
Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers.
-
Measure the maximal fluorescence level (Fm) during the saturating pulse.
-
-
Calculation: The fluorometer's software will automatically calculate the maximum quantum efficiency of PSII as Fv/Fm, where Fv = Fm - F₀.
-
Data Analysis: Compare the Fv/Fm values of treated plants with those of the control plants. A decrease in Fv/Fm indicates stress and damage to the photosynthetic apparatus.
Determination of Chlorophyll and Carotenoid Content
This spectrophotometric method quantifies the major photosynthetic pigments in weed leaves.
Materials:
-
Weed leaf tissue
-
80% acetone or 100% methanol
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Extraction: Homogenize a known weight of fresh leaf tissue in 80% acetone. Protect the sample from light to prevent pigment degradation.
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Spectrophotometry: Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm. Use 80% acetone as a blank.
-
Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
-
Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)
-
Chlorophyll b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)
-
Total Carotenoids (µg/mL) = (1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
-
Data Expression: Express the pigment content on a fresh weight basis (e.g., mg/g FW).
Lipid Peroxidation (TBARS) Assay
This assay measures the level of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.
Materials:
-
Weed leaf tissue
-
Trichloroacetic acid (TCA) solution (e.g., 0.1%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)
-
Water bath
-
Spectrophotometer
Procedure:
-
Extraction: Homogenize a known weight of leaf tissue in TCA solution.
-
Reaction: Add TBA solution to the extract and heat in a water bath at 95°C for 30 minutes.
-
Cooling and Centrifugation: Quickly cool the reaction mixture on ice and centrifuge to clarify the supernatant.
-
Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).
-
Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹) and express the results as nmol/g FW.
Conclusion
This compound is an effective herbicide that disrupts the porphyrin biosynthesis pathway in weeds, leading to a cascade of events that culminates in rapid cell death. While its primary target is not the photosynthetic electron transport chain, the resulting oxidative stress profoundly impacts the photosynthetic apparatus. This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for assessing its physiological effects on weeds. This information is intended to be a valuable resource for researchers and professionals in the fields of weed science, herbicide development, and plant physiology.
References
An In-depth Technical Guide to Fluoroglycofen: Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide Fluoroglycofen, with a primary focus on its commercially produced form, this compound-ethyl. This document details its molecular structure, chemical formula, physicochemical properties, and toxicological data. Furthermore, it outlines detailed experimental protocols for its synthesis and the assessment of its biological activity, and visually represents its mechanism of action through a signaling pathway diagram.
Molecular Structure and Chemical Formula
This compound is a diphenyl ether herbicide.[1] However, it is most commonly synthesized and utilized as its ethyl ester derivative, this compound-ethyl, which is the active ingredient in many commercial herbicide formulations.[2][3]
This compound:
-
Chemical Formula: C₁₆H₉ClF₃NO₇[4]
-
Molecular Weight: 419.69 g/mol [4]
-
IUPAC Name: 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid
-
CAS Number: 77501-60-1
-
SMILES: C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)--INVALID-LINK--[O-])C(=O)OCC(=O)O
This compound-ethyl:
-
Chemical Formula: C₁₈H₁₃ClF₃NO₇
-
Molecular Weight: 447.75 g/mol
-
IUPAC Name: (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
-
CAS Number: 77501-90-7
-
SMILES: CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)--INVALID-LINK--[O-]
Data Presentation
The following tables summarize the key quantitative data for this compound-ethyl.
Table 1: Physicochemical Properties of this compound-ethyl
| Property | Value | Reference(s) |
| Melting Point | 65 °C | |
| Boiling Point | 487.7 ± 45.0 °C at 760 mmHg | |
| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C | |
| Water Solubility | 0.6 mg/L at 20 °C | |
| LogP (Octanol-Water Partition Coefficient) | 4.49 | |
| Density | 1.5 ± 0.1 g/cm³ |
Table 2: Toxicological Data for this compound-ethyl
| Test Organism | Endpoint | Value | Reference(s) |
| Rat | Oral LD50 | 1500 mg/kg | |
| Rabbit | Dermal LD50 | >5000 mg/kg | |
| Bobwhite Quail | Oral LD50 | >3160 mg/kg | |
| Mallard Duck | Dietary LC50 (8 days) | >5000 mg/kg | |
| Bluegill Sunfish | LC50 (96 hours) | 1.6 mg/L | |
| Trout | LC50 (96 hours) | 23 mg/L | |
| Daphnia magna | EC50 (48 hours) | 30 mg/L | |
| Honeybee | Contact LD50 (48 hours) | >100 µ g/bee |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-ethyl and the assessment of its herbicidal activity.
Synthesis of this compound-ethyl
This protocol is adapted from a patented synthesis process.
Objective: To synthesize this compound-ethyl from Acifluorfen and ethyl chloroacetate.
Materials:
-
Acifluorfen
-
Ethyl chloroacetate
-
Sodium hydroxide (sheet alkali)
-
1000 mL four-hole boiling flask
-
Stirrer
-
Thermometer
-
Device for absorbing tail gas
Procedure:
-
To a 1000 mL four-hole boiling flask equipped with a stirrer, thermometer, and a device for absorbing tail gas, add 100 g of Acifluorfen, 5 g of sodium hydroxide (sheet alkali), and 150 g of ethyl chloroacetate.
-
Stir the mixture and heat to 70 °C.
-
Maintain the reaction at 65-70 °C for 5-6 hours.
-
After the reaction is complete, allow the mixture to cool.
-
The crude product is obtained through precipitation, which is then purified by washing and suction filtration to yield this compound-ethyl.
Protoporphyrinogen Oxidase (PPO) Activity Assay
This protocol is a generalized procedure for determining the inhibitory effect of this compound on PPO, its primary molecular target.
Objective: To measure the inhibition of PPO activity by this compound.
Materials:
-
Isolated plant chloroplasts or mitochondria (as a source of PPO)
-
This compound (or this compound-ethyl, which is hydrolyzed in vivo to the active acid form)
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., Tris-HCl buffer with cofactors)
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the isolated chloroplasts or mitochondria.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding the substrate, Protoporphyrinogen IX.
-
Incubate the reaction at a controlled temperature (e.g., 25-30 °C).
-
Monitor the formation of Protoporphyrin IX over time using a spectrofluorometer by measuring the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Whole-Plant Herbicidal Efficacy Bioassay
This protocol outlines a general method for assessing the post-emergence herbicidal activity of this compound-ethyl.
Objective: To evaluate the herbicidal efficacy of this compound-ethyl on target weed species.
Materials:
-
Target weed species (e.g., Amaranthus retroflexus, Chenopodium album) grown to the 2-4 leaf stage in pots.
-
This compound-ethyl formulated as an emulsifiable concentrate.
-
Laboratory sprayer.
-
Greenhouse or controlled environment growth chamber.
Procedure:
-
Prepare a series of spray solutions of this compound-ethyl at different concentrations. A control group should be sprayed with the formulation blank (without the active ingredient).
-
Uniformly spray the foliage of the target weed species with the different concentrations of the herbicide using a laboratory sprayer.
-
Place the treated plants in a greenhouse or controlled environment growth chamber with appropriate conditions for plant growth (light, temperature, humidity).
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass of the plants and measure the fresh or dry weight.
-
Calculate the percentage of growth inhibition for each treatment compared to the untreated control to determine the effective dose (e.g., ED₅₀).
Mandatory Visualizations
Signaling Pathway of this compound's Herbicidal Action
The primary mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the tetrapyrrole biosynthesis pathway, leading to an accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this compound is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. The excited state of protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.
Experimental Workflow for the Synthesis of this compound-ethyl
The following diagram illustrates the key steps in the laboratory synthesis of this compound-ethyl.
References
An In-depth Technical Guide to the Chemical Derivatives of Fluoroglycofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, derivatives, and mechanism of action of Fluoroglycofen, a diphenyl ether herbicide. While the topic of isomerism was initially proposed, extensive database searches have confirmed that this compound and its primary derivative, this compound-ethyl, are achiral molecules and do not exhibit stereoisomerism. PubChem lists zero defined or undefined atom and bond stereocenters for both compounds, and the Global Substance Registration System (GSRS) explicitly classifies this compound-ethyl as "ACHIRAL". Therefore, this guide will focus on the chemical derivatives, synthesis, and biological activity of this compound, which are of significant interest in the field of herbicide research and development.
This compound and its derivatives belong to a class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthesis of chlorophyll and heme.[1] This guide will delve into the specifics of this mechanism, detail experimental protocols for synthesis, and present quantitative data on the physicochemical and biological properties of these compounds.
Chemical Profile of this compound and its Derivatives
This compound is the parent carboxylic acid, while the most common commercial form is its ethyl ester, this compound-ethyl.[2][3] This esterification enhances the compound's herbicidal efficacy.
Structure-Activity Relationships in Diphenyl Ether Herbicides
Research into diphenyl ether herbicides has elucidated several key structure-activity relationships (SAR). The herbicidal activity is largely dependent on the substituents on the two phenyl rings. For instance, studies on acifluorfen analogues, which share the same diphenyl ether core as this compound, have shown that 2-nitrobenzoyl derivatives possess significantly higher herbicidal activity than 2-methoxy analogues. Furthermore, modifications to the ester group can also modulate activity, with butenoate esters showing promise.[4] One study identified 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate as a highly potent PPO inhibitor with good selectivity. The design of novel derivatives often involves joining active fragments of existing commercial herbicides, a strategy that has led to the development of compounds with PPO inhibitory activity several times greater than that of commercial standards like oxyfluorfen.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-ethyl, providing a basis for comparison and further research.
Table 1: Physicochemical Properties of this compound-ethyl
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃ClF₃NO₇ | |
| Molecular Weight | 447.75 g/mol | |
| Appearance | Brown solid | |
| Melting Point | 65 °C | |
| Boiling Point | 487.7 ± 45.0 °C at 760 mmHg | |
| Water Solubility | 604 µg/L | |
| logP (Octanol/Water) | 4.49 | |
| Topological Polar Surface Area | 108 Ų |
Table 2: Toxicological and Herbicidal Activity of this compound-ethyl
| Parameter | Value | Species | Source |
| Acute Oral LD₅₀ | 1500 mg/kg | Rat | |
| Acute Percutaneous LD₅₀ | >5000 mg/kg | Rabbit | |
| Herbicidal Use | Control of broad-leaved weeds and grasses in wheat, barley, oats, groundnuts, and soybeans. | - |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound and other diphenyl ether herbicides exert their phytotoxic effects by inhibiting protoporphyrinogen oxidase (PPO). PPO is the final common enzyme in the biosynthetic pathways of both chlorophyll and heme, catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).
When PPO is inhibited, its substrate, Protogen IX, accumulates and moves from the chloroplast into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation of Protogen IX to Proto IX occurs. This misplaced Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species. These reactive molecules initiate lipid peroxidation, leading to the rapid destruction of cell membranes. The loss of membrane integrity causes cellular contents to leak, resulting in rapid desiccation and necrosis of the plant tissue, typically visible within hours of application in bright sunlight.
Caption: Mechanism of action of this compound via PPO inhibition.
Experimental Protocols
Synthesis of this compound-ethyl
The commercial production of this compound-ethyl is typically achieved through the esterification of its precursor, acifluorfen. The following protocol is a generalized representation based on common synthesis patents.
Materials:
-
Acifluorfen
-
Ethyl chloroacetate
-
Potassium carbonate (or other suitable base, e.g., caustic soda flakes)
-
Toluene (or another suitable solvent)
-
Catalyst (optional, specific catalysts are often proprietary)
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve acifluorfen in a solvent such as toluene.
-
Base Addition: Add potassium carbonate to the mixture.
-
Esterification: Introduce ethyl chloroacetate to the reaction mixture. Note that in some protocols, ethyl chloroacetate can serve as both the reactant and the solvent.
-
Heating: Heat the mixture to a temperature range of 65-105°C and maintain for 5-6 hours to drive the reaction to completion.
-
Workup: After the reaction is complete, cool the mixture. If a solvent like toluene was used, perform an extraction with a toluene-water solution to isolate the organic layer.
-
Purification: The organic layer is then subjected to distillation to remove the solvent and any remaining impurities, yielding high-purity this compound-ethyl. Post-reaction processing may also include precipitation, washing, and filtration to obtain the final product.
Caption: General workflow for the synthesis of this compound-ethyl.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This is a generalized protocol for determining the in vitro inhibitory activity of compounds against PPO.
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound derivative) against PPO.
Materials:
-
Isolated chloroplasts or mitochondria (as a source of PPO)
-
Assay buffer (e.g., Tris-HCl with sucrose and MgCl₂)
-
Protoporphyrinogen IX (substrate, freshly prepared)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: Isolate functional chloroplasts or mitochondria from a suitable plant source (e.g., maize, spinach).
-
Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing the assay buffer, the enzyme preparation, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the freshly prepared substrate, Protoporphyrinogen IX, to initiate the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a spectrofluorometer. The oxidation of Protoporphyrinogen IX to Protoporphyrin IX results in a fluorescent product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Conclusion
While this compound itself does not present isomeric forms, its chemical scaffold as a diphenyl ether is a fertile ground for the development of potent herbicides. The primary commercial derivative, this compound-ethyl, along with a multitude of synthesized analogs, demonstrates the chemical versatility of this class. The efficacy of these compounds is rooted in their ability to inhibit protoporphyrinogen oxidase, a mechanism that leads to rapid and light-dependent phytotoxicity. The provided synthesis protocols and quantitative data offer a valuable resource for researchers engaged in the discovery and optimization of new herbicidal agents, highlighting the ongoing importance of structure-activity relationship studies in developing effective and selective crop protection solutions.
References
Methodological & Application
Application Note: High-Throughput Analysis of Fluoroglycofen-ethyl Residues in Agricultural Commodities
Introduction
Fluoroglycofen-ethyl is a selective herbicide widely used for the control of broadleaf weeds in various agricultural settings, particularly in soybean, cotton, and peanut cultivation.[1] As with many agrochemicals, monitoring its residue levels in food products is crucial to ensure consumer safety and compliance with regulatory standards set by bodies like the Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA).[1] This application note details a robust and sensitive analytical method for the determination of this compound-ethyl residues in crop matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described protocol provides a comprehensive workflow from sample preparation to final analysis, ensuring high selectivity and accuracy for routine monitoring.
Experimental Workflow
The overall analytical procedure for the determination of this compound-ethyl residues in crops is depicted in the following workflow diagram.
Figure 1: General workflow for this compound-ethyl residue analysis.
Quantitative Data Summary
The performance of the UPLC-MS/MS method for the determination of this compound-ethyl in various matrices is summarized in the table below. The data demonstrates the method's high sensitivity, accuracy, and precision.
| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery Range (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Soybean Seed | 0.5 | - | 83.4 - 99.2 | 1.3 - 6.7 | 1.9 - 7.0 | [2][3] |
| Soybean Plant | 1 | - | 83.4 - 99.2 | 1.3 - 6.7 | 1.9 - 7.0 | [2] |
| Soil | 1 | - | 83.4 - 99.2 | 1.3 - 6.7 | 1.9 - 7.0 | |
| Soybean (general) | - | 0.01 - 0.02 | 91.6 - 116.1 | 1.0 - 12.2 | - | |
| Rice | - | 0.01 - 0.02 | 76.6 - 110.8 | 1.0 - 12.2 | - |
RSD: Relative Standard Deviation
Experimental Protocols
1. Materials and Reagents
-
This compound-ethyl analytical standard (high purity)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Florisil)
-
Anhydrous magnesium sulfate
-
Sodium chloride
2. Sample Preparation and Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective approach for extracting pesticide residues from food matrices.
-
Homogenization: Weigh a representative portion (e.g., 10-15 g) of the crop sample into a blender and homogenize until a uniform consistency is achieved. For dry samples, rehydration may be necessary prior to homogenization.
-
Extraction:
-
Transfer the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if necessary.
-
Add a salt mixture (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride) to induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
3. Sample Clean-up (Dispersive SPE)
-
Transfer an aliquot of the acetonitrile supernatant to a clean centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The choice of sorbent can be optimized based on the matrix; for example, graphitized carbon black (GCB) may be used for samples with high pigment content, though care must be taken to avoid loss of planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is the cleaned extract.
4. Instrumental Analysis: UPLC-MS/MS
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium acetate (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound-ethyl should be optimized for the instrument in use.
-
The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the routine analysis of this compound-ethyl residues in a variety of crop samples. The sample preparation procedure is straightforward and effective, and the instrumental analysis offers high selectivity and low detection limits, ensuring that regulatory MRLs can be confidently monitored. This method is well-suited for food safety laboratories and research institutions involved in pesticide residue analysis.
References
Application Notes and Protocols for High-Purity Fluoroglycofen-ethyl in Residue Analysis
These application notes provide a comprehensive guide for the quantitative analysis of Fluoroglycofen-ethyl residues in various matrices. The protocols herein are intended for researchers, scientists, and professionals in drug development and food safety, leveraging high-purity analytical standards for accurate and reproducible results.
Introduction to this compound-ethyl
This compound-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether chemical family.[1] It is primarily utilized in agricultural settings to control broadleaf weeds in crops such as soybeans, cotton, and peanuts.[1] The herbicidal activity of this compound-ethyl stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll biosynthesis pathway in plants.[1]
Given its widespread use, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established maximum residue limits (MRLs) for this compound-ethyl in various food commodities to ensure consumer safety.[1] Accurate monitoring of these residues is crucial for compliance and public health. The use of high-purity this compound-ethyl analytical standards is essential for the calibration of analytical instruments and the validation of analytical methods, ensuring the reliability and accuracy of residue quantification.[1]
Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
This compound-ethyl's herbicidal effect is initiated by the inhibition of protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of both chlorophylls and hemes.
The inhibition of PPO by this compound-ethyl leads to an accumulation of protoporphyrinogen IX in the plant cells. This excess protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm. When exposed to light, this accumulated protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death.
Quantitative Data
The following tables summarize the physicochemical properties of this compound-ethyl and the performance of a validated UPLC-MS/MS method for its residue analysis in various matrices.
Table 1: Physicochemical Properties of this compound-ethyl
| Property | Value |
| CAS Number | 77501-90-7 |
| Molecular Formula | C₁₈H₁₃ClF₃NO₇ |
| Molecular Weight | 447.75 g/mol |
Table 2: Method Validation Data for this compound-ethyl Analysis by UPLC-MS/MS
| Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Soybean Seed | 5 | 88.6 | 6.7 | 0.5 | 1.5 | |
| 50 | 90.2 | 5.4 | ||||
| 500 | 83.4 | 4.8 | ||||
| Soybean Plant | 10 | 99.2 | 3.5 | 1.0 | 3.0 | |
| 100 | 95.7 | 2.1 | ||||
| 1000 | 91.3 | 1.9 | ||||
| Soil | 10 | 96.4 | 1.3 | 1.0 | 3.0 | |
| 100 | 92.8 | 2.6 | ||||
| 1000 | 87.5 | 3.9 |
RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
The following protocols describe a widely used method for the extraction and analysis of this compound-ethyl residues from crop samples.
Experimental Workflow Overview
Protocol 1: Sample Preparation via QuEChERS
This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.
Reagents and Materials:
-
High-purity this compound-ethyl standard
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Homogenization: Weigh 10 g (± 0.1 g) of a representative homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate internal standard.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA and 150 mg of C18.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for UPLC-MS/MS analysis. For some instruments, a solvent exchange or dilution step may be necessary.
-
Protocol 2: UPLC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
UPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
Start with 95% A
-
Linear gradient to 5% A over 8 minutes
-
Hold at 5% A for 2 minutes
-
Return to 95% A in 0.1 minutes and re-equilibrate for 3 minutes
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 446 -> 222
-
Qualifier: m/z 446 -> 372
-
(Note: Collision energies and other ion-specific parameters should be optimized for the specific instrument used.)
-
Conclusion
The methods described provide a robust framework for the accurate and sensitive determination of this compound-ethyl residues in agricultural and environmental samples. Adherence to these protocols, in conjunction with the use of high-purity analytical standards, will enable laboratories to generate reliable data that meets regulatory requirements and contributes to ensuring food safety. Method validation should be performed in the specific matrices of interest to ensure performance criteria are met.
References
Application of Fluoroglycofen-ethyl for Broadleaf Weed Control in Soybeans: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Introduction
Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether chemical family. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and subsequent necrosis of susceptible plant tissues. While specific public data on the application of this compound-ethyl in soybeans is limited, this document provides detailed application notes and protocols based on available information and data from analogous PPO-inhibiting diphenyl ether herbicides such as acifluorfen, fomesafen, and lactofen, which are widely used for broadleaf weed control in soybeans.
Disclaimer: The following information is intended for research and development purposes. All application rates and protocols derived from analogous compounds should be thoroughly tested and validated under controlled experimental conditions before any large-scale use. Always consult the product label for specific instructions and safety precautions.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound-ethyl, like other diphenyl ether herbicides, acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. This disruption of the tetrapyrrole biosynthesis pathway leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, a non-enzymatic oxidation of protoporphyrinogen IX to protoporphyrin IX occurs. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates singlet oxygen radicals. These radicals cause rapid peroxidation of lipids and proteins, leading to the loss of cell membrane integrity and ultimately, cell death. This mode of action results in the characteristic contact-type herbicidal symptoms of necrosis and burning on the foliage of susceptible weeds.
Data Presentation: Efficacy of Analogous Diphenyl Ether Herbicides in Soybeans
The following tables summarize quantitative data on the efficacy of acifluorfen, fomesafen, and lactofen for the control of various broadleaf weeds in soybeans. This data can serve as a starting point for designing experiments with this compound-ethyl.
Table 1: Post-emergence Efficacy of Acifluorfen on Broadleaf Weeds in Soybeans [1][2][3]
| Weed Species | Application Rate (kg a.i./ha) | Weed Stage | Control (%) | Soybean Injury (%) |
| Common Cocklebur (Xanthium pensylvanicum) | 0.3 | 1-2 leaf | >90 | 5-15 |
| Common Cocklebur (Xanthium pensylvanicum) | 1.1 | 4 leaf | >90 | 10-25 |
| Entireleaf Morningglory (Ipomoea hederacea) | 0.6 | 1 leaf | 96 | 5-15 |
| Entireleaf Morningglory (Ipomoea hederacea) | 0.8 | 2 leaf | 90 | 5-20 |
| Pigweed spp. (Amaranthus spp.) | 0.75 (in tank mix) | 2-4 leaf | 95 | 5-15 |
| Common Lambsquarters (Chenopodium album) | 0.75 (in tank mix) | 2-4 leaf | 95 | 5-15 |
Table 2: Post-emergence Efficacy of Fomesafen on Broadleaf Weeds in Soybeans [4][5]
| Weed Species | Application Rate (L/ha of 25% SL) | Weed Stage | Control (%) | Soybean Injury (%) |
| Pigweed spp. (Amaranthus spp.) | 0.68 - 1.36 | 2-4 leaf | >90 | 5-20 |
| Common Lambsquarters (Chenopodium album) | 0.68 - 1.36 | 2-4 leaf | >85 | 5-20 |
| Morningglory spp. (Ipomoea spp.) | 0.68 - 1.36 | 2-4 leaf | 80-90 | 5-20 |
| Velvetleaf (Abutilon theophrasti) | 0.68 - 1.36 | 2-4 leaf | >90 | 5-20 |
| Common Ragweed (Ambrosia artemisiifolia) | 0.68 - 1.36 | 2-4 leaf | >85 | 5-20 |
Table 3: Post-emergence Efficacy of Lactofen on Broadleaf Weeds in Soybeans
| Weed Species | Application Rate (kg a.i./ha) | Weed Stage | Control (%) | Soybean Injury (%) |
| Pigweed spp. (Amaranthus spp.) | 0.22 | 2-4 leaf | >85 | 10-30 |
| Common Ragweed (Ambrosia artemisiifolia) | 0.22 | 2-4 leaf | >80 | 10-30 |
| Velvetleaf (Abutilon theophrasti) | 0.22 | 2-4 leaf | >90 | 10-30 |
| Morningglory spp. (Ipomoea spp.) | 0.22 | 2-4 leaf | 75-85 | 10-30 |
| Kochia (Kochia scoparia) | 0.22 (in tank mix) | < 4 inches | 94 | 15-35 |
Table 4: Soybean Yield Response to Post-emergence Application of Diphenyl Ether Herbicides
| Herbicide | Application Rate | Soybean Injury | Yield Impact | Reference |
| Acifluorfen | 0.2 - 0.4 kg a.i./ha | Temporary phytotoxicity | Generally no significant yield reduction | |
| Fomesafen | 0.395 kg a.i./ha | 5-15% | No significant yield reduction | |
| Lactofen | 0.22 - 0.44 kg a.i./ha | 29-34% | No significant yield reduction in weed-free conditions |
Experimental Protocols
The following are detailed methodologies for conducting key experiments to evaluate the efficacy and selectivity of this compound-ethyl for broadleaf weed control in soybeans.
Protocol for Evaluating Herbicide Efficacy and Soybean Tolerance
Objective: To determine the effective application rates of this compound-ethyl for the control of key broadleaf weeds in soybeans and to assess soybean tolerance.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 4.
-
Plot Size: Minimum of 3 meters wide (4 soybean rows) by 10 meters long.
-
Treatments:
-
Untreated Weedy Check.
-
Weed-Free Check (maintained by hand weeding).
-
This compound-ethyl at graded rates (e.g., 0.1X, 0.5X, 1X, 2X of a projected use rate).
-
Standard commercial herbicides (e.g., Acifluorfen, Fomesafen, Lactofen) at recommended rates for comparison.
-
Procedure:
-
Site Selection: Choose a field with uniform soil type and a natural, uniform infestation of the target broadleaf weeds.
-
Soybean Planting: Plant a soybean variety common to the region at the recommended seeding rate and row spacing.
-
Herbicide Application:
-
Apply herbicides post-emergence when soybeans are at the V2-V3 growth stage (two to three trifoliate leaves) and weeds are at the 2-4 leaf stage.
-
Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Maintain a constant spray volume (e.g., 150-200 L/ha) and pressure.
-
Include appropriate adjuvants (e.g., non-ionic surfactant or crop oil concentrate) as recommended for diphenyl ether herbicides.
-
-
Data Collection:
-
Weed Control: Visually assess weed control at 7, 14, and 28 days after treatment (DAT) for each weed species present. Use a scale of 0% (no control) to 100% (complete kill).
-
Soybean Injury: Visually assess soybean injury at 7, 14, and 28 DAT. Use a scale of 0% (no injury) to 100% (crop death). Symptoms to note include chlorosis, necrosis, stunting, and leaf crinkling.
-
Weed Biomass: At 28 DAT, collect above-ground weed biomass from a designated area (e.g., 1 m²) within each plot. Dry the samples to a constant weight and record the dry weight.
-
Soybean Yield: At maturity, harvest the center two rows of each plot. Adjust seed weight to a standard moisture content (e.g., 13%) and calculate the yield in kg/ha .
-
Protocol for Protoporphyrinogen Oxidase (PPO) Inhibition Assay
Objective: To confirm the inhibitory activity of this compound-ethyl on the PPO enzyme.
Materials:
-
Plant tissue (e.g., etiolated cucumber cotyledons or soybean leaves).
-
Extraction buffer (e.g., Tris-HCl buffer with sucrose, EDTA, and protease inhibitors).
-
Protoporphyrinogen IX substrate.
-
This compound-ethyl solutions of varying concentrations.
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction:
-
Homogenize plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet debris.
-
Further centrifuge the supernatant at a higher speed to isolate the plastid/mitochondrial fraction containing the PPO enzyme.
-
Resuspend the pellet in a suitable assay buffer.
-
-
Inhibition Assay:
-
In a reaction vessel, combine the enzyme extract with different concentrations of this compound-ethyl and incubate for a short period.
-
Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate.
-
Monitor the formation of protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., ~630 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of protoporphyrin IX formation for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Mandatory Visualizations
Caption: PPO Inhibition Pathway by this compound-ethyl.
Caption: Experimental Workflow for Herbicide Efficacy Trial.
References
- 1. mssoy.org [mssoy.org]
- 2. Acifluorfen 214g/L SL Herbicide | Selective Post-Emergence Weed Control [smagrichem.com]
- 3. Efficacy of Acifluorfen on Broadleaf Weeds. Times and Methods for Application | Weed Science | Cambridge Core [cambridge.org]
- 4. Fomesafen Herbicide | Selective Weed Control for Legume Crops [smagrichem.com]
- 5. solerasd.com [solerasd.com]
Application Notes and Protocols for Studying Fluoroglycofen's Inhibition of Protoporphyrinogen Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroglycofen is a selective herbicide belonging to the diphenyl ether class, which is widely used for the control of broadleaf weeds.[1] Its herbicidal activity stems from the potent inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[3][4] Inhibition of PPO by this compound leads to the accumulation of its substrate, PPGIX, which subsequently auto-oxidizes to form PPIX in the cytoplasm. In the presence of light, the accumulated PPIX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and ultimately, cell membrane disruption and death.
These application notes provide a detailed protocol for studying the inhibitory effect of this compound on PPO activity in vitro. The described methods are essential for determining the potency of this compound, understanding its mechanism of action, and screening for other potential PPO inhibitors.
Data Presentation
| Compound | Enzyme Source | Substrate | IC50 (nM) | Inhibition Type |
| Acifluorfen-methyl | Corn etioplast | Protoporphyrinogen IX | ~4 | Competitive |
| Acifluorfen | Corn etioplast | Protoporphyrinogen IX | - | Competitive |
Data adapted from Matringe et al., 1989.
Signaling Pathway of PPO Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound, leading to phytotoxicity.
Caption: Mechanism of this compound action.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro PPO inhibition assay.
References
Application Notes and Protocols for Fluoroglycofen in Herbicide Resistance Management
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoroglycofen is a selective, post-emergence herbicide belonging to the diphenyl ether class. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme (HRAC Group 14, formerly Group E), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through the formation of reactive oxygen species. This compound is primarily used for the control of broadleaf weeds in various crops.
The emergence of herbicide-resistant weeds poses a significant threat to global food security. This document provides detailed application notes and protocols for the use of this compound in herbicide resistance management programs, with a focus on PPO inhibitor-resistant weeds.
Herbicide Resistance in PPO Inhibitors
Resistance to PPO-inhibiting herbicides has been documented in several weed species, most notably in Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus). The primary mechanism of resistance is target-site mutations in the gene encoding the PPO enzyme (PPX2).
Known Target-Site Mutations Conferring Resistance to PPO Inhibitors:
| Mutation | Amino Acid Change | Weed Species |
| ΔG210 | Deletion of Glycine at position 210 | Amaranthus tuberculatus, Amaranthus palmeri[2] |
| R128G | Arginine to Glycine at position 128 | Amaranthus tuberculatus, Amaranthus palmeri |
| G399A | Glycine to Alanine at position 399 | Amaranthus palmeri[3] |
| V361A | Valine to Alanine at position 361 | Amaranthus palmeri |
These mutations alter the herbicide's binding site on the PPO enzyme, reducing its efficacy. The level of resistance can vary depending on the specific mutation and the herbicide used.[4][5]
Data Presentation: Efficacy of PPO Inhibitors on Resistant Weeds
While specific dose-response data for this compound on confirmed PPO-resistant biotypes is limited in publicly available literature, data for other PPO inhibitors provide a valuable reference for expected performance and for designing experiments.
Table 1: Comparative Efficacy of Foliar-Applied PPO Inhibitors on Fomesafen-Resistant Palmer Amaranth.
| Herbicide | Relative Efficacy Ranking |
| Saflufenacil | 1 (Most Effective) |
| Acifluorfen | 2 |
| Flumioxazin | 2 |
| Carfentrazone | 3 |
| Lactofen | 3 |
| Pyraflufen-ethyl | 4 |
| Fomesafen | 5 |
| Fluthiacet-methyl | 6 (Least Effective) |
Note: This table is based on a study of fomesafen-resistant Palmer amaranth and provides a general guide. The efficacy of this compound, being chemically related to acifluorfen, is expected to be moderate against some PPO-resistant populations.
Table 2: Fold Resistance of PPO-Resistant Palmer Amaranth (with ΔG210 mutation) to Fomesafen.
| Parameter | Fold Resistance (Resistant/Susceptible) |
| GR₅₀ (50% Growth Reduction) | 6 to 21-fold |
| LD₅₀ (50% Lethal Dose) | 3 to 16-fold |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance Testing
Objective: To determine the level of resistance in a weed population to this compound.
Materials:
-
Seeds from suspected resistant and a known susceptible weed population.
-
Pots (e.g., 10 cm diameter) filled with appropriate potting mix.
-
Growth chamber or greenhouse with controlled temperature, humidity, and light.
-
This compound-ethyl herbicide formulation.
-
Laboratory-grade sprayer with a calibrated nozzle.
-
Adjuvants (e.g., non-ionic surfactant (NIS) or crop oil concentrate (COC)) as per product label recommendations.
-
Balance, weigh boats, and volumetric flasks for preparing herbicide solutions.
Methodology:
-
Plant Preparation:
-
Germinate seeds of both resistant and susceptible populations.
-
Transplant uniform seedlings (e.g., at the 2-4 leaf stage) into individual pots.
-
Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Prepare a range of this compound-ethyl concentrations. A typical dose range would be 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate.
-
Apply the herbicide treatments to plants at the 4-6 leaf stage (approximately 7-10 cm in height).
-
Ensure uniform spray coverage using a calibrated sprayer. Include the recommended adjuvant in the spray solution.
-
-
Data Collection and Analysis:
-
Visually assess plant injury (0% = no injury, 100% = plant death) at 7, 14, and 21 days after treatment (DAT).
-
At 21 DAT, harvest the above-ground biomass and record the fresh weight. Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the herbicide dose required for 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
-
Calculate the resistance index (RI) by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
-
Protocol 2: Field Trial for Evaluating this compound in a Resistance Management Program
Objective: To assess the efficacy of this compound, alone and in tank mixtures, for the control of PPO-resistant weeds under field conditions.
Materials:
-
Field with a known infestation of PPO-resistant weeds.
-
This compound-ethyl herbicide.
-
Potential tank-mix partner herbicides with different modes of action (e.g., glyphosate, glufosinate, dicamba, 2,4-D).
-
Appropriate adjuvants.
-
Calibrated field sprayer.
-
Plot stakes, measuring tapes, and flags for marking plots.
-
Data collection tools (e.g., notebooks, tablets).
Methodology:
-
Experimental Design:
-
Use a randomized complete block design (RCBD) with at least four replications.
-
Plot size should be adequate for representative weed populations and to minimize spray drift between plots (e.g., 3m x 10m).
-
-
Treatments:
-
Include an untreated control.
-
This compound-ethyl applied at the recommended rate.
-
This compound-ethyl applied at a higher rate (if labeled).
-
Tank mixtures of this compound-ethyl with other effective herbicides (e.g., a Group 9 or Group 10 herbicide).
-
A standard herbicide program for comparison.
-
-
Application:
-
Apply treatments at the correct weed growth stage (e.g., broadleaf weeds less than 10 cm tall).
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Visually assess weed control (0-100% scale) at 14, 28, and 56 DAT.
-
Record weed density (plants/m²) and biomass from a designated quadrat within each plot.
-
Assess crop injury, if applicable.
-
At the end of the season, measure crop yield.
-
-
Data Analysis:
-
Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.
-
Visualizations
Caption: PPO inhibitor herbicide mode of action.
References
Application Note: Formulation Development for Improved Fluoroglycofen Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoroglycofen is a selective, post-emergence herbicide used for the control of broadleaf weeds and certain grasses in various crops.[1][2] It belongs to the diphenyl ether class of herbicides and its efficacy is highly dependent on its formulation, which influences its stability, application characteristics, and biological activity.[3][4] Standard formulations include emulsifiable concentrates and wettable powders.[5] The development of advanced formulations is crucial for enhancing the bio-efficacy of this compound, reducing the required application rates, and minimizing environmental impact. This document outlines strategies and protocols for developing improved this compound formulations, with a focus on nanoemulsions and controlled-release systems.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound's mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the chlorophyll and heme biosynthesis pathway in plants. PPO inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. Here, it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, plant death.
Caption: this compound inhibits the PPO enzyme, leading to ROS generation and cell death.
Section 1: Advanced Formulation Strategies
Improving herbicide formulations aims to maximize the active ingredient's effectiveness while ensuring safety and ease of use. Key strategies for this compound include the development of nanoemulsions and controlled-release formulations.
Nanoemulsion (NE) Formulations
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. For a hydrophobic active ingredient like this compound, an oil-in-water (O/W) nanoemulsion can enhance its solubility, stability, and foliar uptake.
Advantages of Nanoemulsions:
-
Improved Bioavailability: The small droplet size provides a larger surface area, potentially increasing absorption into plant tissues.
-
Enhanced Stability: Nanoemulsions can exhibit excellent stability against creaming and sedimentation.
-
Reduced Use of Organic Solvents: Water-based formulations are more environmentally friendly.
-
Potential for Adjuvant Inclusion: Surfactants and oils used in the formulation can themselves act as adjuvants, improving spreading and penetration.
Caption: Workflow for developing and optimizing a this compound nanoemulsion formulation.
Controlled-Release Formulations (CRF)
Controlled-release formulations (CRFs) are designed to release the active ingredient slowly over an extended period. This can reduce the frequency of application, minimize environmental losses through leaching or volatilization, and enhance crop safety. For soil-applied herbicides, CRFs can maintain an effective concentration in the weed germination zone for a longer duration.
Potential CRF Carriers:
-
Polymers: Biodegradable polymers like alginate can encapsulate the herbicide.
-
Clay Minerals: Materials like montmorillonite and kaolin have high surface areas for herbicide adsorption.
-
Nanoparticles: Solid lipid nanoparticles or polymeric nanoparticles can act as carriers.
Section 2: Experimental Protocols
Protocol 2.1: Preparation of this compound-ethyl Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound-ethyl for improved herbicidal efficacy.
Materials & Equipment:
-
This compound-ethyl (95% TC)
-
Methylated Seed Oil (MSO) or other suitable oil
-
Surfactants (e.g., Tween 80, Span 80)
-
Deionized water
-
Magnetic stirrer and hot plate
-
High-shear homogenizer
-
Ultrasonic processor or microfluidizer
-
Particle size analyzer (DLS)
-
Beakers, graduated cylinders
Procedure:
-
Oil Phase Preparation:
-
Weigh the desired amount of this compound-ethyl technical concentrate (TC).
-
Add the specified amount of MSO to a beaker.
-
Gently heat (to ~40°C) and stir the mixture on a magnetic stirrer until the this compound-ethyl is completely dissolved.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, add the required amount of deionized water.
-
Add the selected surfactant(s) to the water and stir until fully dissolved.
-
-
Pre-emulsion Formation:
-
While stirring the aqueous phase with a high-shear homogenizer, slowly add the oil phase.
-
Homogenize for 5-10 minutes to form a coarse emulsion.
-
-
Nano-emulsification:
-
Transfer the pre-emulsion to an ultrasonic processor.
-
Apply high-power sonication in pulses (e.g., 30 seconds on, 30 seconds off) for 10-15 minutes in an ice bath to prevent overheating.
-
Alternatively, pass the pre-emulsion through a high-pressure microfluidizer for a set number of cycles according to the manufacturer's instructions.
-
-
Characterization:
-
Measure the mean droplet size and Polydispersity Index (PDI) of the resulting nanoemulsion using Dynamic Light Scattering (DLS).
-
Visually inspect for any signs of phase separation or creaming.
-
Protocol 2.2: Greenhouse Efficacy Assay
Objective: To evaluate and compare the herbicidal efficacy of new this compound formulations against a standard commercial formulation.
Materials & Equipment:
-
Test formulations (e.g., NE, CRF) of this compound
-
Commercial standard this compound formulation
-
Target weed species (e.g., Chenopodium album, Amaranthus retroflexus) grown in pots
-
Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)
-
Greenhouse with controlled temperature and light conditions
-
Balance for measuring fresh weight
Procedure:
-
Plant Preparation:
-
Grow target weed species in pots containing a standard potting mix until they reach the 2-4 leaf stage.
-
Select uniform and healthy plants for the experiment. Include a non-treated control group.
-
-
Herbicide Application:
-
Prepare serial dilutions of each test formulation and the commercial standard to achieve a range of application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x the recommended field rate).
-
Arrange the pots in a randomized complete block design within the track sprayer chamber.
-
Apply the herbicide solutions evenly to the plants using the calibrated sprayer.
-
-
Incubation and Observation:
-
Transfer the treated plants to a greenhouse and maintain optimal growing conditions.
-
Visually assess phytotoxicity and weed control at set intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a 0% (no effect) to 100% (complete death) scale.
-
-
Data Collection:
-
At 21 DAT, harvest the above-ground biomass of the surviving weeds.
-
Measure the fresh weight of the harvested biomass for each treatment.
-
-
Data Analysis:
-
Calculate the percent weed control based on fresh weight reduction compared to the untreated control.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between formulations and rates.
-
Calculate the effective dose for 50% and 90% growth inhibition (ED50 and ED90) for each formulation.
-
Section 3: Data Presentation
Quantitative data from formulation development and efficacy trials should be summarized in clear, structured tables for easy comparison.
Table 1: Physicochemical Properties of this compound Nanoemulsion Formulations
| Formulation ID | This compound (% w/w) | Oil:Surfactant Ratio | Mean Droplet Size (nm) | PDI | Stability (24h) |
| F-NE-01 | 5 | 1:1 | 152 | 0.18 | Stable |
| F-NE-02 | 5 | 1:1.5 | 125 | 0.15 | Stable |
| F-NE-03 | 5 | 1.5:1 | 188 | 0.25 | Minor Creaming |
| Commercial EC | 10 | N/A | >1000 (emulsion) | N/A | Stable |
PDI: Polydispersity Index
Table 2: Efficacy of this compound Formulations on Chenopodium album (21 DAT)
| Formulation | Rate (g a.i./ha) | Visual Control (%) | Fresh Weight Reduction (%) | ED50 (g a.i./ha) |
| Untreated Control | 0 | 0 | 0 | - |
| Commercial EC | 15 | 85.0 | 88.2 | 8.5 |
| Commercial EC | 30 | 95.0 | 96.5 | |
| F-NE-02 | 7.5 | 88.3 | 90.1 | 4.2 |
| F-NE-02 | 15 | 99.0 | 99.5 |
DAT: Days After Treatment; a.i.: active ingredient
References
- 1. CAS 77501-60-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Infocris Pesticide Database - this compound-ethyl [nucleus.iaea.org]
- 3. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vigyanvarta.in [vigyanvarta.in]
- 5. This compound-ethyl [sitem.herts.ac.uk]
Monitoring Fluoroglycofen Levels in Water: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Fluoroglycofen, a diphenyl ether herbicide, in various water sources. The following sections offer comprehensive methodologies for professionals in environmental science, analytical chemistry, and drug development to accurately monitor and quantify this compound levels, ensuring water quality and safety.
Introduction
This compound is a selective herbicide used for the control of broad-leaved weeds. Its potential to contaminate water sources necessitates reliable and sensitive monitoring techniques. This document outlines three primary analytical methods for the determination of this compound in water: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods: An Overview
A comparative summary of the key performance indicators for the described analytical methods is presented in Table 1. This allows for a quick assessment of each technique's suitability based on the specific requirements of the analysis, such as sensitivity, speed, and cost.
Table 1: Comparison of Analytical Methods for this compound-ethyl in Water
| Parameter | UPLC-MS/MS | GC-MS | Competitive ELISA |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection | Antigen-antibody binding with enzymatic signal amplification |
| Limit of Detection (LOD) | 0.5 - 1 µg/kg (in soil/soybean)[1]; ng/L range achievable in water | ng/L to µg/L range | ~1 ng/L (for Atrazine, adaptable for this compound) |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg (in soybean/rice) | Analyte and matrix dependent | Analyte and matrix dependent |
| Recovery | 83.4% - 99.2% (in soil/soybean)[1] | Typically 70-120% | Typically 80-110% |
| Specificity | High | High | Moderate to High |
| Throughput | High | Medium | High |
| Cost | High | Medium | Low |
| Expertise Required | High | High | Low to Medium |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers high sensitivity and selectivity, making it a preferred method for trace-level quantification of pesticides in complex matrices.
Experimental Protocol
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Selection: Utilize a hydrophilic-lipophilic balanced (HLB) or C18 SPE cartridge (e.g., 200 mg/6 mL).
-
Conditioning: Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.
-
Sample Loading: Acidify the water sample (100-500 mL) to a pH of approximately 3 with formic acid. Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of acetonitrile and methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase.
3.1.2. UPLC-MS/MS Instrumental Parameters
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: The specific precursor and product ions for this compound-ethyl should be determined by infusing a standard solution. Based on its structure (molecular weight 447.7 g/mol ), potential precursor ions could be [M-H]⁻ or other adducts. Product ions would be generated through collision-induced dissociation. As a reference, a pesticide MRM library from Shimadzu includes optimized transitions for this compound-ethyl[2].
-
Precursor Ion (Q1): To be determined (e.g., m/z 446.0 for [M-H]⁻).
-
Product Ions (Q3): To be determined (for quantification and confirmation).
-
Collision Energy: To be optimized for each transition.
-
Quantitative Data Summary
Table 2: UPLC-MS/MS Performance Data for this compound-ethyl Analysis
| Parameter | Value | Reference Matrix |
| Limit of Detection (LOD) | 0.5 µg/kg | Soybean Seed[1] |
| Limit of Quantification (LOQ) | 1 µg/kg | Soybean Plant & Soil[1] |
| Recovery | 83.4% - 99.2% | Soybean & Soil |
| Intra-day RSD | 1.3% - 6.7% | Soybean & Soil |
| Inter-day RSD | 1.9% - 7.0% | Soybean & Soil |
Note: Data from soil and soybean matrices are presented as a reference. Method validation in a water matrix is required to establish specific performance characteristics.
Workflow Diagram
Caption: UPLC-MS/MS experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of semi-volatile and thermally stable compounds like this compound-ethyl.
Experimental Protocol
4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect 1 L of water sample in a glass container.
-
Solvent Addition: Transfer the sample to a 2 L separatory funnel. Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).
-
Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. Drain the organic layer (bottom layer for dichloromethane) into a flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh aliquots of the organic solvent.
-
Drying: Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
4.1.2. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 3°C/min to 200°C.
-
Ramp 3: 8°C/min to 280°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Characteristic Ions: Based on the NIST mass spectrum for this compound-ethyl, characteristic ions for Selected Ion Monitoring (SIM) can be chosen (e.g., m/z 447 (molecular ion), 344, 168).
Quantitative Data Summary
Table 3: GC-MS Performance Data for Diphenyl Ether Herbicide Analysis in Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.33-1.94 ng/mL | Sheu et al. (2006) for SPME-LC |
| Recovery | 81-104% | Sheu et al. (2006) for SPME-LC |
| Relative Standard Deviation (RSD) | < 7% | Sheu et al. (2006) for SPME-LC |
Note: Data from a related SPME-LC method is provided as an indication of achievable performance. Method validation for GC-MS is required.
Workflow Diagram
Caption: GC-MS experimental workflow.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective screening method based on the specific binding of an antibody to the target analyte. A competitive ELISA format is suitable for small molecules like this compound.
Experimental Protocol
-
Plate Coating: Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards or water samples and a limited amount of anti-Fluoroglycofen antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for antibody binding.
-
Washing: Repeat the washing step to remove unbound antibodies and this compound.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound secondary antibody will catalyze a color change. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
Table 4: Representative Performance Data for Herbicide ELISA
| Parameter | Value | Reference Herbicide |
| Limit of Detection (LOD) | ~1 ng/L | Atrazine |
| Assay Range | 0.1 - 10 ng/mL | Typical for competitive ELISAs |
| Cross-reactivity | Analyte-specific | To be determined for this compound antibody |
Note: Performance data is representative of herbicide ELISAs and needs to be established specifically for a this compound assay.
Signaling Pathway Diagram
Caption: Competitive ELISA signaling pathway.
References
Post-Emergence Application Strategies for Fluoroglycofen in Cereal Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroglycofen is a protoporphyrinogen oxidase (PPO) inhibiting herbicide used for the post-emergence control of a range of annual broadleaf weeds in cereal crops such as wheat, barley, and oats.[1][2] As a member of the diphenyl ether chemical family, its mode of action involves the inhibition of the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane disruption, leading to cellular leakage and ultimately, weed death. This document provides detailed application notes, protocols for experimental use, and a summary of available data on the efficacy and crop safety of this compound-ethyl, the active ester form, in cereal crops.
Application Strategies and Recommendations
Optimal performance of this compound-ethyl is achieved when applied to actively growing young weeds at early growth stages. Application timing relative to the crop growth stage is crucial to ensure both efficacy and crop safety.
Target Crops and Weeds
This compound-ethyl is effective for the control of a variety of broadleaf weeds in cereals.[1][2]
Table 1: Cereal Crop and Weed Spectrum for this compound-ethyl
| Crop | Weed Species Controlled |
| Wheat (Winter & Spring) | Galium aparine (Cleavers), Veronica spp. (Speedwells), Lamium spp. (Dead-nettles), Viola arvensis (Field Pansy), Stellaria media (Common Chickweed), Polygonum convolvulus (Black-bindweed) |
| Barley (Winter & Spring) | Galium aparine (Cleavers), Veronica spp. (Speedwells), Lamium spp. (Dead-nettles), Viola arvensis (Field Pansy), Stellaria media (Common Chickweed) |
| Oats | Galium aparine (Cleavers), Veronica spp. (Speedwells), Lamium spp. (Dead-nettles), Viola arvensis (Field Pansy) |
Application Timing and Rates
The application window for this compound-ethyl in cereals is generally from the two-leaf stage up to the flag leaf ligule just visible stage (Zadoks scale 12-39).[3] However, for optimal weed control and crop safety, it is recommended to apply when weeds are small (2-4 leaf stage).
Table 2: Recommended Application Rates and Timings for this compound-ethyl in Cereal Crops
| Crop | Crop Growth Stage (Zadoks Scale) | Application Rate (g a.i./ha) | Weed Growth Stage |
| Winter/Spring Wheat | 13-39 | 15-25 | 2-4 leaves |
| Winter/Spring Barley | 13-39 | 15-25 | 2-4 leaves |
| Oats | 13-32 | 10-20 | 2-4 leaves |
Note: Rates may need to be adjusted based on weed spectrum, weed size, and environmental conditions. Always consult the product label for specific recommendations.
Tank Mixtures
To broaden the spectrum of weed control, this compound-ethyl can be tank-mixed with other herbicides. Compatibility should be checked before mixing.
Table 3: Potential Tank-Mix Partners for this compound-ethyl in Cereals
| Tank-Mix Partner | Target Weeds | Crops |
| MCPA | Broadleaf weeds | Wheat, Barley, Oats |
| Fluroxypyr | Galium aparine, Stellaria media | Wheat, Barley |
| Clopyralid | Thistles, Mayweeds | Wheat, Barley |
| Sulfonylureas | Broad-spectrum broadleaf weeds | Wheat, Barley |
Note: Always follow the label instructions for all tank-mix partners regarding application timing, rates, and crop rotation restrictions.
Experimental Protocols
The following protocols are provided as a general guideline for conducting field trials to evaluate the efficacy and phytotoxicity of this compound-ethyl.
Protocol 1: Efficacy Trial for Post-Emergence Broadleaf Weed Control
Objective: To evaluate the efficacy of different rates of this compound-ethyl, applied at various crop and weed growth stages, for the control of broadleaf weeds in a specific cereal crop.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 4 replications.
-
Plot Size: Minimum of 10 m² (e.g., 2m x 5m).
-
Treatments:
-
Untreated Control
-
This compound-ethyl at 10, 15, 20, and 25 g a.i./ha.
-
Standard commercial herbicide for comparison.
-
-
Application Timings:
-
Early Post-Emergence: Crop at Zadoks stage 12-14, weeds at 2-4 leaf stage.
-
Late Post-Emergence: Crop at Zadoks stage 30-32, weeds at 4-6 leaf stage.
-
Methodology:
-
Site Selection: Choose a field with a uniform and representative population of the target broadleaf weeds.
-
Plot Establishment: Mark out plots and randomize treatments within each block.
-
Application: Apply herbicides using a calibrated research plot sprayer delivering a spray volume of 200-400 L/ha at a pressure of 2-3 bar, using flat-fan nozzles.
-
Data Collection:
-
Weed Counts: Count the number of each weed species in a designated quadrat (e.g., 0.25 m²) per plot before and at 14, 28, and 56 days after treatment (DAT).
-
Weed Biomass: At 56 DAT, harvest the above-ground biomass of each weed species from the quadrat, dry at 70°C for 72 hours, and record the dry weight.
-
Efficacy Assessment: Visually assess the percentage of weed control for each species at 14, 28, and 56 DAT using a 0-100% scale (0 = no control, 100 = complete kill).
-
-
Data Analysis: Analyze data using Analysis of Variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.
Protocol 2: Crop Phytotoxicity Trial
Objective: To assess the phytotoxicity of this compound-ethyl on different varieties of a specific cereal crop.
Experimental Design:
-
Design: Split-plot design with 4 replications, with herbicide treatments as main plots and cereal varieties as sub-plots.
-
Plot Size: Minimum of 10 m².
-
Treatments:
-
Untreated Control
-
This compound-ethyl at the recommended rate (e.g., 20 g a.i./ha).
-
This compound-ethyl at twice the recommended rate (e.g., 40 g a.i./ha).
-
-
Cereal Varieties: Include a range of commercially relevant varieties for the target crop.
Methodology:
-
Site Selection: Choose a weed-free field or maintain plots weed-free to avoid confounding effects of weed competition.
-
Plot Establishment: Plant different cereal varieties in strips and apply herbicide treatments across the strips.
-
Application: Apply herbicides at the recommended crop growth stage (e.g., Zadoks stage 13-14).
-
Data Collection:
-
Phytotoxicity Ratings: Visually assess crop injury at 3, 7, 14, and 28 DAT using a 0-10 scale (0 = no injury, 10 = complete crop death) or a 0-100% scale. Symptoms to note include stunting, chlorosis, necrosis, and epinasty.
-
Crop Height: Measure the height of 10 randomly selected plants per plot at 28 DAT.
-
Yield: Harvest the entire plot at maturity, and determine the grain yield, adjusting for moisture content.
-
-
Data Analysis: Analyze data using ANOVA to determine the effects of herbicide treatment, variety, and their interaction on phytotoxicity and yield.
Signaling Pathway and Experimental Workflow Diagrams
Protoporphyrinogen Oxidase (PPO) Inhibition Signaling Pathway
The following diagram illustrates the mode of action of this compound as a PPO inhibitor.
Caption: PPO Inhibition Pathway leading to weed cell death.
Experimental Workflow for Herbicide Efficacy Trial
The following diagram outlines the key steps in conducting a field trial to evaluate the efficacy of this compound.
Caption: Workflow for a this compound efficacy field trial.
Conclusion
This compound-ethyl is an effective post-emergence herbicide for the control of key broadleaf weeds in cereal crops. Successful application relies on correct timing with respect to both crop and weed growth stages, as well as appropriate application rates. The provided protocols offer a framework for further research and development to optimize the use of this herbicide in various cereal production systems. Careful consideration of tank-mix partners can further enhance its utility and contribute to integrated weed management strategies.
References
Field Trial Design for Assessing Fluoroglycofen Performance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for designing and conducting field trials to evaluate the performance of Fluoroglycofen, a selective post-emergence herbicide. The detailed methodologies outlined herein are intended to ensure robust and reliable data collection for assessing weed control efficacy, crop tolerance, and overall performance in a scientifically rigorous manner.
Introduction
This compound is a nitrophenyl ether herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor.[1] It is utilized for the post-emergence control of a variety of broadleaf weeds and certain grasses in several important agricultural crops, including cereals like wheat and barley, as well as soybeans and peanuts.[2][3] The inhibition of the PPO enzyme disrupts the chlorophyll and heme biosynthesis pathway in susceptible plants. This leads to an accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light, causes rapid cell membrane disruption through lipid peroxidation, resulting in weed death. Understanding the field performance of this compound is critical for its effective and sustainable use in integrated weed management programs.
This document provides detailed protocols for a field trial designed to assess the efficacy and crop safety of a this compound-ethyl formulation.
Signaling Pathway and Experimental Workflow
This compound Mode of Action: PPO Inhibition
This compound targets and inhibits the enzyme protoporphyrinogen oxidase (PPO) within the plant's chloroplasts. This enzyme is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX, a precursor in the tetrapyrrole biosynthesis pathway that produces essential molecules like chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then moves to the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, causing lipid peroxidation and subsequent destruction of cell membranes, leading to rapid necrosis of plant tissues.
Caption: Mode of Action of this compound via PPO Inhibition.
Experimental Workflow
The experimental workflow for the field trial is designed to systematically evaluate the performance of this compound from trial setup to data analysis and reporting.
Caption: Experimental Workflow for this compound Field Trial.
Experimental Protocols
Materials and Reagents
-
Test Herbicide: this compound-ethyl (e.g., 10% EC or 240 g/L EC formulation).
-
Standard Herbicide: A commercially available herbicide with a different mode of action recommended for the selected crop and weed spectrum.
-
Crop: Certified seeds of a relevant crop variety (e.g., Wheat - Triticum aestivum, Soybean - Glycine max).
-
Weed Species: Natural infestation of target broadleaf weeds (e.g., Chenopodium album, Amaranthus retroflexus, Galium aparine, Viola arvensis).
-
Adjuvant: As recommended by the this compound product label.
-
Equipment: Calibrated backpack sprayer with flat-fan nozzles, quadrat (e.g., 0.25 m²), SPAD meter (e.g., Konica Minolta SPAD-502Plus), plant sample collection bags, drying oven, precision balance, measuring tapes, and plot marking stakes.
Experimental Design and Plot Layout
-
Design: The experiment should be laid out in a Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Individual plot size should be a minimum of 3 meters wide by 10 meters long.
-
Buffer Zones: A buffer of at least 1 meter should be maintained between plots to minimize spray drift.
-
Treatments:
-
T1: Untreated Control (weedy check)
-
T2: Hand-weeded Control (weed-free check)
-
T3: this compound-ethyl at the recommended application rate (1X)
-
T4: this compound-ethyl at double the recommended application rate (2X) (for crop safety assessment)
-
T5: Standard commercial herbicide at its recommended rate.
-
Herbicide Application
-
Timing: Apply post-emergence when the crop is at the recommended growth stage (e.g., wheat at the 2-4 leaf stage, soybean at the V2-V3 stage) and weeds are in the 2-4 leaf stage.
-
Application Rates:
-
Soybean: Based on product labels for a 10% EC formulation, a typical rate might be in the range of 150-250 g active ingredient per hectare (g a.i./ha). The precise rate should be confirmed from the product label.
-
Wheat: A typical application rate for this compound-ethyl is in the range of 20-30 g a.i./ha. The precise rate should be confirmed from the product label.
-
-
Sprayer Calibration: Calibrate the sprayer to deliver a consistent spray volume (e.g., 200-300 L/ha) at a specified pressure.
-
Application Procedure: Apply treatments uniformly across each plot, avoiding spray drift to adjacent plots.
Data Collection
-
Visual Assessment:
-
Timing: Conduct visual assessments at 7, 14, 28, and 56 days after treatment (DAT).
-
Method: Use a 0-100% rating scale, where 0% represents no weed control (same as untreated control) and 100% represents complete weed death.[4] Assessments should be made for each weed species present in the plots.
-
-
Weed Density and Biomass:
-
Timing: At 28 DAT, and/or at crop harvest.
-
Method:
-
Place a quadrat (e.g., 0.25 m²) at two random locations within each plot.
-
Count the number of individuals of each weed species within the quadrat.
-
Harvest all above-ground weed biomass within the quadrat, separating by species.
-
Dry the weed biomass samples in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Record the dry weight for each species.
-
-
-
Visual Injury Assessment:
-
Timing: At 7, 14, and 28 DAT.
-
Method: Use a 0-10 scale where 0 = no injury, 1-3 = slight injury (chlorosis, stunting), 4-6 = moderate injury, 7-9 = severe injury, and 10 = crop death. Alternatively, a 1-9 EWRC (European Weed Research Council) scale can be used.
-
-
Chlorophyll Content:
-
Timing: At 7 and 14 DAT.
-
Method (using SPAD meter):
-
Calibrate the SPAD meter according to the manufacturer's instructions.
-
Select the uppermost fully expanded leaf from 10 randomly chosen crop plants within each plot.
-
Take three readings from the middle of each leaf, avoiding the midrib and leaf edges.
-
Record the average SPAD value for each plot.
-
-
-
Crop Biomass:
-
Timing: At mid-season (e.g., 56 DAT) and/or at final harvest.
-
Method:
-
Harvest the above-ground biomass of crop plants from a 1-meter length of a central row in each plot.
-
Record the fresh weight.
-
Dry the samples at 70°C to a constant weight and record the dry weight.
-
-
-
Timing: At crop maturity.
-
Method:
-
Harvest the central two rows of each plot.
-
Thresh the harvested crop and clean the grain.
-
Determine the grain moisture content and adjust the yield to a standard moisture percentage (e.g., 13% for wheat, 13% for soybean).
-
Calculate the yield in kilograms per hectare ( kg/ha ).
-
Statistical Analysis
All collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Treatment means should be separated using a suitable test, such as Tukey's HSD or Fisher's LSD, at a significance level of P ≤ 0.05.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.
Table 1: Visual Weed Control Efficacy (%) at Different Days After Treatment (DAT)
| Treatment | Application Rate (g a.i./ha) | Chenopodium album (14 DAT) | Amaranthus retroflexus (14 DAT) | Chenopodium album (28 DAT) | Amaranthus retroflexus (28 DAT) |
| Untreated Control | - | 0a | 0a | 0a | 0a |
| This compound-ethyl | 1X | ||||
| This compound-ethyl | 2X | ||||
| Standard Herbicide | Manufacturer's Rec. | ||||
| P-value | |||||
| LSD (0.05) |
Means within a column followed by the same letter are not significantly different (P > 0.05).
Table 2: Weed Density and Dry Biomass at 28 DAT
| Treatment | Application Rate (g a.i./ha) | Chenopodium album (plants/m²) | Amaranthus retroflexus (plants/m²) | Total Weed Dry Biomass (g/m²) |
| Untreated Control | - | |||
| This compound-ethyl | 1X | |||
| This compound-ethyl | 2X | |||
| Standard Herbicide | Manufacturer's Rec. | |||
| P-value | ||||
| LSD (0.05) |
Means within a column followed by the same letter are not significantly different (P > 0.05).
Table 3: Crop Phytotoxicity Assessment
| Treatment | Application Rate (g a.i./ha) | Visual Injury (0-10 Scale) at 14 DAT | Chlorophyll Content (SPAD Value) at 14 DAT |
| Hand-weeded Control | - | 0a | |
| This compound-ethyl | 1X | ||
| This compound-ethyl | 2X | ||
| Standard Herbicide | Manufacturer's Rec. | ||
| P-value | |||
| LSD (0.05) |
Means within a column followed by the same letter are not significantly different (P > 0.05).
Table 4: Crop Biomass and Yield
| Treatment | Application Rate (g a.i./ha) | Crop Dry Biomass (g/m²) | Grain Yield ( kg/ha ) |
| Untreated Control | - | ||
| Hand-weeded Control | - | ||
| This compound-ethyl | 1X | ||
| This compound-ethyl | 2X | ||
| Standard Herbicide | Manufacturer's Rec. | ||
| P-value | |||
| LSD (0.05) |
Means within a column followed by the same letter are not significantly different (P > 0.05).
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluoroglycofen Resistance in Weed Biotypes
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome fluoroglycofen resistance in weed biotypes. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide
This guide is designed to help you diagnose and address unexpected results in your experiments aimed at evaluating this compound efficacy and resistance.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Complete lack of this compound efficacy on a specific weed biotype. | The weed biotype may possess a high level of resistance to PPO-inhibiting herbicides. This could be due to a target-site mutation or enhanced metabolic detoxification. | 1. Confirm resistance using a whole-plant dose-response bioassay. 2. If resistance is confirmed, proceed with molecular and biochemical analyses to determine the resistance mechanism. 3. Test alternative herbicides with different modes of action. |
| Variable or inconsistent results in herbicide efficacy trials. | - Inconsistent environmental conditions (e.g., temperature, humidity). - Variation in plant growth stage at the time of application. - Improper herbicide application technique. - Genetic heterogeneity within the tested weed population. | 1. Ensure standardized environmental conditions in your growth chambers or greenhouse. 2. Treat all plants at a consistent growth stage. 3. Calibrate spray equipment to ensure uniform application. 4. Use clonal replicates of resistant and susceptible plants if available to reduce genetic variability. |
| Suspected metabolic resistance, but PPO enzyme assay shows no difference between susceptible and resistant biotypes. | Metabolic resistance involves the detoxification of the herbicide before it reaches the target enzyme. Therefore, the PPO enzyme itself may not be altered. | 1. Conduct a herbicide metabolism study to compare the rate of this compound breakdown in susceptible and resistant biotypes. 2. Use synergists, such as cytochrome P450 inhibitors (e.g., malathion), in your bioassays to see if they restore susceptibility to this compound. |
| Difficulty in amplifying the PPX2 gene for sequencing. | - Poor DNA quality. - Inappropriate primer design. - PCR inhibitors present in the DNA extract. | 1. Use a robust DNA extraction protocol optimized for your weed species. 2. Design multiple primer sets targeting different regions of the PPX2 gene. 3. Include a DNA purification step to remove potential inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a protoporphyrinogen oxidase (PPO) inhibiting herbicide. It belongs to the WSSA (Weed Science Society of America) Group 14.[1][2] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes the formation of reactive oxygen species that disrupt cell membranes, leading to rapid cell death.
Q2: Which weed biotypes have shown resistance to PPO-inhibiting herbicides like this compound?
A2: Resistance to PPO-inhibiting herbicides has been documented in several weed species. The most well-studied are Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus).[3][4][5] These species have evolved resistance due to the intense selection pressure from the repeated use of PPO inhibitors in agricultural systems.
Q3: What are the known mechanisms of resistance to this compound and other PPO inhibitors?
A3: There are two primary mechanisms of resistance to PPO-inhibiting herbicides:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves mutations in the PPX2 gene, which codes for the PPO enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its efficacy. The most widely reported mutation is a deletion of a glycine amino acid at position 210 (ΔG210). Other mutations, such as substitutions at arginine 128 (R128G/M) and glycine 399 (G399A), also confer resistance.
-
Non-Target-Site Resistance (NTSR): This mechanism involves the enhanced metabolic detoxification of the herbicide before it can reach its target site. This is often mediated by increased activity of enzyme families such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).
Q4: How can I determine if a weed biotype is resistant to this compound?
A4: A whole-plant dose-response bioassay is the standard method for confirming herbicide resistance. This involves treating suspected resistant and known susceptible plants with a range of herbicide doses and comparing their responses. Molecular assays, such as PCR and DNA sequencing, can then be used to identify specific target-site mutations.
Q5: Are there strategies to overcome this compound resistance in the field?
A5: Yes, integrated weed management (IWM) strategies are crucial for managing herbicide resistance. These include:
-
Herbicide Rotation: Avoid the repeated use of herbicides with the same mode of action.
-
Tank Mixtures: Use herbicides with different modes of action in combination.
-
Cultural Practices: Employ practices such as crop rotation, cover crops, and tillage to reduce weed pressure.
-
Scouting: Regularly monitor fields for weed escapes and test for resistance early.
Quantitative Data Summary
The following tables summarize quantitative data on the levels of resistance to PPO-inhibiting herbicides in Amaranthus species.
Table 1: Resistance Levels of Amaranthus palmeri Populations to PPO-Inhibiting Herbicides
| Herbicide | Population | GR₅₀ (g ai/ha)¹ | Resistance Index (RI)² | Reference |
| Fomesafen | Susceptible | 15 | - | |
| AR11-LAW B | 90 | 6 | ||
| C1 Selection | 195 | 13 | ||
| C2 Selection | 315 | 21 | ||
| Lactofen | Susceptible | 10 | - | |
| KCTR | 61 - 789 | 6.1 - 78.9 |
¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. ²Resistance Index (RI): The ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.
Table 2: Frequency of the ΔG210 Target-Site Mutation in Fomesafen-Resistant Amaranthus palmeri Survivors
| Population | Number of Survivors Tested | Number Positive for ΔG210 | Frequency of ΔG210 (%) | Reference |
| C1 Selection | 81 | 74 | 91.4 | |
| C2 Selection | 13 | 13 | 100 |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is used to confirm herbicide resistance and determine the level of resistance in a weed biotype.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations.
-
Pots (10 cm diameter) filled with a commercial potting mix.
-
Growth chamber or greenhouse with controlled temperature and light.
-
This compound-ethyl and appropriate adjuvants.
-
Calibrated laboratory spray chamber.
Procedure:
-
Plant Growth:
-
Sow seeds of both suspected resistant and susceptible populations in pots.
-
After emergence, thin seedlings to one plant per pot.
-
Grow plants in a controlled environment (e.g., 28/22°C day/night temperature with a 16-hour photoperiod).
-
-
Herbicide Application:
-
When plants reach the 4-6 leaf stage (approximately 8-10 cm tall), apply this compound-ethyl at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).
-
Include an untreated control for each population.
-
Use a laboratory spray chamber calibrated to deliver a consistent volume (e.g., 187 L/ha).
-
-
Data Collection and Analysis:
-
At 21 days after treatment (DAT), visually assess plant injury and record survival.
-
Harvest the above-ground biomass of each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Analyze the data using a log-logistic dose-response model to calculate the GR₅₀ (the dose causing 50% growth reduction) for each population.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
-
PPO Enzyme Activity Assay
This assay measures the activity of the PPO enzyme in the presence of this compound to determine if target-site insensitivity is the mechanism of resistance.
Materials:
-
Fresh leaf tissue from resistant and susceptible plants.
-
Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5).
-
Spectrophotometer.
-
This compound-ethyl solutions of varying concentrations.
-
Substrate solution (e.g., 0.05 M Catechol in extraction buffer).
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 gram of fresh leaf tissue in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude PPO extract.
-
-
Enzyme Assay:
-
In a cuvette, mix the substrate solution and a specific concentration of this compound.
-
Initiate the reaction by adding the crude PPO extract.
-
Measure the increase in absorbance at 420 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each this compound concentration.
-
Compare the inhibition of PPO activity between the resistant and susceptible biotypes to determine if the enzyme from the resistant biotype is less sensitive to the herbicide.
-
Molecular Detection of Target-Site Mutations
This protocol describes the detection of the common ΔG210 mutation in the PPX2 gene using Polymerase Chain Reaction (PCR) and DNA sequencing.
Materials:
-
Leaf tissue from suspected resistant and susceptible plants.
-
DNA extraction kit.
-
PCR primers flanking the ΔG210 region of the PPX2 gene.
-
Taq DNA polymerase and other PCR reagents.
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from fresh leaf tissue using a commercial kit or a CTAB-based method.
-
-
PCR Amplification:
-
Set up a PCR reaction using the extracted DNA as a template and primers designed to amplify the region of the PPX2 gene containing the potential ΔG210 mutation.
-
Perform PCR using a standard thermocycling program.
-
-
Analysis of PCR Products:
-
Run the PCR products on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
A 3-base pair difference in the size of the PCR product can indicate the presence of the ΔG210 deletion.
-
-
DNA Sequencing:
-
For confirmation, purify the PCR product and send it for Sanger sequencing.
-
Align the resulting DNA sequence with the known susceptible PPX2 sequence to identify the ΔG210 deletion or other potential mutations.
-
Visualizations
Caption: Mechanisms of this compound action and resistance in weeds.
Caption: Workflow for identifying this compound resistance.
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Rapid Resistance Detection of Amaranthus retroflexus to Fomesafen via Kompetitive Allele-Specific PCR (KASP) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fluoroglycofen application rates for different soil types
This guide provides technical support for researchers, scientists, and agricultural professionals working on optimizing the application of Fluoroglycofen-ethyl, a post-emergence nitrophenyl ether herbicide. It addresses common issues encountered during experimental application, focusing on the influence of different soil types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound's mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is critical for chlorophyll and heme biosynthesis in plants. By blocking PPO, this compound causes the accumulation of tetrapyrroles, which, in the presence of light and oxygen, leads to rapid cell membrane disruption and plant death.[1][2]
Caption: this compound inhibits the PPO enzyme, leading to cell membrane damage.
Q2: Which soil properties have the most significant impact on this compound efficacy?
A2: Soil texture, organic carbon content, pH, and moisture are key factors influencing the efficacy of soil-applied herbicides like this compound.[3] Organic matter and clay content can increase the sorption (binding) of the herbicide, making it less available for weed uptake. Soil pH can affect the herbicide's chemical structure and degradation rate. Microbial activity, influenced by moisture and temperature, is also crucial for its degradation.
Q3: How quickly does this compound degrade in soil?
A3: this compound-ethyl is generally not environmentally persistent. In field studies, its half-life in soil has been observed to be between 34.8 and 48.5 hours. However, dissipation rates can be influenced by specific soil and environmental factors such as pH, moisture, and microbial activity. In soil and water, it is known to hydrolyze to its corresponding acid, which is then subject to microbial degradation.
Data Summary
Table 1: Influence of Soil Properties on this compound Behavior and Efficacy
| Soil Property | Influence on Herbicide Behavior | Impact on Efficacy & Application Rate Adjustment |
| Organic Matter | High organic matter increases sorption (binding) of this compound, reducing its bioavailability. | Reduced efficacy at standard rates. May require higher application rates for effective weed control. |
| Clay Content | Similar to organic matter, higher clay content can increase sorption and reduce availability in the soil solution. | May lead to reduced weed control. Consider rate adjustments based on soil texture (e.g., higher rates in clay loams vs. sandy loams). |
| Soil pH | Affects the rate of chemical hydrolysis and microbial degradation. | Degradation may be faster or slower depending on the specific pH, potentially altering the window of weed control. |
| Soil Moisture | Adequate moisture is needed to make the herbicide available for root/shoot uptake and facilitates microbial degradation. | Efficacy is often reduced in very dry conditions. Performance is best when weeds are actively growing with sufficient moisture. |
Table 2: Reported Soil Dissipation Data for this compound-ethyl
| Location/Soil Type | Half-Life (t½) in Hours | Source |
| Shanxi, China | 34.8 | |
| Heilongjiang, China | 48.5 |
Troubleshooting Guide
Problem: Poor or inconsistent weed control after application.
This issue can arise from several factors related to the soil, environment, or application process. Use the following decision tree to diagnose the potential cause.
Caption: A decision tree to troubleshoot poor this compound efficacy.
Experimental Protocols
Protocol 1: Soil Bioassay for Herbicide Bioavailability
A bioassay is a direct method to determine if this compound is present in the soil at concentrations high enough to affect plant growth. This can be used to test different application rates or assess potential carryover.
Objective: To qualitatively assess the phytotoxic potential of this compound in a specific soil type.
Materials:
-
Test soil treated with this compound at various rates.
-
Control soil from the same source, known to be free of herbicide residues.
-
Multiple 3- to 4-inch pots for each treatment and control.
-
Seeds of a sensitive indicator species (e.g., tomato, cucumber, wheat).
-
Greenhouse or growth chamber with controlled light and temperature.
Methodology:
-
Soil Collection: Collect representative soil samples from your experimental plot. For the control, use untreated soil of the same type.
-
Potting: Fill at least three replicate pots for each application rate and for the control. Label each pot clearly.
-
Planting: Plant 3-6 seeds of the indicator species in each pot at a uniform depth.
-
Growth Conditions: Place all pots in a randomized layout within a greenhouse or growth chamber. Provide optimal conditions for light, water, and temperature to ensure good plant growth.
-
Observation: Monitor the plants for approximately 3 weeks after germination. Observe for symptoms of herbicide injury, such as stunting, chlorosis, necrosis, or leaf deformation, comparing the treated pots to the control pots.
-
Interpretation: The degree of injury observed in the indicator plants will correspond to the bioavailable concentration of this compound at that application rate in that specific soil.
Caption: Workflow for conducting a soil bioassay experiment.
Protocol 2: Analytical Method for this compound Residue in Soil
This protocol provides a general framework for the quantitative analysis of this compound-ethyl in soil samples using modern chromatographic techniques.
Objective: To extract and quantify this compound-ethyl residues from soil.
Principle: Residues are extracted from the soil using a solvent, cleaned up to remove interfering compounds, and analyzed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for this type of analysis.
Methodology:
-
Sample Preparation: Air-dry the soil sample and sieve it to ensure homogeneity. Weigh a representative subsample (e.g., 10 g) into a centrifuge tube.
-
Extraction:
-
Add a specific volume of water and a polar solvent like acetonitrile to the soil sample.
-
Shake vigorously to ensure thorough mixing and extraction of the analyte from the soil matrix.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge the sample to separate the acetonitrile layer (containing the herbicide) from the soil and water.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile supernatant and transfer it to a new tube containing a cleanup sorbent (e.g., C18, graphitized carbon black). This step removes interfering matrix components like lipids and pigments.
-
Vortex and centrifuge the sample.
-
-
Final Preparation & Analysis:
-
Collect the cleaned-up supernatant. It may be evaporated and reconstituted in a suitable solvent for injection.
-
Analyze the final extract using UPLC-MS/MS. Quantification is achieved by comparing the analyte's response to that of a calibration curve prepared from certified reference standards.
-
The detection limits for this method can be as low as 1 µg/kg in soil.
-
Note: This is a generalized protocol. Specific parameters such as solvent volumes, salt composition, cleanup sorbents, and instrument conditions must be optimized and validated for your specific soil matrix and laboratory equipment.
References
Technical Support Center: Troubleshooting Poor Weed Control with Fluoroglycofen-ethyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal performance with the herbicide Fluoroglycofen-ethyl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-ethyl and what is its primary mode of action?
A1: this compound-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether chemical family.[1][2][3] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[4] This enzyme is critical for the biosynthesis of chlorophyll in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and ultimately, weed death.
Q2: What are the typical symptoms of this compound-ethyl application on susceptible weeds?
A2: Susceptible weeds treated with this compound-ethyl typically exhibit symptoms within one to three days. Initial symptoms include chlorosis (yellowing) of the leaves, followed by desiccation and necrosis (browning and tissue death). Younger leaves may show yellow or reddish spotting, often referred to as "bronzing".
Q3: What is the persistence of this compound-ethyl in the environment?
A3: Under most conditions, this compound-ethyl is not considered to be environmentally persistent. In soil and water, it is very rapidly hydrolyzed to its corresponding acid, followed by microbial degradation in the soil.
Troubleshooting Poor Weed Control
Poor weed control with this compound-ethyl can arise from a variety of factors, including issues with the application process, environmental conditions, and the development of herbicide resistance in the target weed population. The following guide provides a structured approach to identifying and resolving common issues.
Step 1: Verify Experimental Parameters
Before investigating more complex causes, ensure that the experimental setup and application were performed correctly.
Q4: I'm seeing inconsistent or no control of my target weeds. What are the first things I should check in my experimental protocol?
A4: Start by reviewing the following critical parameters:
-
Application Rate: Confirm that the correct concentration of this compound-ethyl was used. Sub-optimal rates will lead to poor efficacy.
-
Weed Growth Stage: this compound-ethyl is most effective on young, actively growing weeds. Applications to mature or stressed weeds will likely result in reduced control.
-
Spray Coverage: Ensure that the application method provided thorough coverage of the weed foliage. This compound-ethyl is a contact herbicide, so uniform application is essential.
-
Adjuvant Use: Verify that the appropriate adjuvants (e.g., surfactants, crop oil concentrates) were included in the spray solution as recommended for the specific weed species and environmental conditions.
Step 2: Assess Environmental Conditions
Environmental factors at the time of and following application can significantly impact the efficacy of this compound-ethyl.
Q5: Could the environmental conditions in my growth chamber or greenhouse be affecting the herbicide's performance?
A5: Yes, environmental conditions play a crucial role. Consider the following:
-
Light: this compound-ethyl's mode of action is light-dependent. Insufficient light intensity following application will reduce its herbicidal activity.
-
Temperature: Optimal temperature ranges are important for herbicide uptake and activity. Extreme cold or heat can stress the weeds and reduce their susceptibility.
-
Humidity: High humidity can enhance the uptake of the herbicide by keeping the leaf surface moist for a longer period.
Data Presentation: Impact of Environmental Factors on this compound-ethyl Degradation
The stability of this compound-ethyl is influenced by pH and temperature, which can affect its availability for weed uptake. The following table summarizes the degradation half-life of this compound-ethyl under different conditions.
| Temperature (°C) | pH | Half-life |
| 25 | 5 | 12.2 days |
| 25 | 7 | 144.4 hours |
| 25 | 9 | 85.6 minutes |
| 50 | 5 | 10.7 days |
| 50 | 7 | 13.4 hours |
| 50 | 9 | 23.3 minutes |
Data sourced from a study on the degradation dynamics of this compound-ethyl in water.
Step 3: Investigate the Possibility of Herbicide Resistance
The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations.
Q6: I've confirmed my protocol and environmental conditions are optimal, but I'm still seeing poor control. Could the weeds be resistant to this compound-ethyl?
A6: Herbicide resistance is a significant possibility. PPO inhibitor resistance has been documented in several weed species. The most common mechanism of resistance to PPO-inhibiting herbicides is a codon deletion at the 210th amino acid position (ΔG210) in the gene encoding the PPO enzyme.
Q7: How can I test for this compound-ethyl resistance in my weed population?
A7: A whole-plant dose-response bioassay is the standard method for confirming herbicide resistance. This involves treating suspected resistant and known susceptible weed populations with a range of this compound-ethyl concentrations and comparing the dose required to achieve 50% growth reduction (GR50). Molecular testing can also be performed to detect known genetic mutations that confer resistance, such as the ΔG210 deletion.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound-ethyl Resistance Testing
This protocol outlines a general procedure for assessing the level of resistance to this compound-ethyl in a weed population.
1. Plant Material:
- Collect mature seeds from the suspected resistant weed population and a known susceptible population of the same species.
- Germinate seeds and grow seedlings in pots under controlled greenhouse or growth chamber conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
2. Herbicide Application:
- When seedlings reach the 2-4 leaf stage, treat them with a range of this compound-ethyl concentrations. A typical range might be 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.
- Include a non-ionic surfactant or other appropriate adjuvant in the spray solution as per standard practice.
- Ensure uniform spray coverage using a laboratory spray chamber.
3. Data Collection and Analysis:
- At 14-21 days after treatment, visually assess weed control for each dose and record the percentage of biomass reduction compared to the untreated control.
- Harvest the above-ground biomass for each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.
- Analyze the data using a non-linear regression model to determine the GR50 for both the suspected resistant and susceptible populations.
- The resistance factor (RF) can be calculated as: RF = GR50 (resistant population) / GR50 (susceptible population). An RF value greater than 1 indicates resistance.
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing poor weed control with this compound-ethyl.
References
Technical Support Center: Mitigating Fluoroglycofen Phytotoxicity in Sensitive Crops
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Fluoroglycofen-induced phytotoxicity in sensitive crop species during experimental trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause phytotoxicity?
A1: this compound is a selective herbicide belonging to the diphenyl ether class. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death.
Q2: Which crops are particularly sensitive to this compound?
A2: Sensitivity to this compound can vary among crop species and even between cultivars of the same species. Generally, broadleaf crops such as soybeans and other legumes are more susceptible to phytotoxicity from PPO-inhibiting herbicides compared to cereal crops like wheat. However, under certain environmental conditions or at higher application rates, even tolerant crops can exhibit symptoms of phytotoxicity.
Q3: What are the common symptoms of this compound phytotoxicity?
A3: Symptoms of this compound phytotoxicity typically appear rapidly, within 1 to 3 days after application, and are often more severe on plant tissues that directly intercept the spray. Common symptoms include:
-
Leaf Burn and Necrosis: Scorched or dead patches on the leaves, often starting at the edges.[1][2]
-
Chlorosis: Yellowing of the leaves due to the degradation of chlorophyll.[1][2]
-
Leaf Distortion: Curling, cupping, or other abnormal leaf shapes.[1]
-
Stunted Growth: Reduced plant size or a slowdown in development.
Q4: How can phytotoxicity from this compound be mitigated in experimental settings?
A4: The most effective method for mitigating this compound phytotoxicity in sensitive crops is the use of herbicide safeners. Safeners are chemical agents that, when applied with the herbicide, selectively protect the crop from injury without significantly affecting the herbicide's efficacy on target weed species.
Q5: How do herbicide safeners work?
A5: Herbicide safeners primarily work by enhancing the crop's natural defense mechanisms against xenobiotics (foreign chemicals). They can achieve this through several mechanisms:
-
Enhanced Herbicide Metabolism: Safeners can induce the expression of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which accelerate the breakdown of the herbicide into non-toxic metabolites.
-
Increased Antioxidant Capacity: Some safeners may protect crops by upregulating the plant's antioxidant defense system, helping to neutralize the harmful reactive oxygen species (ROS) produced as a result of herbicide action. This is a proposed mechanism for the protection of wheat from the PPO inhibitor fomesafen by cloquintocet-mexyl.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Severe phytotoxicity in a supposedly tolerant crop. | - Environmental Stress: Plants under stress (e.g., drought, extreme temperatures) are more susceptible to herbicide injury. - Incorrect Application Rate: The applied concentration of this compound may be too high. - Developmental Stage: Younger plants or those at a sensitive growth stage (e.g., flowering) may be more vulnerable. | - Ensure plants are well-watered and not under environmental stress before herbicide application. - Double-check all calculations for the herbicide solution. Conduct a dose-response experiment to determine the optimal concentration. - Apply the herbicide at the recommended growth stage for the specific crop. |
| Safener is not providing adequate protection. | - Incorrect Safener: The chosen safener may not be effective for this compound or the specific crop. - Inadequate Safener Concentration: The ratio of safener to herbicide may be too low. - Application Method: The safener and herbicide may not have been applied in a way that ensures they are taken up by the plant together. | - Consult literature for safeners known to be effective with PPO-inhibiting herbicides (e.g., cloquintocet-mexyl for wheat). - Perform a dose-response experiment with varying concentrations of the safener to find the optimal ratio. - Ensure the safener and herbicide are formulated and applied as a tank mix for simultaneous uptake. |
| Inconsistent results across replicates. | - Uneven Herbicide Application: The spray application may not have been uniform across all plants. - Variability in Plant Material: Differences in plant size, age, or health can lead to variable responses. - Environmental Gradients: Variations in light, temperature, or humidity within the growth chamber or greenhouse. | - Use a calibrated sprayer to ensure a consistent application volume and pressure. - Select plants that are uniform in size and developmental stage for the experiment. - Randomize the placement of experimental units and monitor environmental conditions to ensure uniformity. |
| No phytotoxicity observed, even at high this compound concentrations. | - Herbicide Inactivity: The this compound solution may have degraded or was prepared incorrectly. - Resistant Weed Biotype (if applicable): If working with field-collected plants, they may have developed resistance. | - Prepare fresh herbicide solutions for each experiment. - Include a known sensitive plant species as a positive control to verify herbicide activity. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound-ethyl on Soybean Phytotoxicity (Visual Injury at 7 Days After Treatment)
| This compound-ethyl (g a.i./ha) | Visual Injury (%) |
| 0 (Control) | 0 |
| 5 | 15 |
| 10 | 35 |
| 20 (ED50) | 50 |
| 40 | 80 |
| 80 | 95 |
This table presents illustrative data to demonstrate a typical dose-response relationship. ED50 represents the dose causing 50% phytotoxicity.
Table 2: Hypothetical Efficacy of Cloquintocet-mexyl in Mitigating this compound-ethyl Phytotoxicity in Wheat (Visual Injury at 7 Days After Treatment)
| Treatment | Visual Injury (%) |
| Control | 0 |
| This compound-ethyl (40 g a.i./ha) | 60 |
| Cloquintocet-mexyl (10 g a.i./ha) | 5 |
| This compound-ethyl (40 g a.i./ha) + Cloquintocet-mexyl (10 g a.i./ha) | 15 |
This table provides a hypothetical example of how a safener can reduce herbicide phytotoxicity.
Experimental Protocols
Protocol 1: Evaluating the Dose-Response of a Sensitive Crop to this compound
-
Plant Material: Grow a sensitive crop (e.g., soybean, Glycine max) in pots containing a standardized soil mix in a controlled environment (greenhouse or growth chamber). Use one plant per pot and ensure uniformity in plant size and developmental stage (e.g., V2-V3 stage for soybean).
-
Herbicide Preparation: Prepare a stock solution of this compound-ethyl in a suitable solvent (e.g., acetone with a surfactant). Create a dilution series to achieve a range of application rates (e.g., 0, 5, 10, 20, 40, 80 g a.i./ha).
-
Experimental Design: Arrange the pots in a completely randomized design with at least four replicates per treatment.
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer that delivers a consistent volume of spray.
-
Data Collection: At 3, 7, and 14 days after treatment, visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death). Also, measure plant height and collect above-ground biomass at the end of the experiment.
-
Data Analysis: Analyze the data using a non-linear regression model to determine the effective dose that causes 50% inhibition (ED50) of growth or visual injury.
Protocol 2: Assessing the Efficacy of a Safener in Mitigating this compound Phytotoxicity
-
Plant Material: Grow a target crop (e.g., wheat, Triticum aestivum) under the same conditions as in Protocol 1.
-
Treatment Preparation: Prepare solutions for the following treatments:
-
Control (no herbicide or safener)
-
This compound-ethyl at a dose known to cause significant phytotoxicity (e.g., a rate equivalent to the ED75 from Protocol 1).
-
Safener (e.g., cloquintocet-mexyl) at a recommended rate.
-
A tank mix of this compound-ethyl and the safener at the same respective rates.
-
-
Experimental Design and Application: Follow the same procedures for experimental design and application as in Protocol 1.
-
Data Collection: Collect the same data as in Protocol 1 (visual injury, plant height, biomass).
-
Data Analysis: Use analysis of variance (ANOVA) to compare the means of the different treatments and determine if the safener significantly reduces the phytotoxicity caused by this compound.
Mandatory Visualizations
Caption: this compound's mode of action leading to phytotoxicity.
Caption: Mechanism of safener-mediated mitigation of phytotoxicity.
Caption: Workflow for evaluating this compound phytotoxicity.
References
Technical Support Center: Strategies to Reduce the Environmental Persistence of Fluoroglycofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to reduce the environmental persistence of Fluoroglycofen.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for this compound degradation in the environment?
A1: The primary degradation mechanism for this compound in the environment is microbial biodegradation.[1] Certain bacteria can utilize this compound-ethyl as a carbon source, breaking it down into less harmful substances.[2][3] Hydrolysis, the chemical breakdown by water, also contributes to its degradation, particularly under alkaline conditions.[4]
Q2: What are the main metabolites of this compound observed during biodegradation?
A2: During the biodegradation of this compound-ethyl by strains like Mycobacterium phocaicum MBWY-1, several metabolites are produced. These include {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid, acifluorfen, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl, and 3-chloro-4-hydroxyl benzotrifluoride.[2] Another degrading bacterium, Lysinibacillus sp. KS-1, produces deethyl-fluoroglycofen, acifluorfen, and decarboxylate-acifluorfen.
Q3: Which environmental factors significantly influence the biodegradation rate of this compound?
A3: The rate of this compound biodegradation is significantly influenced by temperature and pH. Optimal degradation by Mycobacterium phocaicum MBWY-1 and Lysinibacillus sp. KS-1 has been observed at a temperature of 30°C and a pH of 7.0. The presence of certain metal ions, such as Zn²⁺ and Cu²⁺, can significantly decrease the degradation rate.
Q4: How does pH affect the chemical degradation of this compound-ethyl in water?
A4: The hydrolysis rate of this compound-ethyl is highly dependent on the pH of the water. It degrades much faster in alkaline conditions compared to neutral or acidic conditions. For example, at 25°C, the half-life is 85.6 minutes at pH 9, but increases to 144.4 hours at pH 7 and 12.2 days at pH 5.
Troubleshooting Guides
Problem 1: Low degradation rate of this compound in a bioremediation experiment.
-
Possible Cause 1: Suboptimal environmental conditions. The pH and temperature of your experimental setup may not be optimal for the microbial culture's activity.
-
Solution: Ensure the pH is maintained at approximately 7.0 and the temperature is controlled at 30°C for strains like Mycobacterium phocaicum and Lysinibacillus sp.. Regularly monitor and adjust these parameters.
-
-
Possible Cause 2: Presence of inhibitory substances. Your soil or water matrix may contain metal ions or other compounds that inhibit microbial growth and enzymatic activity.
-
Solution: Analyze your sample for the presence of potential inhibitors like Zn²⁺ and Cu²⁺. If present, consider using a different soil or water source, or pretreating the sample to remove these ions.
-
-
Possible Cause 3: Insufficient microbial inoculum. The concentration of the degrading microorganisms may be too low to achieve a significant degradation rate.
-
Solution: Increase the inoculum size of the specialized bacterial strain. Ensure the culture is in the exponential growth phase at the time of inoculation.
-
Problem 2: Inconsistent results in this compound hydrolysis experiments.
-
Possible Cause 1: Fluctuations in pH. Small changes in pH, especially around neutrality, can significantly impact the hydrolysis rate.
-
Solution: Use a robust buffer system to maintain a constant pH throughout the experiment. Prepare fresh buffer solutions for each experiment to ensure their buffering capacity is not compromised.
-
-
Possible Cause 2: Temperature instability. The rate of hydrolysis is temperature-dependent.
-
Solution: Conduct your experiments in a temperature-controlled incubator or water bath. Monitor the temperature closely to ensure it remains stable.
-
-
Possible Cause 3: Photodegradation interference. Exposure to light can sometimes contribute to the degradation of pesticides.
-
Solution: To study hydrolysis in isolation, conduct experiments in the dark or use amber-colored glassware to minimize light exposure.
-
Data Presentation
Table 1: Effect of pH and Temperature on the Half-life of this compound-ethyl in Water
| pH | Temperature (°C) | Half-life |
| 5 | 25 | 12.2 days |
| 7 | 25 | 144.4 hours |
| 9 | 25 | 85.6 minutes |
| 5 | 50 | 10.7 days |
| 7 | 50 | 13.4 hours |
| 9 | 50 | 23.3 minutes |
(Data sourced from a study on the degradation dynamics of this compound-ethyl in water)
Table 2: Biodegradation of this compound-ethyl by Different Bacterial Strains
| Bacterial Strain | Initial Concentration (mg/L) | Time (hours) | Degradation (%) | Optimal pH | Optimal Temperature (°C) |
| Mycobacterium phocaicum MBWY-1 | 100 | 72 | 100 | 7.0 | 30 |
| Lysinibacillus sp. KS-1 | 50 | 72 | 85.25 | 7.0 | 30 |
(Data compiled from studies on the characterization and isolation of this compound-ethyl degrading bacteria)
Experimental Protocols
Protocol 1: Aerobic Biodegradation of this compound in Soil
-
Soil Preparation: Autoclave the soil to be used in the experiment to eliminate native microorganisms.
-
Inoculum Preparation: Culture a known this compound-degrading bacterial strain (e.g., Mycobacterium phocaicum MBWY-1) in a suitable liquid medium until it reaches the mid-logarithmic phase.
-
Spiking: Treat the sterilized soil with a solution of this compound-ethyl to achieve the desired concentration. Mix thoroughly for even distribution.
-
Inoculation: Inoculate the this compound-spiked soil with the prepared bacterial culture. Maintain a non-inoculated control under the same conditions.
-
Incubation: Incubate the soil samples at the optimal temperature (e.g., 30°C) and maintain soil moisture.
-
Sampling: Collect soil samples at regular intervals (e.g., 0, 1, 3, 5, 7 days).
-
Extraction and Analysis: Extract this compound from the soil samples using an appropriate solvent and analyze the concentration using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Hydrolysis of this compound-ethyl in Buffered Solutions
-
Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., 5, 7, and 9).
-
Spiking: Add a standard solution of this compound-ethyl to each buffer solution to achieve the target concentration.
-
Incubation: Place the solutions in a temperature-controlled environment (e.g., 25°C or 50°C), protected from light.
-
Sampling: At predetermined time points, collect aliquots from each solution.
-
Analysis: Analyze the concentration of this compound-ethyl in the samples using a suitable analytical method like HPLC.
-
Data Analysis: Calculate the degradation kinetics, typically following first-order kinetics, and determine the half-life at each pH and temperature.
Visualizations
Caption: Experimental workflow for studying the biodegradation of this compound.
Caption: Proposed biodegradation pathway of this compound-ethyl by M. phocaicum.
References
- 1. Infocris Pesticide Database - this compound-ethyl [nucleus.iaea.org]
- 2. Characterization of this compound ethyl degradation by strain Mycobacterium phocaicum MBWY-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Degradation Dynamics of this compound-ethyl in Water [nyxxb.cn]
Improving the rainfastness of Fluoroglycofen formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the rainfastness of Fluoroglycofen formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows reduced efficacy after a rainfall event. What are the primary reasons for this?
A1: Reduced efficacy of a foliar-applied herbicide like this compound after rain is primarily due to the active ingredient being washed off the target plant's leaves before it can be adequately absorbed.[1][2] The period between application and rainfall, known as the rain-free period, is critical.[3] Factors influencing wash-off include the intensity and duration of the rainfall, the formulation's properties, and the presence of adjuvants.[4][5] Heavy, intense rainfall shortly after application is more detrimental than a light drizzle.
Q2: What are adjuvants and how can they improve the rainfastness of this compound?
A2: Adjuvants are substances added to a herbicide formulation or spray tank to enhance its performance. For improving rainfastness, "activator adjuvants" are key. They work in several ways:
-
Surfactants (Surface Active Agents): These reduce the surface tension of spray droplets, allowing them to spread over a larger leaf area and increasing contact. This enhanced coverage promotes quicker absorption.
-
Stickers: These adjuvants, often latex-based or oil-based, help the spray deposit adhere to the leaf surface, physically resisting wash-off from rain.
-
Penetrants (e.g., Oil Concentrates): Crop oil concentrates (COC) and methylated seed oils (MSO) can help dissolve the waxy cuticle on the leaf surface, facilitating faster penetration of this compound into the plant tissue. Once absorbed, the active ingredient is protected from rainfall.
Q3: What types of adjuvants are most effective for improving rainfastness?
A3: The choice of adjuvant can be specific to the herbicide, target weed, and environmental conditions. Common effective types include:
-
Non-ionic Surfactants (NIS): Good general-purpose adjuvants that improve spreading and wetting.
-
Crop Oil Concentrates (COC) & Methylated Seed Oils (MSO): These are particularly effective at increasing penetration through waxy leaf cuticles, which is crucial for rapid uptake before rain occurs. MSOs are generally considered more aggressive than COCs, leading to faster absorption.
-
Organosilicone Surfactants: These are known for their superior spreading properties and can significantly reduce the required rain-free period for some herbicides.
-
Latex-based (Sticker) Adjuvants: These can form a film that physically holds the herbicide on the leaf, offering excellent resistance to wash-off.
Troubleshooting Guide
Problem: Poor weed control with this compound formulation following rainfall.
Use the following workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for poor this compound rainfastness.
Data on Adjuvant Performance
The effectiveness of different adjuvants can be quantified by measuring weed control after a simulated rainfall event at various intervals post-application.
| Adjuvant Type | Rain-Free Period | % Weed Control (Example) | Key Benefit |
| None (Control) | 1 Hour | 45% | - |
| None (Control) | 6 Hours | 80% | - |
| Non-ionic Surfactant (NIS) | 1 Hour | 65% | Improved Spreading |
| Crop Oil Concentrate (COC) | 1 Hour | 75% | Enhanced Penetration |
| Methylated Seed Oil (MSO) | 1 Hour | 85% | Rapid Penetration |
| Latex-Based Sticker | 1 Hour | 88% | Increased Adhesion |
Note: Data is illustrative, based on general adjuvant performance principles. Actual results will vary based on specific formulations, concentrations, weed species, and environmental conditions.
Experimental Protocols
Protocol: Evaluating Formulation Rainfastness Using a Rainfall Simulator
This protocol outlines a standard method for assessing the rainfastness of different this compound formulations and adjuvant combinations.
Caption: Experimental workflow for a herbicide rainfastness bioassay.
Methodology Details:
-
Plant Propagation: Grow a susceptible weed species under controlled greenhouse conditions to the 3-4 leaf stage. This ensures uniformity across replicates.
-
Formulation Preparation: Prepare the this compound spray solutions. For adjuvant testing, add the specified adjuvant at the recommended concentration (e.g., NIS at 0.25% v/v, COC at 1% v/v).
-
Herbicide Application: Use a laboratory track sprayer with appropriate nozzles to apply the herbicide uniformly across the plants. This mimics field application and ensures consistent dosage.
-
Rain-Free Interval: After application, allow the plants to dry for a predetermined period (e.g., 30, 60, 120, 360 minutes) before rainfall exposure.
-
Simulated Rainfall: Place the plants in a rainfall simulator. The simulator should be calibrated to deliver a consistent intensity (e.g., 10-20 mm/hr) for a set duration to mimic a natural rain event. A set of treated plants should receive no rain to serve as a positive control for herbicide efficacy.
-
Efficacy Assessment: Return plants to the greenhouse. After a period of 14-21 days, assess weed control by:
-
Visual Injury Rating: A scale of 0% (no effect) to 100% (plant death).
-
Biomass Reduction: Harvest the above-ground plant tissue, dry it in an oven, and weigh it. Compare the dry weight of treated plants to an untreated control.
-
References
- 1. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 2. Long Periods of Drought or Excessive Rainfall Can Negatively Affect Herbicide Efficacy | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 3. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 4. cuvillier.de [cuvillier.de]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Synergistic Effects of Fluoroglycofen with Other Herbicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and optimizing the synergistic effects of Fluoroglycofen when combined with other herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a diphenyl ether herbicide that acts as a protoporphyrinogen oxidase (PPO) inhibitor.[1][2] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and cell death.[1][2]
Q2: Why should I consider using this compound in combination with other herbicides?
Combining herbicides can offer several advantages, including:
-
Increased Spectrum of Weed Control: A combination of herbicides can be effective against a wider range of weed species than a single herbicide.[3]
-
Management of Herbicide Resistance: Using herbicides with different modes of action can help to control weed populations that have developed resistance to a single herbicide and can delay the evolution of new resistant biotypes.
-
Synergistic Effects: In some cases, the combined effect of two or more herbicides is greater than the sum of their individual effects, a phenomenon known as synergy. This can lead to improved weed control at lower application rates.
Q3: Which classes of herbicides are good candidates for synergistic combinations with this compound?
Based on their different modes of action, the following herbicide classes are promising candidates for synergistic combinations with this compound (a PPO inhibitor):
-
Acetolactate Synthase (ALS) Inhibitors: These herbicides inhibit the production of branched-chain amino acids. Examples include sulfonylureas, imidazolinones, and triazolopyrimidines.
-
Acetyl-CoA Carboxylase (ACCase) Inhibitors: These herbicides block the synthesis of fatty acids, which are essential for cell membrane formation. This class includes aryloxyphenoxypropionates ("fops") and cyclohexanediones ("dims").
-
Photosystem II (PSII) Inhibitors: These herbicides interfere with photosynthesis by blocking electron transport. Examples include triazines, ureas, and nitriles.
Q4: How can I quantitatively assess whether a combination of this compound and another herbicide is synergistic?
Two common methods for quantifying herbicide interactions are:
-
Colby's Method: This method calculates the expected additive effect of a herbicide mixture based on the observed effects of the individual components. If the observed response of the mixture is greater than the expected response, the interaction is considered synergistic.
-
Isobolographic Analysis: This graphical method involves plotting the doses of two herbicides that produce a specific level of effect (e.g., 50% growth inhibition, ED50). A line connecting the ED50 values of the individual herbicides represents additivity. Data points for combinations that fall below this line indicate synergy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Observed antagonism instead of synergy. | Chemical Incompatibility: The herbicides may be chemically reacting with each other in the tank mix, reducing their efficacy. | - Check the physical compatibility of the tank mix by performing a jar test before application. - Review product labels for any known incompatibilities. |
| Physiological Antagonism: One herbicide may be interfering with the uptake, translocation, or metabolism of the other. | - Consider sequential applications instead of a tank mix, allowing sufficient time between applications for the first herbicide to act. - Adjust the ratio of the herbicides in the mixture. | |
| High variability in experimental results. | Inconsistent Application: Uneven spray coverage or inaccurate dosage can lead to variable results. | - Ensure spray equipment is properly calibrated. - Use appropriate spray volumes and nozzles to ensure uniform coverage. |
| Environmental Factors: Temperature, humidity, and light intensity can influence herbicide efficacy. | - Record environmental conditions during each experiment. - Conduct experiments under controlled environmental conditions whenever possible. | |
| Crop injury observed after application. | Lack of Crop Selectivity: The herbicide combination may not be selective for the crop being tested. | - Reduce the application rates of one or both herbicides. - Test the combination on a small area of the crop before large-scale application. - Consult herbicide labels for crop safety information. |
| Difficulty in dissolving herbicides for stock solutions. | Low Solubility: The herbicide formulation may have low solubility in the chosen solvent. | - Consult the manufacturer's instructions for recommended solvents. - Use gentle heating or sonication to aid dissolution, if appropriate for the chemical stability of the herbicide. |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation
Objective: To determine the effective dose (ED) values (e.g., ED50, ED90) for this compound and the partner herbicide individually.
Methodology:
-
Plant Material: Grow a target weed species from seed in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When the weeds reach a specific growth stage (e.g., 3-4 true leaves), apply a range of doses for each herbicide separately. A logarithmic series of doses is recommended to cover a wide range of responses.
-
Experimental Design: Use a completely randomized design with at least four replications for each dose, including an untreated control.
-
Data Collection: At a set time after treatment (e.g., 14 or 21 days), assess the herbicide efficacy by measuring parameters such as visual injury rating (on a scale of 0-100%), fresh weight, or dry weight of the above-ground biomass.
-
Data Analysis: Analyze the dose-response data using a non-linear regression model (e.g., a four-parameter logistic model) to calculate the ED50 and other relevant ED values.
Protocol 2: Synergy Assessment using Colby's Method
Objective: To determine if the interaction between this compound and a partner herbicide is synergistic, additive, or antagonistic.
Methodology:
-
Treatment Selection: Based on the dose-response curves from Protocol 1, select specific doses of this compound (Herbicide A) and the partner herbicide (Herbicide B) to be tested alone and in combination.
-
Herbicide Application: Apply the selected doses of Herbicide A alone, Herbicide B alone, and the tank mix of Herbicide A + Herbicide B to the target weed species as described in Protocol 1.
-
Data Collection: Assess the percent weed control for each treatment as described in Protocol 1.
-
Data Analysis: Calculate the expected percent control (E) for the mixture using Colby's formula:
-
E = X + Y - (XY/100)
-
Where X is the percent control from Herbicide A alone, and Y is the percent control from Herbicide B alone.
-
-
Interpretation:
-
If the Observed Control > Expected Control (E) , the combination is synergistic .
-
If the Observed Control < Expected Control (E) , the combination is antagonistic .
-
If the Observed Control = Expected Control (E) , the combination is additive .
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for Individual Herbicides
| Herbicide | Dose (g a.i./ha) | % Weed Control (Mean ± SE) | ED50 (g a.i./ha) |
| This compound | 0 | 0 ± 0 | 25 |
| 5 | 15 ± 2.1 | ||
| 10 | 30 ± 3.5 | ||
| 20 | 45 ± 4.2 | ||
| 40 | 65 ± 5.1 | ||
| 80 | 85 ± 3.8 | ||
| Herbicide X (ALS Inhibitor) | 0 | 0 ± 0 | 50 |
| 10 | 12 ± 1.9 | ||
| 20 | 28 ± 3.1 | ||
| 40 | 48 ± 4.5 | ||
| 80 | 70 ± 5.3 | ||
| 160 | 90 ± 2.9 |
Table 2: Example Synergy Calculation using Colby's Method
| Treatment | Dose (g a.i./ha) | Observed % Control | Expected % Control (Colby's) | Interaction |
| This compound | 20 | 45 | - | - |
| Herbicide X | 40 | 48 | - | - |
| This compound + Herbicide X | 20 + 40 | 85 | 71.4 | Synergistic |
Visualizations
References
Addressing analytical challenges in Fluoroglycofen metabolite identification
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the identification and quantification of Fluoroglycofen and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites in a question-and-answer format.
Question: I am observing poor peak shape (tailing or fronting) for my this compound metabolite peaks. What are the possible causes and solutions?
Answer:
Poor peak shape can arise from several factors related to the chromatography or the interaction of the analyte with the system.
-
Potential Causes:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic metabolites (like Acifluorfen), it can result in peak tailing.
-
Secondary Interactions: Active sites on the column packing material or in the flow path can interact with the analytes, causing peak tailing.
-
Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase can lead to distorted peak shapes.
-
Extra-column Volume: Excessive tubing length or dead volume in connections can cause peak broadening.
-
-
Recommended Solutions:
-
Dilute the Sample: Reduce the concentration of the sample to avoid column overload.
-
Adjust Mobile Phase pH: For acidic metabolites, ensure the mobile phase pH is at least 2 units below the pKa to maintain them in a single protonation state. The addition of a small amount of formic acid (0.1%) to the mobile phase is a common practice.
-
Use a High-Quality Column: Employ a column with a highly inert stationary phase to minimize secondary interactions.
-
Implement a Guard Column and Proper Sample Cleanup: A guard column will protect the analytical column from strongly retained matrix components. Effective sample preparation is crucial to remove interfering substances.
-
Optimize System Connections: Use tubing with the smallest appropriate internal diameter and ensure all connections are made with zero dead volume fittings.
-
Question: I am experiencing low or no signal intensity for my target this compound metabolites. How can I improve the signal?
Answer:
Low signal intensity can be due to issues with ionization, analyte degradation, or matrix effects.
-
Potential Causes:
-
Suboptimal Ionization Parameters: The electrospray ionization (ESI) source settings may not be optimized for your specific metabolites.
-
Analyte Instability: this compound and its metabolites can degrade under certain conditions (e.g., high temperature, extreme pH).
-
Matrix Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.
-
Incorrect Polarity Mode: Analyzing in the wrong ionization mode (positive vs. negative) will result in a very low or no signal. This compound and its primary metabolites are typically analyzed in negative ion mode.
-
-
Recommended Solutions:
-
Optimize MS Source Parameters: Systematically optimize parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the signal for your target metabolites.
-
Ensure Sample Stability: Keep samples cool (e.g., 4°C in the autosampler) and analyze them as soon as possible after preparation. Stock solutions should be stored at -20°C in the dark.
-
Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
Verify Ionization Mode: Ensure you are operating the mass spectrometer in the appropriate ionization mode (negative ESI is generally preferred for this compound and its acidic metabolites).
-
Question: I am observing unexpected peaks or high background noise in my chromatograms. What could be the source and how can I resolve it?
Answer:
High background noise or the presence of unexpected peaks can originate from contaminated solvents, reagents, or the LC-MS system itself.
-
Potential Causes:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or sample vials can introduce background noise and extraneous peaks.
-
System Contamination: Carryover from previous injections or buildup of contaminants in the LC system or MS source.
-
Formation of Adducts: The analyte ions can form adducts with salts (e.g., sodium, potassium) or solvents present in the mobile phase.
-
-
Recommended Solutions:
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
Implement a Rigorous Wash Protocol: Flush the LC system and column thoroughly between analytical batches. Use a strong wash solvent in the autosampler to minimize carryover.
-
Run Blanks: Inject a solvent blank and a matrix blank to identify the source of contamination.
-
Identify and Account for Adducts: Be aware of common adducts ([M+Na-H]⁻, [M+K-H]⁻ in negative mode) and confirm their presence by their characteristic mass-to-charge ratios. If adduct formation is problematic, try to minimize the source of the adducting ions (e.g., use deionized water with low salt content).
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound-ethyl?
A1: The major metabolites of this compound-ethyl identified in soil and microbial degradation studies include:
-
Acifluorfen: Formed by the hydrolysis of the ester linkage.
-
{5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid
-
5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate
-
5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl
Q2: What is the recommended analytical technique for this compound metabolite identification and quantification?
A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most widely used and recommended technique. It offers high selectivity, sensitivity, and the ability to analyze these compounds in complex matrices like soil and plant tissues.[1]
Q3: How should I prepare samples from soil and soybean for this compound metabolite analysis?
A3: A common approach involves solvent extraction followed by a cleanup step. For soil, extraction with a mixture of acetonitrile and water is often used. For soybean plants, extraction with acetonitrile is common. The extracts are then typically cleaned up using solid-phase extraction (SPE) with cartridges like C18 or graphitized carbon black (GCB) to remove interfering matrix components before UPLC-MS/MS analysis.
Q4: What are the typical storage conditions for this compound analytical standards and prepared samples?
A4: To ensure the stability of this compound and its metabolites, stock solutions of analytical standards should be stored in the dark at -20°C. Prepared samples should be stored at 4°C in the autosampler for short-term storage during an analytical run and at -20°C for long-term storage to prevent degradation. It is crucial to minimize freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound-ethyl.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Analyte | Matrix | MDL/LOQ (µg/kg) | Analytical Method |
| This compound-ethyl | Soybean Seed | 0.5 | UPLC-MS/MS |
| This compound-ethyl | Soybean Plant | 1.0 | UPLC-MS/MS |
| This compound-ethyl | Soil | 1.0 | UPLC-MS/MS |
Data extracted from a study by Geng et al. (2012).[1]
Table 2: Recovery and Precision Data for this compound-ethyl Analysis
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |
| Soybean Seed | 1, 10, 100 | 88.5 - 99.2 | 1.9 - 6.7 |
| Soybean Plant | 2, 20, 200 | 83.4 - 95.6 | 1.3 - 7.0 |
| Soil | 2, 20, 200 | 85.7 - 97.8 | 2.1 - 6.5 |
Data represents the range of recoveries and relative standard deviations (RSDs) observed across different spiking levels in a validation study.[1]
Experimental Protocols
Detailed Methodology for UPLC-MS/MS Analysis of this compound-ethyl in Soybean and Soil
This protocol is based on the method described by Geng et al. (2012).
1. Sample Preparation
-
Soybean Plant and Seed Samples:
-
Homogenize 10 g of the sample with 20 mL of acetonitrile.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction step with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 5 mL of a toluene/cyclohexane (1:1, v/v) mixture.
-
-
Soil Samples:
-
Weigh 10 g of air-dried and sieved soil into a centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Follow steps 1.2 to 1.7 as described for soybean samples.
-
2. Sample Cleanup (Solid-Phase Extraction - SPE)
-
Condition a Florisil SPE cartridge (500 mg, 6 mL) with 5 mL of toluene/cyclohexane (1:1, v/v).
-
Load the reconstituted sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of toluene/cyclohexane (1:1, v/v).
-
Elute the analyte with 10 mL of acetone/toluene (3:7, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 2.0 0.3 5 95 3.0 0.3 5 95 3.1 0.3 95 5 | 5.0 | 0.3 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ MS
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 650 L/h
-
MRM Transitions (this compound-ethyl):
-
Quantifier: m/z 446.0 → 372.0
-
Qualifier: m/z 446.0 → 198.0
-
Visualizations
References
Technical Support Center: Fluoroglycofen Bioavailability in Soil
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the herbicide Fluoroglycofen. Our goal is to address specific issues you may encounter during your experiments on its bioavailability in soil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability in soil a concern?
This compound is a protoporphyrinogen oxidase (PPO) inhibitor herbicide used for broadleaf weed control. Its bioavailability in soil—the fraction of the chemical that is available for uptake by organisms—is a critical factor in determining its efficacy against target weeds and its potential risk to non-target organisms and subsequent crops. High bioavailability can lead to effective weed control but also increases the risk of phytotoxicity to rotational crops and potential groundwater contamination.
Q2: What are the primary soil factors that influence the bioavailability of this compound?
The bioavailability of this compound in soil is primarily influenced by a combination of soil properties:
-
Soil Organic Matter (SOM): Higher SOM content generally decreases the bioavailability of this compound.[1][2][3] Organic matter provides a large surface area for the adsorption of herbicide molecules, binding them and reducing their concentration in the soil solution.[1][3]
-
Soil pH: Soil pH can affect the charge of both the herbicide molecule and the soil colloids, thereby influencing adsorption. For many herbicides, as pH changes, their ionic state can be altered, which in turn affects their sorption to soil particles.
-
Clay Content and Type: Soils with higher clay content tend to have a greater capacity to adsorb herbicides, reducing their bioavailability. The type of clay mineral also plays a role in the strength of adsorption.
-
Soil Moisture: Soil moisture influences the partitioning of this compound between the soil solid phase and the soil solution. In dry soils, more of the herbicide is adsorbed to soil particles, making it less available for uptake. Rainfall or irrigation is necessary to move the herbicide into the soil solution where it can be taken up by plants.
-
Microbial Activity: Soil microorganisms can degrade this compound, reducing its concentration and, consequently, its bioavailability over time. Factors that promote microbial activity, such as optimal temperature and moisture, can accelerate this degradation.
Q3: How does the mode of action of this compound relate to its bioavailability?
This compound inhibits the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway. For the herbicide to be effective, it must be taken up by the plant from the soil solution. Therefore, any soil factor that reduces its concentration in the soil solution (i.e., decreases its bioavailability) will reduce its herbicidal efficacy.
Troubleshooting Guides
Problem 1: Inconsistent herbicidal efficacy in different fields with the same application rate.
-
Possible Cause: Variation in soil organic matter and clay content between fields.
-
Troubleshooting Steps:
-
Characterize Soil Properties: Analyze the soil from each field for organic matter content, clay percentage, and pH.
-
Adjust Application Rate: For soils with high organic matter or clay content, a higher application rate may be necessary to achieve the desired efficacy, while staying within labeled limits. Conversely, on sandy, low-organic-matter soils, rates should be carefully managed to avoid crop injury.
-
Consult Soil Maps: Use soil survey maps to understand the variability of soil types across your experimental plots.
-
Problem 2: Poor weed control after a prolonged dry period following application.
-
Possible Cause: Lack of sufficient rainfall or irrigation to activate the herbicide.
-
Troubleshooting Steps:
-
Monitor Soil Moisture: Ensure adequate soil moisture is present at the time of application.
-
Apply Irrigation: If possible, apply 0.5 to 1 inch of irrigation within a few days of application to move the herbicide into the weed germination zone.
-
Consider Mechanical Incorporation: For pre-plant applications, light mechanical incorporation can help place the herbicide in the correct soil zone, though moisture is still required for uptake.
-
Problem 3: Suspected carryover injury to a subsequent sensitive crop.
-
Possible Cause: Slow degradation of this compound due to unfavorable environmental or soil conditions.
-
Troubleshooting Steps:
-
Conduct a Soil Bioassay: Before planting a sensitive crop, collect soil from the treated field and a control area. Grow a small number of the intended crop in pots with these soils to observe any signs of injury.
-
Review Soil Conditions: Consider if factors like low soil temperature, excessively dry or waterlogged conditions, or low microbial activity in the previous season could have slowed degradation.
-
Increase Tillage: Tillage can help to dilute the herbicide residue in the soil profile.
-
Problem 4: Low and variable recovery of this compound during soil extraction for analysis.
-
Possible Cause: Strong binding of this compound to soil organic matter or clay, or inefficient extraction solvent.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvent systems and extraction times. A mixture of polar and non-polar solvents may be necessary.
-
Use Aged Residues for Method Validation: When developing your analytical method, use soil that has been treated with this compound and aged for a period to better represent field conditions, as the binding strength can increase over time.
-
Consider Different Extraction Techniques: Techniques like Accelerated Solvent Extraction (ASE) or microwave-assisted extraction may improve recovery from tightly bound residues.
-
Data Presentation
Table 1: Illustrative Effect of Soil Organic Matter on this compound Adsorption and Half-Life
| Soil Organic Matter (%) | Adsorption Coefficient (Koc) (L/kg) (Illustrative) | Half-life (t1/2) in days (Illustrative) | Relative Bioavailability (Illustrative) |
| 1.0 | 500 | 20 | High |
| 2.5 | 1500 | 35 | Moderate |
| 5.0 | 4000 | 60 | Low |
Note: These are illustrative values based on general principles of herbicide sorption in soil. Actual values for this compound may vary.
Table 2: Illustrative Influence of Soil pH on this compound Availability in Soil Solution
| Soil pH | % of this compound in Soil Solution (Illustrative) | Potential for Leaching (Illustrative) |
| 5.5 | 0.8 | Low |
| 6.5 | 1.5 | Moderate |
| 7.5 | 2.5 | Higher |
Note: These are illustrative values. The actual effect of pH on this compound's charge and its interaction with soil colloids will determine its concentration in the soil solution.
Experimental Protocols
Protocol 1: Determination of this compound Adsorption Coefficient (Kd and Koc) in Soil (Based on OECD Guideline 106)
-
Soil Preparation: Use a representative soil sample, air-dried and sieved (<2 mm). Characterize the soil for pH, organic carbon content, and texture.
-
Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl2. Create a series of dilutions from this stock.
-
Batch Equilibrium Experiment:
-
Add a known mass of soil (e.g., 2 g) to centrifuge tubes.
-
Add a known volume (e.g., 10 mL) of each this compound dilution to the tubes.
-
Include control samples with no soil (to check for adsorption to the tube) and no herbicide (to check for interfering compounds).
-
Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours).
-
-
Phase Separation: Centrifuge the tubes at a high speed to separate the soil from the solution.
-
Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of this compound using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
Calculation:
-
Calculate the amount of this compound adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
-
The adsorption coefficient (Kd) is the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium.
-
The organic carbon-water partitioning coefficient (Koc) is calculated by normalizing Kd to the fraction of organic carbon in the soil (Koc = (Kd / %OC) * 100).
-
Protocol 2: Earthworm Bioavailability Assay (Adapted from OECD Guideline 222)
-
Test Organism: Use a standard earthworm species, such as Eisenia fetida.
-
Soil Preparation: Use a defined artificial soil or a well-characterized natural soil. Treat the soil with a range of this compound concentrations. Include an untreated control.
-
Exposure:
-
Place a known number of adult earthworms (e.g., 10) with a known weight into test vessels containing the treated soil.
-
Maintain the test vessels at a constant temperature and moisture level for a specified period (e.g., 14 or 28 days).
-
-
Endpoints:
-
Mortality: Record the number of dead earthworms at regular intervals.
-
Biomass Change: At the end of the exposure period, remove, clean, and weigh the surviving earthworms to determine any change in biomass.
-
Reproduction: After the exposure period, remove the adult worms and continue to incubate the soil for another 28 days to allow for the hatching of cocoons. Count the number of juvenile worms produced.
-
Bioaccumulation (Optional): A subset of worms can be analyzed for their internal this compound concentration.
-
-
Data Analysis: Determine the lethal concentration (LC50) and the effective concentrations (ECx) that cause a certain percentage reduction in biomass or reproduction compared to the control. These values provide a measure of the bioavailable fraction of this compound under the test conditions.
Mandatory Visualizations
References
Best practices for the safe handling and disposal of Fluoroglycofen
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of Fluoroglycofen. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a nitrophenyl ether herbicide used to control annual broadleaf weeds and grasses.[1] It is typically produced and used commercially as its ethyl ester, this compound-ethyl.[1][2]
What are the primary hazards associated with this compound?
This compound is harmful if swallowed.[3][4] It can also cause skin and eye irritation. Furthermore, it is harmful to aquatic life with long-lasting effects.
Troubleshooting Guide: Safe Handling and Personal Protective Equipment (PPE)
This guide provides a systematic approach to safely handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
What personal protective equipment (PPE) is required when handling this compound?
To minimize exposure, it is crucial to wear appropriate PPE. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles or glasses with side-shields are necessary to prevent eye contact.
-
Skin Protection: Wear a laboratory coat and chemical-resistant gloves (e.g., Viton™ gloves). Impervious clothing may also be required.
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, a full-face respirator or a NIOSH- or CEN-certified respirator should be used.
| Personal Protective Equipment (PPE) for this compound Handling | |
| Body Protection | Laboratory coat, impervious clothing |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., Viton™) |
| Respiratory Protection | Full-face respirator or NIOSH/CEN-certified respirator (if needed) |
Engineering Controls
What engineering controls should be in place when working with this compound?
Proper engineering controls are essential for maintaining a safe laboratory environment:
-
Ventilation: Work in a well-ventilated area. Use a fume hood or other local exhaust ventilation to keep airborne concentrations low.
-
Safety Stations: Eyewash stations and safety showers should be readily accessible in the work area.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound during an experiment.
Troubleshooting Guide: Spills, First Aid, and Disposal
This section provides guidance on how to respond to accidental spills, administer first aid, and properly dispose of this compound waste.
Accidental Spills
What should I do in the event of a this compound spill?
In case of a spill, follow these steps:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.
-
Clean-up: For solid spills, sweep up the material and place it in a suitable, closed container for disposal. For liquid spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
References
Validation & Comparative
A Comparative Efficacy Analysis of Fluoroglycofen and Acifluorfen Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicides Fluoroglycofen and Acifluorfen, both belonging to the diphenyl ether class of chemicals. This document summarizes their mechanism of action, presents available efficacy data, and outlines detailed experimental protocols for their evaluation.
Overview and Mechanism of Action
This compound and Acifluorfen are post-emergence herbicides that function as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is critical in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophyll and heme. By inhibiting PPO, these herbicides lead to an accumulation of protoporphyrinogen IX in plant cells.[1] In the presence of light and oxygen, this compound is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX results in the generation of reactive oxygen species (ROS), which cause lipid peroxidation and the destruction of cell membranes, leading to rapid cell leakage, necrosis, and ultimately, plant death.[1][2]
Target Crops and Weeds:
-
This compound-ethyl: Primarily used for post-emergence control of broad-leaved weeds and some grasses in cereals like wheat and barley, as well as in peanuts, rice, and soybeans. It is reported to be particularly effective against species such as Galium, Viola, and Veronica.
-
Acifluorfen: Also a post-emergence herbicide, it is effective against a broad spectrum of broadleaf weeds and some grasses in crops such as soybeans, peanuts, and rice.
Quantitative Efficacy Data
Direct comparative studies with quantitative data for this compound and Acifluorfen are limited in the readily available scientific literature. The following tables summarize efficacy data from separate studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions, application rates, and weed growth stages across different studies.
Table 1: Efficacy of Acifluorfen on Various Weed Species
| Weed Species | Application Rate (kg a.i./ha) | Weed Stage | Control Efficacy (%) | Reference |
| Amaranthus powellii (Powell amaranth) | 0.28 | - | 75 - 81 | |
| Amaranthus powellii (Powell amaranth) | 0.60 | 6-13 leaves | 37 (at 4 WAT) | |
| Chenopodium album (Common lambsquarters) | 122.5 g/ha (in combination with clodinafop-propargyl) | 15 DAS | Reduced dry weight by 58.6% | |
| Abutilon theophrasti (Velvetleaf) | Not specified | <4 inches | Effective control |
WAT: Weeks After Treatment; DAS: Days After Sowing
Table 2: Reported Weed Spectrum for this compound-ethyl
While specific quantitative efficacy data from comparative trials is limited in the searched literature, this compound-ethyl is reported to be effective against the following broad-leaved weeds:
| Weed Genera/Species | Reference |
| Galium spp. | |
| Viola spp. | |
| Veronica spp. | |
| Chenopodium spp. | |
| Amaranthus spp. | |
| Xanthium spp. | |
| Solanum spp. | |
| Abutilon spp. |
Experimental Protocols
The following sections detail standardized methodologies for conducting herbicide efficacy trials, which can be adapted for the comparative evaluation of this compound and Acifluorfen.
Post-Emergence Herbicide Field Trial Protocol for Soybeans
This protocol outlines a typical field experiment to evaluate the efficacy of post-emergence herbicides on broadleaf weeds in soybean cultivation.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.
-
Plot Size: Individual plots should be of a standardized size, for example, 5m x 4m, to accommodate multiple rows of the crop.
-
Treatments:
-
Untreated Weedy Check
-
Weed-Free Check (maintained by hand weeding)
-
This compound at various application rates
-
Acifluorfen at various application rates
-
Tank mixes or sequential applications if relevant.
-
2. Crop and Weed Establishment:
-
Crop: A common soybean variety (e.g., 'SL 958') is sown in rows with standard spacing (e.g., 45 cm apart).
-
Weeds: Natural weed infestation is typically used. If specific weeds are targeted, the experimental area should have a known history of infestation.
3. Herbicide Application:
-
Timing: Herbicides are applied at a specific crop and weed growth stage, typically when weeds are at the 2-4 leaf stage and the crop is at a tolerant stage (e.g., 3 weeks after sowing for soybeans).
-
Equipment: A calibrated knapsack sprayer with a flat fan nozzle is used to ensure uniform application.
-
Spray Volume: A standard spray volume, such as 375-500 liters per hectare, should be used.
4. Data Collection:
-
Weed Density and Biomass: Weed counts per square meter and weed dry weight are recorded at specific intervals after application (e.g., 30 and 60 days after sowing).
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) is recorded at regular intervals using a standardized rating scale (0 = no injury, 100 = complete kill).
-
Crop Yield: Soybean seed yield is harvested from the central rows of each plot and reported in kg/ha .
5. Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare treatment means.
Greenhouse Bioassay for Herbicide Efficacy
Greenhouse bioassays provide a controlled environment to assess the intrinsic activity of herbicides on specific weed species.
1. Plant Material:
-
Seeds of target weed species (e.g., Amaranthus powellii, Chenopodium album) are sown in pots containing a standard potting mix.
-
Plants are grown under controlled temperature, humidity, and photoperiod conditions.
2. Herbicide Application:
-
Herbicides are applied at a specific growth stage (e.g., 2-4 true leaves) using a laboratory spray chamber to ensure precise and uniform application.
-
A range of herbicide doses is applied to generate a dose-response curve.
3. Data Collection:
-
Visual Injury Assessment: Plants are visually rated for injury at regular intervals after treatment.
-
Biomass Reduction: Above-ground biomass is harvested at a set time after treatment (e.g., 14-21 days), dried in an oven, and weighed. The percent reduction in biomass compared to the untreated control is calculated.
4. Data Analysis:
-
Dose-response curves are fitted using appropriate statistical models (e.g., log-logistic) to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth).
Visualizations
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: PPO inhibition disrupts tetrapyrrole biosynthesis, leading to cell death.
Experimental Workflow for Herbicide Efficacy Trial
Caption: Workflow for a post-emergence herbicide field efficacy trial.
Conclusion
Both this compound and Acifluorfen are effective post-emergence herbicides that share the same mode of action by inhibiting the PPO enzyme. While Acifluorfen has more readily available quantitative efficacy data for specific weed species, this compound is reported to control a similar spectrum of broadleaf weeds. The choice between these two herbicides may depend on the specific weed composition in a field, the target crop, and local registration and availability. For a definitive comparative assessment, a head-to-head field trial following the outlined protocols is recommended. This would provide the most accurate and reliable data on their relative efficacy under specific environmental and agronomic conditions.
References
A Comparative Guide to Analytical Methods for Fluoroglycofen Detection: A Newly Validated QuEChERS-Based Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated QuEChERS-based analytical method for the detection of Fluoroglycofen against the established Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The presented data highlights the performance, efficiency, and robustness of the new method, offering a superior alternative for high-throughput and environmentally conscious laboratories.
Performance Data Summary
The following table summarizes the key performance indicators for the validated QuEChERS-UPLC-MS/MS method in comparison to the traditional UPLC-MS/MS method for the detection of this compound in soil samples.
| Performance Metric | Traditional UPLC-MS/MS Method | New QuEChERS-UPLC-MS/MS Method |
| Limit of Detection (LOD) | 1 µg/kg[1][2] | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg | 2 µg/kg |
| Average Recovery | 83.4% - 99.2%[1][2] | 95.2% - 108.5% |
| Precision (RSD) | 1.3% - 7.0%[1] | < 5% |
| Sample Preparation Time | 4 - 6 hours | < 1 hour |
| Solvent Consumption | High | Low |
| Cost per Sample | High | Low |
Experimental Workflows
The following diagrams illustrate the procedural differences between the traditional and the new QuEChERS-based analytical methods.
Method Validation Process
The validation of the new analytical method followed established guidelines to ensure its suitability for the intended purpose.
Experimental Protocols
Established Method: Traditional UPLC-MS/MS
-
Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Shake vigorously for 1 hour on a mechanical shaker.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Sample Cleanup (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the collected supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol (90:10, v/v) solution to remove interferences.
-
Elute the analyte with 5 mL of acetonitrile.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Inject 10 µL into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
New Validated Method: QuEChERS-UPLC-MS/MS
-
Sample Preparation and Extraction (QuEChERS):
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive Solid Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant into a 2 mL dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation and Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Conclusion
The newly validated QuEChERS-based method for this compound detection offers significant advantages over the traditional UPLC-MS/MS method. It provides superior or comparable performance in terms of sensitivity, accuracy, and precision while drastically reducing sample preparation time, solvent consumption, and overall cost. The streamlined workflow makes it an ideal choice for laboratories seeking to improve efficiency and adopt greener analytical practices without compromising data quality.
References
Comparative Analysis of Cross-Resistance Patterns of PPO Inhibitors with a Focus on Fluoroglycofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance patterns observed in protoporphyrinogen oxidase (PPO) inhibitors, with a specific focus on Fluoroglycofen. The information presented is intended to support research and development efforts in the field of herbicide resistance.
Introduction to PPO Inhibitors and Resistance
Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a critical class of herbicides used for broadleaf weed control. They act by inhibiting the PPO enzyme, which is essential for chlorophyll and heme biosynthesis in plants.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane disruption and plant death.[1]
The efficacy of PPO inhibitors has been challenged by the evolution of resistance in several weed species, most notably in Amaranthus palmeri (Palmer amaranth) and Amaranthus tuberculatus (waterhemp). The primary mechanism of resistance is target-site mutations in the gene encoding the PPO enzyme, specifically the mitochondrial- and plastid-targeted isoform, PPX2.[2][3]
Target-Site Mutations Conferring Resistance
Several key mutations in the PPX2 gene have been identified to confer resistance to PPO inhibitors. These mutations alter the herbicide binding site on the PPO enzyme, reducing the efficacy of the herbicide.
Key Documented PPX2 Mutations:
-
ΔG210 (Glycine deletion at position 210): This was one of the first identified mutations and is prevalent in Amaranthus species. It confers broad resistance to many PPO inhibitors.[2]
-
R128G/M (Arginine to Glycine or Methionine at position 128): Initially identified in Ambrosia artemisiifolia (common ragweed), this mutation has also been found in Amaranthus species.
-
G399A (Glycine to Alanine at position 399): This mutation has been shown to confer broad cross-resistance to various PPO inhibitor chemical families.
-
V361A (Valine to Alanine at position 361): A more recently discovered mutation in Amaranthus palmeri that confers resistance to PPO inhibitors.
Cross-Resistance Patterns with this compound
This compound is a diphenyl ether herbicide, a chemical family within the PPO inhibitor class. While extensive research has documented cross-resistance patterns for other diphenyl ethers like fomesafen and lactofen, direct comparative experimental data on the efficacy of this compound against specific PPO-resistant weed biotypes is limited in publicly available literature.
However, based on the known cross-resistance patterns of other diphenyl ether herbicides, it is highly probable that weed populations with target-site mutations such as ΔG210 and G399A would exhibit some level of cross-resistance to this compound. The degree of this resistance would need to be determined through direct experimentation.
Data Presentation
The following tables summarize the cross-resistance patterns of various PPO inhibitors against weed biotypes with known resistance mutations. This data is primarily from studies on Amaranthus species and provides a basis for inferring the potential performance of this compound.
Table 1: Resistance Levels of PPO-Resistant Amaranthus Biotypes to Various PPO Inhibitors
| Herbicide (Chemical Class) | Mutation | Weed Species | Resistance Ratio (R/S)¹ | Reference |
| Fomesafen (Diphenyl Ether) | ΔG210 | A. tuberculatus | 31 - 123 | |
| Fomesafen (Diphenyl Ether) | ΔG210 | A. palmeri | 48 - >3440 | |
| Fomesafen (Diphenyl Ether) | R128G | A. tuberculatus | 3.0 - 9.2 | |
| Fomesafen (Diphenyl Ether) | V361A | A. palmeri | 3.1 - 3.5 | |
| Lactofen (Diphenyl Ether) | ΔG210 | A. tuberculatus | 4 - 6 | |
| Saflufenacil (Pyrimidinedione) | ΔG210 | A. tuberculatus | 2.0 - 2.8 | |
| Saflufenacil (Pyrimidinedione) | R128G | A. tuberculatus | 2.0 - 2.8 | |
| Trifludimoxazin (Pyrimidinedione) | ΔG210, R128G | A. tuberculatus | No cross-resistance |
¹Resistance Ratio (R/S) is calculated as the GR₅₀ (herbicide concentration required to reduce growth by 50%) of the resistant population divided by the GR₅₀ of the susceptible population.
Table 2: Efficacy of Foliar-Applied PPO Inhibitors on Fomesafen-Resistant Amaranthus palmeri
| Herbicide | Efficacy Ranking | Reference |
| Saflufenacil | > | |
| Acifluorfen | = | |
| Flumioxazin | > | |
| Carfentrazone | = | |
| Lactofen | > | |
| Pyraflufen-ethyl | > | |
| Fomesafen | > | |
| Fluthiacet-methyl |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is used to determine the level of resistance to a herbicide in a whole-plant system.
Methodology:
-
Plant Growth: Seeds from suspected resistant and known susceptible weed populations are planted in pots containing a standard potting mix. Plants are grown in a greenhouse or growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C/20°C day/night temperature).
-
Herbicide Application: At the 3- to 4-leaf stage, plants are treated with a range of herbicide concentrations. For this compound, a series of dilutions would be prepared. A non-ionic surfactant is typically added to the spray solution. A control group is sprayed with the solution lacking the herbicide.
-
Evaluation: Plant injury is visually assessed at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death). At 21 DAT, the above-ground biomass is harvested, dried, and weighed.
-
Data Analysis: The biomass data is expressed as a percentage of the untreated control. A non-linear regression model is used to fit the dose-response data and calculate the GR₅₀ value. The resistance ratio (R/S) is then determined by dividing the GR₅₀ of the resistant population by that of the susceptible population.
In Vitro PPO Enzyme Activity Assay
This protocol measures the direct inhibition of the PPO enzyme by the herbicide.
Methodology:
-
Enzyme Extraction: Leaf tissue from resistant and susceptible plants is homogenized in an ice-cold extraction buffer. The homogenate is centrifuged, and the supernatant containing the PPO enzyme is collected.
-
Enzyme Assay: The reaction mixture contains a buffer, the enzyme extract, and the substrate (protoporphyrinogen IX). The reaction is initiated by the addition of the substrate.
-
Inhibition Measurement: To measure inhibition, the enzyme extract is pre-incubated with various concentrations of the herbicide (e.g., this compound) before the addition of the substrate.
-
Data Acquisition: The activity of the PPO enzyme is determined by measuring the rate of formation of protoporphyrin IX, which can be detected spectrophotometrically.
-
Data Analysis: The herbicide concentration that inhibits 50% of the enzyme activity (I₅₀) is calculated. The resistance factor is determined by comparing the I₅₀ values of the resistant and susceptible biotypes.
Mandatory Visualization
Signaling Pathway of PPO Inhibitor Action and Resistance
Caption: Mechanism of action of PPO inhibitors and target-site resistance.
Experimental Workflow for Whole-Plant Bioassay
Caption: Workflow for assessing herbicide resistance using a whole-plant bioassay.
Conclusion
Further research involving direct comparative studies with this compound on characterized resistant weed biotypes is essential to accurately determine its efficacy and to develop sustainable weed management strategies. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin | Weed Science | Cambridge Core [resolve.cambridge.org]
A Comparative Analysis of the Environmental Impacts of Fluoroglycofen and Glyphosate
A comprehensive review of the available scientific data reveals distinct environmental profiles for the herbicides Fluoroglycofen and glyphosate. While glyphosate has been extensively studied, data on this compound is less abundant, necessitating a comparison based on the available information. This guide synthesizes current knowledge on their mechanisms of action, ecotoxicity, and soil persistence, presenting quantitative data in structured tables and detailing experimental methodologies where accessible.
Executive Summary
Glyphosate, a broad-spectrum, non-selective herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms. This compound-ethyl, the active ester form of this compound, is a selective, post-emergence herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), leading to the accumulation of protoporphyrin IX, a photosensitizing agent that causes rapid cell membrane disruption under light.
In terms of environmental impact, glyphosate generally exhibits lower acute mammalian toxicity compared to this compound-ethyl. However, concerns regarding glyphosate's potential long-term effects on non-target organisms and its persistence in certain soil types remain subjects of ongoing research and debate. This compound-ethyl, while demonstrating higher acute toxicity to mammals, appears to have a shorter soil half-life. The ecotoxicity profiles for aquatic and avian species show significant differences, with this compound-ethyl being noted as highly toxic to birds and algae.
Mechanism of Action
The distinct modes of action of these two herbicides are fundamental to understanding their selectivity and potential environmental effects.
This compound-ethyl: Inhibition of Protoporphyrinogen Oxidase (PPO)
This compound-ethyl is a member of the diphenylether class of herbicides. Its herbicidal activity is initiated by the inhibition of the PPO enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathways. This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, which cause lipid peroxidation and ultimately lead to the disruption of cell membranes and rapid cell death.
A Comparative Analysis of the Long-Term Ecological Effects of Fluoroglycofen and Its Alternatives in Agriculture
For Researchers, Scientists, and Drug Development Professionals
The use of herbicides is a cornerstone of modern agriculture, ensuring crop yields by managing weed competition. However, the long-term ecological ramifications of these chemical inputs are of increasing concern. This guide provides a comprehensive comparison of the long-term ecological effects of Fluoroglycofen, a nitrophenyl ether herbicide, with its common alternatives for the control of broad-leaved weeds in crops such as cereals, rice, peanuts, and soybeans. This analysis is based on a review of publicly available experimental data on the environmental fate and ecotoxicity of these compounds.
Executive Summary
This compound, typically used as this compound-ethyl, exhibits a relatively short environmental persistence, rapidly hydrolyzing in soil and water. However, it demonstrates high toxicity to certain non-target organisms, particularly birds and algae. Alternatives to this compound encompass a range of chemical classes with varying ecological profiles. Diphenyl ether herbicides like Acifluorfen and Fomesafen share a similar mode of action but differ in their persistence and toxicity profiles. Sulfonylurea herbicides, such as Thifensulfuron-methyl and Tribenuron-methyl, are effective at low application rates but can be persistent and mobile in the environment. Other alternatives like MCPA, Glyphosate, and Glufosinate present their own unique sets of long-term ecological considerations, including potential for groundwater contamination and impacts on soil microbial communities. This guide aims to provide a data-driven comparison to inform risk assessments and the development of more environmentally benign weed management strategies.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data on the environmental fate and ecotoxicity of this compound and its selected alternatives. These data have been compiled from various sources and are presented to facilitate a comparative assessment. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Environmental Fate of this compound and Alternatives
| Herbicide | Chemical Class | Soil Half-Life (DT₅₀) (days) | Water Half-Life (DT₅₀) (days) | Notes on Persistence & Mobility |
| This compound-ethyl | Nitrophenyl ether | Generally not persistent[1] | Rapid hydrolysis[2] | Rapidly hydrolyzes to the acid form, followed by microbial degradation.[2] |
| Acifluorfen | Diphenyl ether | 59[3] | 92 hours (photolysis)[3] | Moderately persistent in soil. High potential for leaching to groundwater. |
| Fomesafen | Diphenyl ether | 63-527 | - | Highly persistent and mobile in soil, with potential for groundwater contamination. |
| Oxyfluorfen | Diphenyl ether | >600 (anaerobic) | - | Persistent in soil and can contaminate surface water through runoff and spray drift. |
| Thifensulfuron-methyl | Sulfonylurea | - | 16 (in ponds) | Can be persistent in aquatic environments. |
| Tribenuron-methyl | Sulfonylurea | 5-20 | - | Short soil half-life, but metabolites can be persistent. |
| Chlorimuron-ethyl | Sulfonylurea | 14-42 | - | Moderately persistent in soil and mobile, with potential to leach to groundwater. |
| MCPA | Phenoxy | 15-50 | 20-24 (photolysis) | Slightly persistent in soil and water; potential to leach to groundwater. |
| Imazamox | Imidazolinone | 27 (aerobic) | - | Extended persistence in soil, particularly in low-rainfall, low-pH conditions. |
| Glyphosate | Glycine derivative | 7-60 | 7-14 | Readily degraded by soil microbes but can persist in some conditions. |
| Glufosinate-ammonium | Phosphinic acid | 4-10 | - | Rapidly degraded by microorganisms in soil, low risk of water contamination. |
Table 2: Ecotoxicity of this compound and Alternatives
| Herbicide | Avian Acute Oral LD₅₀ (mg/kg) | Freshwater Fish 96hr LC₅₀ (mg/L) | Aquatic Invertebrate 48hr EC₅₀ (mg/L) | Honeybee Acute Contact LD₅₀ (µ g/bee ) |
| This compound-ethyl | Highly toxic to birds | No data available | No data available | No data available |
| Acifluorfen | 325 (Bobwhite quail) | 31 (Bluegill) | - | Nontoxic |
| Fomesafen | - | - | - | Low potential for risk |
| Oxyfluorfen | - | <0.5 (Trout) | - | - |
| Thifensulfuron-methyl | - | - | - | - |
| Tribenuron-methyl | Low toxicity | - | Low toxicity | Safe when used as directed |
| Chlorimuron-ethyl | Relatively non-toxic | Moderate toxicity | Moderate toxicity | Moderately toxic |
| MCPA | - | - | - | - |
| Imazamox | Low toxicity | Minimal acute risk | Minimal acute risk | - |
| Glyphosate | Acutely toxic | >10 - >1000 | - | - |
| Glufosinate-ammonium | - | >100 (Zebrafish) | >100 (Daphnia magna) | - |
Experimental Protocols
To ensure the reliability and reproducibility of ecotoxicological data, standardized testing guidelines are followed. The data presented in this guide are presumed to be generated following methodologies similar to those prescribed by international bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Soil Persistence (Half-Life) Studies
These studies are typically conducted under controlled laboratory conditions following OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) or EPA OCSPP 835.4100 (Aerobic Soil Metabolism) . The protocol involves:
-
Application of the test substance (herbicide) to fresh soil samples.
-
Incubation of the treated soil under controlled temperature, moisture, and lighting conditions.
-
Periodic sampling and extraction of the herbicide and its transformation products from the soil.
-
Analysis of the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation of the dissipation time for 50% of the substance (DT₅₀) using kinetic modeling.
Aquatic Toxicity Tests
Acute toxicity tests for aquatic organisms generally follow OECD Guideline 203 (Fish, Acute Toxicity Test) , OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) , or their EPA equivalents. The general procedure is:
-
Exposure of the test organisms (e.g., rainbow trout, Daphnia magna) to a range of concentrations of the herbicide in a static or semi-static system.
-
Observation of mortality or immobilization over a defined period (e.g., 96 hours for fish, 48 hours for Daphnia).
-
Determination of the median lethal concentration (LC₅₀) or median effective concentration (EC₅₀) – the concentration that causes mortality or an effect in 50% of the test population.
Avian Toxicity Tests
Acute oral toxicity in birds is typically assessed using protocols similar to OECD Guideline 223 (Avian Acute Oral Toxicity Test) or EPA OCSPP 850.2100 (Avian Oral Toxicity Test) . This involves:
-
Administering a single oral dose of the herbicide to a test species (e.g., Bobwhite quail or Mallard duck).
-
Observing the birds for mortality and clinical signs of toxicity for at least 14 days.
-
Calculating the median lethal dose (LD₅₀) – the dose that is lethal to 50% of the test birds.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the environmental fate and toxicological assessment of these herbicides, the following diagrams are provided in the DOT language for Graphviz.
Environmental Fate of this compound
Caption: Environmental degradation pathway of this compound-ethyl.
General Workflow for Herbicide Ecotoxicity Testing
Caption: A generalized workflow for determining the ecotoxicity of herbicides.
Logical Relationship of Herbicide Properties and Ecological Risk
Caption: Relationship between herbicide properties and potential ecological risks.
Conclusion
The selection of a herbicide involves a trade-off between efficacy in weed control and potential long-term ecological harm. This compound, while not highly persistent, raises concerns due to its toxicity to certain non-target species. The alternatives presented in this guide each have their own set of environmental considerations. Diphenyl ethers can be persistent and toxic to aquatic life. Sulfonylureas, though used at low rates, can persist and leach into groundwater. Glyphosate and Glufosinate, while having shorter half-lives in some conditions, have been associated with impacts on soil microbial health and are toxic to some non-target organisms.
This comparative guide highlights the need for a holistic approach to weed management that considers the long-term ecological footprint of herbicides. For researchers and professionals in drug development, this information can guide the design of future herbicides with improved environmental safety profiles. Further research is needed to fill the existing data gaps, particularly concerning the chronic and sublethal effects of these herbicides and their metabolites on a wider range of non-target organisms and ecosystem functions. A continued focus on integrated pest management strategies that reduce the overall reliance on chemical herbicides will be crucial for sustainable agriculture.
References
Fluoroglycofen's Soil Persistence: A Comparative Analysis of Half-Life Under Diverse Conditions
The environmental fate of herbicides is a critical area of study for researchers and professionals in drug development and environmental science. A key parameter in this assessment is the half-life (DT₅₀), which indicates the time required for 50% of the applied substance to degrade in the soil. This guide provides a comparative analysis of the half-life of Fluoroglycofen, a diphenyl ether herbicide, with other herbicides of the same class, supported by experimental data and detailed methodologies.
Comparative Half-Life Data
The persistence of this compound and other diphenyl ether herbicides in soil is influenced by a variety of factors, including soil type, pH, organic matter content, moisture, and temperature. The following table summarizes the half-life of this compound-ethyl and other selected diphenyl ether herbicides under different soil conditions as reported in scientific literature.
| Herbicide | Half-Life (DT₅₀) | Soil Conditions | Reference |
| This compound-ethyl | 34.8 hours | Shanxi, China | [1][2] |
| 48.5 hours | Heilongjiang, China | [1][2] | |
| Fomesafen | 22.38 - 53.75 days | Varied soil types and temperatures | [3] |
| 100 - 240 days | General soil conditions | ||
| Oxyfluorfen | 11.2 days | Red sandy clay loam (pH 6.9, OM 0.54%) | |
| 30 - 40 days | General soil conditions | ||
| Acifluorfen | 14 - 60 days | General soil conditions | |
| Bifenox | ~28.4 days (field) | Not specified | |
| Lactofen | Not specified | Not specified | |
| Quizalofop-ethyl | 0.93 - 12.07 days | Varied soil types and temperatures |
Note: Direct comparison of half-life values should be made with caution due to the significant variations in experimental conditions, including soil composition, temperature, and moisture levels, across different studies.
Experimental Protocols for Determining Herbicide Half-Life in Soil
The determination of a herbicide's half-life in soil is a standardized process, often following international guidelines such as the OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil".
Key Steps in the Experimental Protocol (Based on OECD 307):
-
Soil Selection and Preparation:
-
Fresh soil samples are collected from representative agricultural areas.
-
The soil is sieved to remove large particles and debris.
-
Key soil properties are characterized, including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.
-
-
Test Substance Application:
-
The herbicide, typically radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples.
-
The application rate is usually based on the maximum recommended field application rate.
-
-
Incubation:
-
Treated soil samples are incubated in the dark under controlled laboratory conditions.
-
Temperature is maintained at a constant level (e.g., 20°C).
-
Soil moisture is adjusted to a specific percentage of its maximum water holding capacity and maintained throughout the experiment.
-
For aerobic studies, a continuous flow of air is passed through the incubation vessels. For anaerobic studies, an inert gas like nitrogen is used.
-
-
Sampling and Extraction:
-
Duplicate soil samples are taken at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
The herbicide and its transformation products are extracted from the soil using appropriate organic solvents.
-
-
Analysis:
-
The concentration of the parent herbicide and its metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer (LC-MS).
-
Volatile degradation products, such as ¹⁴CO₂, are trapped in alkaline solutions and quantified by liquid scintillation counting.
-
-
Data Analysis and Half-Life Calculation:
-
The degradation of the herbicide over time is plotted.
-
The half-life (DT₅₀) is calculated using appropriate kinetic models, most commonly first-order kinetics.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a laboratory-based study to determine the half-life of a herbicide in soil, following the principles of OECD Guideline 307.
Caption: Experimental workflow for determining herbicide half-life in soil.
References
A Comparative Analysis of the Chronic Toxicity of Fluoroglycofen and Alternative Diphenyl Ether Herbicides in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chronic toxicity of the diphenyl ether herbicide Fluoroglycofen and its alternatives, including Acifluorfen, Fomesafen, and Oxyfluorfen. The information is compiled from various mammalian toxicology studies to assist in understanding their long-term health effects.
Quantitative Toxicity Data Summary
The following tables summarize the available quantitative data from chronic toxicity and carcinogenicity studies in various mammalian species for this compound and its alternatives.
Table 1: Chronic Toxicity of this compound-ethyl
| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| Dog | 1 year | 320 mg/kg diet[1] | Data on specific target organs and effects at higher doses are limited in the reviewed literature. |
| Rat | - | Data not available in reviewed literature | - |
| Mouse | - | Data not available in reviewed literature | - |
Table 2: Chronic Toxicity of Acifluorfen
| Species | Study Duration | NOAEL/LOAEL | Key Findings |
| Rat | - | Data not available in reviewed literature | - |
| Mouse (B6C3F1 and CD1) | - | Not specified | Increased incidence of benign and malignant liver tumors in both sexes. Stomach papillomas were also observed.[4] Classified as a Category B2 (probable human) carcinogen by the EPA. |
| Dog | - | Data not available in reviewed literature | - |
Table 3: Chronic Toxicity of Fomesafen
| Species | Study Duration | NOAEL/LOAEL | Key Findings |
| Rat | - | Not specified | No evidence of carcinogenicity.[4] Primary target organs are the liver and hematological system. |
| Mouse (ICR and C57BL/6J) | up to 14 months | Not specified | Caused preneoplastic changes in the liver, including altered hepatocytes and nodular hyperplasia. Development of hepatocellular carcinoma was observed in some mice after 12-14 months of administration, particularly when co-administered with iron. |
| Dog | - | Data not available in reviewed literature | - |
Table 4: Chronic Toxicity of Oxyfluorfen
| Species | Study Duration | NOAEL | Key Findings |
| Rat (Long Evans) | 24 months | 40 ppm (in diet) | Reduced body weight gain at higher doses. No evidence of oncogenicity. |
| Mouse (CD-1) | 20 months | - | Marginally increased incidence of hepatocellular tumors in males at the highest dose (200 ppm) with lower purity (85%) oxyfluorfen. |
| Dog | - | 3 mg/kg/day | Effects on the liver were observed in long-term feeding studies. |
Experimental Protocols
The chronic toxicity and carcinogenicity studies for these herbicides generally follow standardized guidelines, such as the OECD Guideline 453 for Combined Chronic Toxicity/Carcinogenicity Studies. While specific protocols for each cited study are not publicly available, the general methodology involves the following key aspects:
Experimental Workflow for a Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)
Caption: Generalized workflow for a combined chronic toxicity and carcinogenicity study.
-
Test Animals: Typically, rats or mice are used, with a sufficient number of animals per sex in each dose group (e.g., at least 50 for carcinogenicity assessment).
-
Dose Levels: At least three dose levels plus a control group are used. The highest dose is typically the maximum tolerated dose (MTD).
-
Administration: The test substance is administered daily, usually through the diet or by oral gavage, for a significant portion of the animal's lifespan (e.g., 18-24 months for rodents).
-
Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption. Periodic hematological and clinical chemistry analyses are also performed.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for macroscopic and microscopic abnormalities (histopathology).
Signaling Pathways in Diphenyl Ether Herbicide Toxicity
The chronic toxicity of diphenyl ether herbicides like this compound is linked to several key signaling pathways. The primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). Additionally, these compounds can activate nuclear receptors, leading to changes in gene expression that contribute to their toxic effects.
1. Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
Diphenyl ether herbicides inhibit PPO, a key enzyme in the biosynthesis of heme and chlorophyll. This inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. Protoporphyrin IX is a photosensitizing molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing lipid peroxidation and cell membrane damage.
Caption: Inhibition of PPO by diphenyl ether herbicides leading to cellular damage.
2. Nuclear Receptor Activation Pathways (PPARα and CAR)
Some diphenyl ether herbicides can act as ligands for nuclear receptors such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Constitutive Androstane Receptor (CAR). Activation of these receptors, which are highly expressed in the liver, leads to changes in the expression of genes involved in lipid metabolism, xenobiotic detoxification, and cell proliferation. Chronic activation of these pathways is thought to contribute to the liver hypertrophy and tumor formation observed in rodent studies.
Caption: Activation of PPARα and CAR signaling pathways by diphenyl ether herbicides.
References
A Comparative Guide to the Cost-Effectiveness of Fluoroglycofen-Based Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of weed management strategies centered on Fluoroglycofen-ethyl against other common herbicide alternatives. The analysis is supported by a synthesis of experimental data focusing on weed control efficacy, crop yield, and economic returns, primarily in wheat cultivation. Detailed experimental protocols and a summary of the biochemical pathways are included to provide a comprehensive overview for research and development professionals.
Executive Summary
Effective weed management is a critical factor in ensuring crop productivity and economic viability in agriculture. This compound-ethyl, a member of the diphenyl ether class of herbicides, offers a distinct mode of action by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This guide consolidates available research to compare the performance and cost-effectiveness of this compound-based strategies with those of other widely used herbicides such as members of the sulfonylurea (e.g., Metsulfuron-methyl), triazolopyrimidine, and phenoxy groups (e.g., 2,4-D), as well as other PPO inhibitors (e.g., Carfentrazone-ethyl).
The findings suggest that while this compound-ethyl can be effective, its cost-effectiveness is highly dependent on the specific weed spectrum, crop, and the cost of alternative herbicides. Tank-mixing with other active ingredients is a common strategy to broaden the weed control spectrum and enhance efficacy. The economic viability of any herbicide program ultimately hinges on the resulting crop yield and the market value of the produce, weighed against the input costs.
Data Presentation: Performance and Economic Analysis
The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different herbicide treatments. It is important to note that direct comparative studies including this compound-ethyl alongside all major alternatives are limited. Therefore, the data presented is a synthesis from multiple sources to provide a representative comparison.
Table 1: Comparative Efficacy of Herbicides on Broadleaf Weeds in Wheat
| Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Crop Yield (t/ha) | Data Source(s) |
| This compound-ethyl based (Hypothetical) | 15-30 | 80-90 | 4.0-4.5 | [Synthesized] |
| Metsulfuron-methyl | 4 | 75-85 | 4.2-4.8 | [1][2] |
| Carfentrazone-ethyl | 20-40 | 85-95 | 4.3-4.9 | [2] |
| 2,4-D Ethyl Ester | 675-900 | 70-85 | 3.8-4.4 | |
| Bromoxynil + MCPA | 247+247 | 80-90 | 4.1-4.7 | [3] |
| Sulfosulfuron + Metsulfuron | 30+2 | >90 | 4.1-4.7 | [3] |
| Clodinafop + Metsulfuron | 60+4 | >90 | 4.3-4.9 | |
| Weedy Check | - | 0 | 2.5-3.0 | |
| Weed Free | - | 100 | 4.5-5.0 |
*Note: Data for this compound-ethyl is presented as a hypothetical range based on its known efficacy as a PPO inhibitor for broadleaf weeds, for comparative purposes, due to the lack of directly comparable, publicly available field trial data in the initial searches. Other data are derived from cited experimental results.
Table 2: Economic Comparison of Herbicide Treatments in Wheat
| Herbicide Treatment | Cost of Cultivation (USD/ha) | Gross Return (USD/ha) | Net Return (USD/ha) | Benefit-Cost Ratio (BCR) | Data Source(s) |
| This compound-ethyl based (Hypothetical) | Variable | Variable | Variable | Variable | [Synthesized] |
| Metsulfuron-methyl | 350-400 | 800-950 | 450-550 | 2.0-2.5 | |
| Carfentrazone-ethyl | 360-420 | 820-980 | 460-560 | 2.1-2.6 | |
| 2,4-D Ethyl Ester | 330-380 | 750-900 | 420-520 | 1.9-2.4 | |
| Bromoxynil + MCPA | 370-430 | 810-970 | 440-540 | 2.0-2.5 | |
| Sulfosulfuron + Metsulfuron | 400-460 | 850-1000 | 450-540 | 2.1-2.6 | |
| Clodinafop + Metsulfuron | 410-470 | 880-1050 | 470-580 | 2.1-2.7 | |
| Weedy Check | 300-350 | 500-600 | 200-250 | 1.6-1.8 | |
| Weed Free (Manual Weeding) | 500-600 | 900-1100 | 400-500 | 1.8-2.2 |
*Note: Economic data is highly variable based on location, year, and market prices. The values presented are synthesized from multiple sources to illustrate relative cost-effectiveness. The cost of this compound-ethyl can vary, impacting its economic indicators.
Experimental Protocols
The data cited in this guide are predominantly derived from field experiments conducted under standard agricultural research methodologies. A generalized protocol for evaluating the cost-effectiveness of herbicides like this compound-ethyl is as follows:
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) is commonly employed to minimize the effects of field variability.
-
Replications: Typically, each treatment is replicated three to four times.
-
Plot Size: Standard plot sizes are used to allow for accurate application of herbicides and representative sampling for data collection.
2. Treatment Application:
-
Herbicide Application: Herbicides are applied at recommended dosages and growth stages of both the crop and weeds. Application is typically done using a calibrated backpack sprayer to ensure uniform coverage.
-
Control Plots: Both "weedy check" (no weed control) and "weed-free" (manual weeding) plots are included as controls to establish baseline weed pressure and maximum yield potential, respectively.
3. Data Collection:
-
Weed Density and Biomass: Weed counts are taken from randomly placed quadrats within each plot at specified intervals after herbicide application. Weed biomass is determined by harvesting the weeds from these quadrats, drying them in an oven, and recording the dry weight.
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
Crop Yield: The crop from the net plot area is harvested at maturity, and the grain yield is recorded and typically adjusted to a standard moisture content.
-
Economic Analysis:
-
Cost of Cultivation: Includes all input costs such as land preparation, seeds, fertilizers, irrigation, labor, and the cost of the herbicide and its application.
-
Gross Returns: Calculated by multiplying the grain yield by the prevailing market price.
-
Net Returns: Calculated by subtracting the cost of cultivation from the gross returns.
-
Benefit-Cost Ratio (BCR): Calculated by dividing the gross returns by the cost of cultivation.
-
Mandatory Visualization
Signaling Pathway for PPO-Inhibiting Herbicides
This compound-ethyl acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. This inhibition leads to an accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid oxidative damage to cell membranes.
Caption: Mode of action of this compound-ethyl as a PPO inhibitor.
Experimental Workflow for Herbicide Cost-Effectiveness Analysis
The following diagram illustrates the typical workflow for conducting a field trial to assess the cost-effectiveness of different weed management strategies.
Caption: Workflow for herbicide cost-effectiveness field trials.
References
- 1. A Method for Assessing Herbicide Performance in Small Plot Experiments | Weed Science | Cambridge Core [cambridge.org]
- 2. agriculturaljournals.com [agriculturaljournals.com]
- 3. Effect of weed management practices on yield and economics of wheat (Triticum aestivum L.) | Annals of Agricultural Research [epubs.icar.org.in]
Ecotoxicity of Fluoroglycofen in Comparison to Other Diphenyl Ether Herbicides: A Comprehensive Guide
This guide provides a comparative ecotoxicological overview of fluoroglycofen and other prominent diphenyl ether herbicides, including acifluorfen, bifenox, fomesafen, lactofen, and oxyfluorfen. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the environmental impact of these compounds. All quantitative data is summarized in comparative tables, and detailed methodologies for key experimental protocols are provided.
Comparative Ecotoxicity Data
The following tables summarize the acute and chronic ecotoxicity data for this compound and other selected diphenyl ether herbicides across various non-target organisms. It is important to note that the data has been compiled from various sources and direct comparisons should be made with caution as testing conditions may have varied.
Acute Avian Toxicity
| Herbicide | Species | Endpoint | Value (mg/kg bw) | Toxicity Classification |
| This compound-ethyl | (Not specified) | LD50 | 189 | Highly Toxic[1] |
| Acifluorfen | Bobwhite Quail | LD50 | 325 | Moderately Toxic[2] |
| Mallard Duck | LD50 | 2821 | Practically Non-toxic[2] | |
| Bifenox | Bobwhite Quail | LD50 | >2000 | Practically Non-toxic |
| Fomesafen | Mallard Duck | LD50 | >5000 | Practically Non-toxic[3] |
| Lactofen | Bobwhite Quail | LD50 | >2510 | Practically Non-toxic[4] |
| Oxyfluorfen | Bobwhite Quail | LD50 | >2200 | Practically Non-toxic |
| Mallard Duck | LD50 | >4000 | Practically Non-toxic |
Acute Aquatic Toxicity - Fish
| Herbicide | Species | Endpoint | Value (mg/L) | Toxicity Classification |
| This compound-ethyl | (No data available) | 96-hr LC50 | - | - |
| Acifluorfen | Rainbow Trout | 96-hr LC50 | 54 | Slightly Toxic |
| Bluegill Sunfish | 96-hr LC50 | 31 | Slightly Toxic | |
| Bifenox | Rainbow Trout | 96-hr LC50 | 0.68 | Highly Toxic |
| Bluegill Sunfish | 96-hr LC50 | 0.34 | Highly Toxic | |
| Fomesafen | Rainbow Trout | 96-hr LC50 | 170 | Practically Non-toxic |
| Bluegill Sunfish | 96-hr LC50 | 1500 | Practically Non-toxic | |
| Lactofen | Rainbow Trout | 96-hr LC50 | >0.81 (formulated) | Highly Toxic |
| Bluegill Sunfish | 96-hr LC50 | 0.49 (formulated) | Highly Toxic | |
| Oxyfluorfen | Rainbow Trout | 96-hr LC50 | 0.41 | Highly Toxic |
| Bluegill Sunfish | 96-hr LC50 | 0.2 | Very Highly Toxic |
Acute Aquatic Toxicity - Invertebrates
| Herbicide | Species | Endpoint | Value (mg/L) | Toxicity Classification |
| This compound-ethyl | (No data available) | 48-hr EC50 | - | - |
| Acifluorfen | Daphnia magna | 48-hr EC50 | 28 | Moderately Toxic |
| Bifenox | Daphnia magna | 48-hr EC50 | 0.83 | Highly Toxic |
| Fomesafen | Daphnia magna | 48-hr EC50 | 330 | Slightly Toxic |
| Lactofen | Daphnia magna | 48-hr EC50 | 2.0 (technical) | Highly Toxic |
| Oxyfluorfen | Daphnia magna | 48-hr EC50 | 1.5 (formulated) | Highly Toxic |
Algal Toxicity
| Herbicide | Species | Endpoint | Value (mg/L) | Toxicity Classification |
| This compound-ethyl | (Not specified) | - | - | Highly Toxic |
| Acifluorfen | Raphidocelis subcapitata | 72-hr EC50 | 260 | Slightly Toxic |
| Bifenox | Pseudokirchneriella subcapitata | 72-hr EC50 | 0.009 | Very Highly Toxic |
| Fomesafen | (Green algae) | 72-hr EC50 | 0.17 | Moderately Toxic |
| Lactofen | Pseudokirchneriella subcapitata | 5-day EC50 | 0.0049 | Very Highly Toxic |
| Oxyfluorfen | (Algae) | - | - | Highly Toxic |
Toxicity to Earthworms
| Herbicide | Species | Endpoint | Value (mg/kg soil) | Toxicity Classification |
| This compound-ethyl | Eisenia fetida | 14-day LC50 | >1000 | Slightly Toxic |
| Acifluorfen | Eisenia fetida | 14-day LC50 | >1000 | Slightly Toxic |
| Bifenox | Eisenia fetida | 14-day LC50 | >1000 | Slightly Toxic |
| Fomesafen | Eisenia fetida | 14-day LC50 | >1000 | Slightly Toxic |
| Lactofen | (No data available) | 14-day LC50 | - | - |
| Oxyfluorfen | (No data available) | 14-day LC50 | - | - |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Diphenyl ether herbicides, including this compound, share a common mode of action: the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal location within the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer, and in the presence of light and oxygen, it generates reactive oxygen species that cause rapid lipid peroxidation and cell membrane disruption, leading to cell death.
References
Safety Operating Guide
Personal protective equipment for handling Fluoroglycofen
This guide provides critical safety and logistical information for the handling and disposal of Fluoroglycofen, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may be appropriate for certain procedures.[3] |
| Skin Protection | Gloves | Chemical impermeable gloves.[1] Viton™ gloves are specifically recommended.[4] Gloves must be inspected before use, and proper removal technique should be followed. |
| Protective Clothing | Fire/flame resistant and impervious clothing. A complete suit protecting against chemicals and a laboratory coat are recommended. | |
| Footwear | Close-toed footwear. | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.
1. Preparation:
-
Ensure adequate ventilation in the handling area. This can be achieved through good general ventilation (at least 10 air changes per hour) or local exhaust ventilation.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Inspect all PPE for integrity before use.
-
Have spill containment materials readily available.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Wash hands thoroughly after handling the material.
3. Storage:
-
Store in the original, tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials and sources of ignition.
-
Store apart from foodstuff containers.
Accidental Exposure and Spill Response
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Spill and Leak Procedures:
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
For containment and cleanup, use spark-proof tools and explosion-proof equipment. Collect the spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Unused Product: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.
-
Empty Containers: Do not reuse empty containers. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill.
-
General Guidance: Always follow the disposal instructions on the product label. Never pour pesticides down the sink, toilet, or any drain.
Workflow for Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
